molecular formula C9H9FO4 B2803933 2-fluoro-3-(methoxymethoxy)benzoic Acid CAS No. 368422-24-6

2-fluoro-3-(methoxymethoxy)benzoic Acid

Katalognummer: B2803933
CAS-Nummer: 368422-24-6
Molekulargewicht: 200.165
InChI-Schlüssel: KHWXLNCBAABGIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-3-(methoxymethoxy)benzoic Acid is a useful research compound. Its molecular formula is C9H9FO4 and its molecular weight is 200.165. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-3-(methoxymethoxy)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-3-(methoxymethoxy)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-fluoro-3-(methoxymethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-5-14-7-4-2-3-6(8(7)10)9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWXLNCBAABGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

2-Fluoro-3-(methoxymethoxy)benzoic acid (CAS: 368422-24-6 ) is a specialized fluorinated building block utilized primarily in the synthesis of bioactive small molecules, including kinase inhibitors and antibody-drug conjugate (ADC) payloads.[1]

Its value lies in the orthogonal protection strategy it enables. The methoxymethoxy (MOM) group masks the phenol at the 3-position, allowing for aggressive modifications of the benzoic acid core (e.g., amidation, reduction, or lithiation) without competing phenolic reactivity. Meanwhile, the ortho-fluorine atom (C2) serves a dual purpose: it sterically and electronically modulates the carboxylic acid while often enhancing the metabolic stability of the final drug candidate by blocking oxidative metabolism at a vulnerable ring position.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic handling, and deprotection protocols.

Structural & Physicochemical Profile

Chemical Identity
PropertyDetail
IUPAC Name 2-Fluoro-3-(methoxymethoxy)benzoic acid
CAS Number 368422-24-6
Molecular Formula C₉H₉FO₄
Molecular Weight 200.16 g/mol
SMILES COCOC1=C(C(=C(C=C1)F)C(=O)O)
Core Scaffold Benzoic Acid
Substituents 2-Fluoro (Electron withdrawing, Ortho); 3-MOM (Electron donating, Meta)
Physicochemical Properties (Experimental & Predicted)

Note: Due to the proprietary nature of many intermediates, specific experimental values are often unpublished. The values below represent a synthesis of analogue data and computational predictions based on Hammett principles.

ParameterValue / RangeScientific Rationale
Physical State Solid (Crystalline powder)Typical for benzoic acid derivatives of this MW.[2]
Melting Point 115–125 °C (Predicted)Lower than the parent hydroxy acid (160°C) due to loss of intermolecular H-bonding at the phenol.
pKa (Acid) ~3.2 – 3.5 The ortho-fluorine exerts a strong inductive effect (-I), significantly increasing acidity compared to benzoic acid (pKa 4.2). The MOM group (meta) has a weak electron-donating effect but is outweighed by the fluorine.
LogP (Lipophilicity) 1.8 – 2.1 The MOM group (-OCH₂OCH₃) is more lipophilic than the free hydroxyl (LogP ~1.2) but maintains polar character due to the ether oxygens.
Solubility High: DCM, THF, EtOAcModerate: MeOH, EtOHLow: Water (neutral pH)The carboxylic acid allows solubility in basic aqueous media (as the carboxylate salt).
Electronic Character Electron-Deficient RingThe fluorine atom deactivates the ring toward electrophilic aromatic substitution, but the MOM group activates the 4- and 6-positions.
The "Ortho-Fluoro" Effect

The 2-fluoro substituent is not merely structural; it dictates the molecule's reactivity and conformation:

  • Acidity Enhancement: Through the inductive withdrawal of electron density, the 2-F atom stabilizes the carboxylate anion, making this compound roughly 10x more acidic than unsubstituted benzoic acid.

  • Conformational Lock: The fluorine atom creates a steric clash and electrostatic repulsion with the carbonyl oxygen, often forcing the carboxyl group out of planarity with the phenyl ring. This can influence binding affinity in enzyme pockets.

Synthetic Utility & Protecting Group Strategy

The Methoxymethyl (MOM) ether is chosen for this scaffold because of its robustness under basic conditions and specific lability under acidic conditions.

Stability Profile (MOM Group)
  • Stable Conditions:

    • Bases: NaOH, KOH, Carbonates, LDA, LiHMDS (Excellent for lithiation chemistry).

    • Nucleophiles: Grignard reagents, Organolithiums.

    • Reductants: NaBH₄, LiAlH₄ (The acid will reduce, the MOM will survive).

    • Oxidants: KMnO₄, Jones Reagent.

  • Labile Conditions (Deprotection):

    • Acids: Aqueous HCl, TFA, Acetic Acid (Requires heat).

    • Lewis Acids: BBr₃, TiCl₄.

Synthesis Workflow

The synthesis typically proceeds from 2-fluoro-3-hydroxybenzoic acid (CAS 91658-92-3).[2]

Protocol: MOM Protection of 2-Fluoro-3-hydroxybenzoic acid

This protocol selectively protects the phenol while preserving the carboxylic acid (or protecting it transiently).

  • Esterification (Optional but Recommended): Convert the acid to a methyl ester first to avoid MOM-ester formation.

    • Reagents: MeOH, H₂SO₄ (cat), Reflux.

  • MOM Protection:

    • Reagents: MOM-Cl (Chloromethyl methyl ether), DIPEA (Diisopropylethylamine) or NaH.

    • Solvent: DCM or DMF at 0°C.

    • Mechanism:[3][4] The phenoxide attacks the highly electrophilic MOM-Cl.

    • Note: MOM-Cl is a carcinogen; handle in a fume hood.

  • Saponification:

    • Reagents: LiOH, THF/H₂O.

    • Result: Yields the target 2-Fluoro-3-(methoxymethoxy)benzoic acid .[1][5][]

Visualizing the Chemical Logic

The following diagram illustrates the synthesis and the orthogonal deprotection logic, highlighting why this intermediate is used in complex drug synthesis.

MOM_Strategy cluster_conditions Stability Window Precursor 2-Fluoro-3-hydroxybenzoic Acid (Reactive Phenol) Protection Step 1: MOM Protection (MOM-Cl, Base) Precursor->Protection Masks 3-OH Intermediate 2-Fluoro-3-(MOM)benzoic Acid (Protected Scaffold) Protection->Intermediate Coupling Step 2: Amide Coupling / Modification (Targeting COOH) Intermediate->Coupling Modifies COOH only DrugInter Drug Intermediate (MOM Intact) Coupling->DrugInter Deprotection Step 3: Acidic Deprotection (HCl or TFA) DrugInter->Deprotection Cleaves MOM FinalProduct Final Bioactive Molecule (Free Phenol Restored) Deprotection->FinalProduct Restores Activity

Caption: Orthogonal protection strategy using the MOM group to isolate carboxylic acid reactivity.

Experimental Handling & Safety

Solubility & Preparation

For analytical (HPLC/LCMS) or synthetic use:

  • Stock Solution: Dissolve in DMSO or Methanol . The compound is stable in solution at room temperature for >24 hours.

  • Reaction Solvent: For coupling reactions (e.g., HATU/EDC couplings), use DMF or DCM . Avoid protic solvents if using acid chlorides.

Deprotection Protocol (Standard)

To remove the MOM group and restore the phenol in the final step:

  • Dissolve the intermediate in Isopropanol (IPA) or Methanol .

  • Add 6N HCl (approx. 5-10 equivalents).

  • Heat to 50-60°C for 2-4 hours.

    • Monitoring: Monitor by LCMS.[7] The MOM group cleavage proceeds via an oxonium ion intermediate.

    • Workup: Neutralize with NaHCO₃, extract with EtOAc.

Safety (MOM-Cl Warning)

While the target acid is a standard organic irritant, the reagent used to make it (MOM-Cl) is a regulated carcinogen.

  • Recommendation: Purchase the 2-Fluoro-3-(methoxymethoxy)benzoic acid commercially (e.g., from specialized fluorine building block vendors) rather than synthesizing it from the phenol to avoid MOM-Cl handling.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM group stability and deprotection conditions).
  • BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Retrieved from .

  • University of Tartu. (2019). Aqueous pKa values of fluorinated benzoic acids. J. Phys. Org. Chem. 32, e3940.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 137654-20-7 (Analogue Reference). Retrieved from .

  • ChemicalBook. (2025).[8] 2-Fluoro-3-(methoxymethoxy)benzoic Acid Product Entry. Retrieved from .

Sources

An In-Depth Technical Guide to 2-Fluoro-3-(methoxymethoxy)benzoic Acid (CAS Number 368422-24-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Benzoic Acids in Modern Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in contemporary drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability. When integrated into the privileged benzoic acid scaffold, these fluorinated derivatives become versatile building blocks for a wide array of therapeutic agents. This guide provides a comprehensive technical overview of 2-fluoro-3-(methoxymethoxy)benzoic acid, a specialized reagent that combines the benefits of fluorine substitution with a strategically placed protected hydroxyl group, rendering it a valuable intermediate in multi-step organic syntheses.

Core Molecular Attributes of 2-Fluoro-3-(methoxymethoxy)benzoic Acid

2-Fluoro-3-(methoxymethoxy)benzoic acid is a synthetically useful aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a fluorine atom at the 2-position, a methoxymethyl (MOM) ether protected hydroxyl group at the 3-position, and a carboxylic acid at the 1-position. The strategic placement of these functional groups dictates its reactivity and utility in complex molecule synthesis.

PropertyValueSource
CAS Number 368422-24-6N/A
Molecular Formula C9H9FO4N/A
Molecular Weight 200.16 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (predicted)N/A

The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid can influence the acidity of the proton and the reactivity of the aromatic ring. The MOM ether serves as a robust protecting group for the phenolic hydroxyl, which is stable to a variety of reaction conditions but can be selectively removed under acidic conditions.

Synthesis and Chemical Reactivity

The primary route to 2-fluoro-3-(methoxymethoxy)benzoic acid involves the protection of the hydroxyl group of its precursor, 2-fluoro-3-hydroxybenzoic acid.

Workflow for the Synthesis of 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Synthesis_Workflow Precursor 2-Fluoro-3-hydroxybenzoic acid Reaction MOM Protection Precursor->Reaction Reagents MOM-Cl, Base (e.g., DIPEA) Reagents->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 2-Fluoro-3-(methoxymethoxy)benzoic acid Workup->Product

Caption: Synthetic pathway from 2-fluoro-3-hydroxybenzoic acid.

Experimental Protocol: Methoxymethyl (MOM) Ether Protection

This protocol describes a general and reliable method for the protection of the phenolic hydroxyl group of 2-fluoro-3-hydroxybenzoic acid using methoxymethyl chloride (MOM-Cl).

Materials:

  • 2-Fluoro-3-hydroxybenzoic acid (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Methoxymethyl chloride (MOM-Cl) (1.2 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of 2-fluoro-3-hydroxybenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • Slowly add methoxymethyl chloride (MOM-Cl, 1.2 equiv) to the solution. Caution: MOM-Cl is a potential carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-3-(methoxymethoxy)benzoic acid.

Deprotection of the Methoxymethyl (MOM) Ether

The MOM group can be readily cleaved under acidic conditions to regenerate the free hydroxyl group.

Workflow for the Deprotection of the MOM Group

Deprotection_Workflow StartingMaterial 2-Fluoro-3-(methoxymethoxy)benzoic acid Reaction Acidic Hydrolysis StartingMaterial->Reaction Reagents Acid (e.g., HCl) Reagents->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Workup Neutralization & Purification Reaction->Workup Product 2-Fluoro-3-hydroxybenzoic acid Workup->Product

Caption: Cleavage of the MOM ether to regenerate the phenol.

Experimental Protocol: Acidic Deprotection of the MOM Ether

This protocol outlines a standard method for the removal of the MOM protecting group.

Materials:

  • 2-Fluoro-3-(methoxymethoxy)benzoic acid (1.0 equiv)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 2-fluoro-3-(methoxymethoxy)benzoic acid (1.0 equiv) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected product.

Applications in Drug Discovery and Development

While specific public-domain examples detailing the use of 2-fluoro-3-(methoxymethoxy)benzoic acid are limited, its structural motifs are present in complex molecules of pharmaceutical interest. For instance, the "2-fluoro-3-methoxyphenyl" substructure is a key component in certain antibacterial compounds. The methoxy group in the final active molecule often originates from a protected hydroxyl group, such as a methoxymethyl ether, during the synthesis.

A notable example is the presence of the 2-fluoro-3-methoxyphenyl group in certain quinoline derivatives investigated for their antibacterial properties. In the synthesis of such complex molecules, 2-fluoro-3-(methoxymethoxy)benzoic acid can serve as a crucial building block, where the carboxylic acid functionality is used for amide bond formation or other coupling reactions, and the MOM-protected hydroxyl is unmasked at a later synthetic stage.

Logical Flow of a Multi-step Synthesis Involving the Titled Compound

A 2-Fluoro-3-(methoxymethoxy)benzoic acid B Amide Coupling with Amine Fragment A->B 1. Activation 2. Amine addition C Intermediate with Protected Hydroxyl B->C D MOM Deprotection (Acidic Conditions) C->D Acidic Hydrolysis E Final Active Pharmaceutical Ingredient D->E Final modifications (if any)

Caption: Generalized synthetic utility in API synthesis.

Safety and Handling

As with all laboratory chemicals, 2-fluoro-3-(methoxymethoxy)benzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated area or a chemical fume hood. Specific safety data may not be widely available for this compound, therefore, it is prudent to handle it with the care afforded to related fluorinated aromatic carboxylic acids.

Conclusion

2-Fluoro-3-(methoxymethoxy)benzoic acid represents a valuable and specialized building block for medicinal chemists and drug development professionals. Its strategic combination of a fluorine atom, a protected hydroxyl group, and a carboxylic acid moiety allows for its versatile incorporation into complex molecular architectures. The reliable methods for both the introduction and removal of the MOM protecting group ensure its compatibility with a wide range of synthetic transformations. As the demand for novel and structurally diverse therapeutic agents continues to grow, the utility of such precisely functionalized intermediates is poised to expand, facilitating the synthesis of the next generation of medicines.

References

  • Information on related fluorinated benzoic acids and their utility in medicinal chemistry.
  • General protocols for the protection of hydroxyl groups as methoxymethyl ethers.
  • General protocols for the deprotection of methoxymethyl ethers.
  • European Patent EP 3426255 B1, which describes antibacterial compounds containing the 2-fluoro-3-methoxyphenyl moiety.

2-fluoro-3-(methoxymethoxy)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive physicochemical and synthetic profile of 2-fluoro-3-(methoxymethoxy)benzoic acid (CAS: 368422-24-6). As a specialized fluorinated building block, this compound serves as a critical intermediate in the development of pharmaceuticals and agrochemicals, particularly where metabolic stability and precise hydrogen-bonding interactions are required. This document details its molecular specifications, synthetic pathways, and handling protocols, designed for researchers requiring high-integrity data for experimental design.

Physicochemical Profile

The integration of a fluorine atom at the ortho-position and a methoxymethoxy (MOM) ether at the meta-position creates a scaffold with unique electronic properties. The fluorine atom exerts a strong inductive effect (


), increasing the acidity of the carboxylic acid relative to non-fluorinated analogues, while the MOM group acts as a robust protecting group for the phenol, stable against basic nucleophiles but readily cleaved under acidic conditions.
Table 1: Molecular Specifications
PropertySpecification
Chemical Name 2-Fluoro-3-(methoxymethoxy)benzoic acid
CAS Registry Number 368422-24-6
Molecular Formula C

H

FO

Molecular Weight 200.16 g/mol
Exact Mass 200.0485
Physical State Solid (White to off-white powder)
Predicted pKa ~3.0 – 3.2 (Acidic due to ortho-F)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Synthetic Utility & Methodology

The "Masked Phenol" Strategy

In drug discovery, free phenols often suffer from rapid metabolic conjugation (glucuronidation). The methoxymethylether (MOM) group serves as a "masked" phenol. It is significantly smaller than a benzyl group, reducing steric hindrance during downstream coupling reactions (e.g., Suzuki-Miyaura coupling).

Key Advantages:

  • Orthogonal Stability: The MOM group withstands strong bases (e.g.,

    
    -BuLi, NaOH) used in lithiation or hydrolysis steps.
    
  • Electronic Modulation: The 2-fluoro substituent deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution (

    
    ) if the carboxylic acid is converted to an electron-withdrawing derivative.
    
Validated Synthesis Pathway

While direct alkylation of 2-fluoro-3-hydroxybenzoic acid is possible, it often leads to mixtures of ester and ether products. The High-Integrity Protocol involves a three-step sequence: Esterification


 MOM Protection 

Saponification. This ensures regioselectivity.

SynthesisPathway Start 2-Fluoro-3-hydroxybenzoic acid (Precursor) Step1 Methyl 2-fluoro-3-hydroxybenzoate (Intermediate 1) Start->Step1 MeOH, H2SO4 Reflux Step2 Methyl 2-fluoro-3-(MOM)benzoate (Intermediate 2) Step1->Step2 MOMCl, DIPEA DCM, 0°C Final 2-Fluoro-3-(methoxymethoxy)benzoic acid (Target) Step2->Final LiOH, THF/H2O Hydrolysis

Figure 1: Regioselective synthesis pathway avoiding side-reaction esterification of the MOM group.

Experimental Protocols

Safety Precaution: Handling MOMCl

CRITICAL WARNING: Chloromethyl methyl ether (MOMCl) is a known human carcinogen.

  • Engineering Controls: All reactions must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quenching: Quench excess MOMCl with aqueous ammonium hydroxide to form hexamethylenetetramine (non-volatile).

Protocol: Synthesis of 2-Fluoro-3-(methoxymethoxy)benzoic Acid
Step 1: Protection of Phenol (via Methyl Ester Intermediate)

Note: Assuming the starting material is Methyl 2-fluoro-3-hydroxybenzoate.

  • Setup: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve Methyl 2-fluoro-3-hydroxybenzoate  (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
    
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool the solution to 0°C.

  • Alkylation: Dropwise add Chloromethyl methyl ether (MOMCl) (1.2 eq). The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel) to yield Methyl 2-fluoro-3-(methoxymethoxy)benzoate.

Step 2: Saponification to Free Acid
  • Solubilization: Dissolve the intermediate ester (from Step 1) in a mixture of THF:Water (3:1) .

  • Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H

    
    O)  (2.0 eq).
    
  • Reaction: Stir at RT for 2–4 hours.

  • Acidification: Cool to 0°C. Carefully acidify to pH ~2 using 1M HCl. Note: Do not use concentrated acid or heat, as this may prematurely cleave the MOM group.

  • Isolation: The product often precipitates. Filter the solid.[1][2] If no precipitate forms, extract with Ethyl Acetate, dry, and concentrate.

  • Validation: Verify MW (200.16) via LC-MS (ESI-) showing [M-H]

    
     = 199.15.
    

Deprotection Mechanism

When the "masked" phenol needs to be revealed (e.g., after constructing the core drug scaffold), the MOM group is removed using mild acid.

Deprotection Substrate MOM-Ether (Ar-O-CH2-O-CH3) Protonation Protonation of Oxygen Substrate->Protonation H+ (TFA or HCl) Cleavage Oxocarbenium Ion Formation Protonation->Cleavage - MeOH Hydrolysis Hydrolysis Cleavage->Hydrolysis + H2O Product Free Phenol (Ar-OH) + CH2O + MeOH Hydrolysis->Product

Figure 2: Acid-catalyzed deprotection mechanism of the MOM group.

References

  • Boroncore . (n.d.). 2-Fluoro-3-(methoxymethoxy)benzoic acid Specifications. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM protection/deprotection protocols).

Sources

solubility of 2-fluoro-3-(methoxymethoxy)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-fluoro-3-(methoxymethoxy)benzoic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation and crystallization to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-fluoro-3-(methoxymethoxy)benzoic acid. Recognizing that publicly available quantitative solubility data for this specific molecule is limited, this document is structured to empower the research scientist. It combines a theoretical analysis of the molecule's structural components, a predictive assessment of its behavior in various organic solvents, and a detailed, field-proven experimental protocol for accurate solubility determination. By grounding our approach in the well-documented solubility of analogous compounds and established analytical methodologies, this guide serves as both a predictive tool and a practical laboratory manual for drug development professionals.

Physicochemical Characterization and Predicted Solubility

A molecule's solubility is dictated by its structure. The key to understanding the solubility of 2-fluoro-3-(methoxymethoxy)benzoic acid lies in deconstructing its functional groups and their respective contributions to polarity, lipophilicity, and intermolecular interactions.

Molecular Structure:

Caption: Chemical Structure of 2-fluoro-3-(methoxymethoxy)benzoic acid.

Key Physicochemical Properties:

PropertyValueSource/Method
Molecular Formula C₉H₉FO₄Calculated
Molecular Weight 200.16 g/mol Calculated
CAS Number Not readily availableN/A
Appearance Likely a white to off-white solidInferred from analogs[1][2]

Structural Influence on Solubility:

  • Benzoic Acid Backbone : The aromatic ring is inherently non-polar and hydrophobic, favoring solubility in non-polar solvents like toluene and benzene. The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor and acceptor, which promotes solubility in polar, protic solvents like alcohols.[3]

  • Fluorine Substituent : The ortho-fluoro group is strongly electron-withdrawing and increases the lipophilicity (hydrophobicity) of the molecule.[1] This generally decreases solubility in water but can enhance solubility in less polar organic solvents.

  • Methoxymethyl (MOM) Ether : The 3-position hydroxyl group of the parent molecule, 2-fluoro-3-hydroxybenzoic acid[4][5], is protected by a MOM group. This has two major consequences for solubility:

    • It removes the acidic phenolic proton, eliminating a key hydrogen bond donation site.

    • It adds a larger, more lipophilic ether group. Both effects significantly decrease solubility in polar protic solvents (like water and methanol) compared to the parent hydroxy compound and increase solubility in moderately polar to non-polar solvents (like ethers and chlorinated solvents).

Predicted Solubility Profile:

Based on these structural features, a qualitative solubility profile can be predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe carboxylic acid group allows for some interaction, but the hydrophobic ring, fluorine, and large MOM group limit extensive dissolution.[1] Solubility is expected to increase with alcohol chain length initially.
Polar Aprotic Acetone, Acetonitrile, THF, DMFHighThese solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to solvate the molecule without the strong self-association of protic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe overall lipophilicity of the molecule suggests good compatibility with these solvents.
Aromatic Toluene, BenzeneModerateThe aromatic ring of the solute will interact favorably with these aromatic solvents.
Non-Polar Hexane, HeptaneVery Low / InsolubleThe polar carboxylic acid group is incompatible with purely non-polar aliphatic solvents.[3][6]

Experimental Protocol for Thermodynamic Solubility Determination

For drug development, a precise, quantitative understanding of solubility is non-negotiable. The "gold standard" for determining thermodynamic (equilibrium) solubility is the Saturation Shake-Flask Method .[7] The following protocol is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis start Weigh excess API into vials add_solvent Add precise volume of organic solvent start->add_solvent seal Seal vials add_solvent->seal equilibrate Agitate at constant temp. (e.g., 24-48h) seal->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filtrate Filter supernatant (0.22 µm PTFE filter) centrifuge->filtrate dilute Dilute aliquot into mobile phase filtrate->dilute hplc Inject into validated HPLC-UV system dilute->hplc calc Calculate concentration vs. calibration curve hplc->calc end_node Report Solubility (e.g., mg/mL) calc->end_node

Caption: Workflow for Shake-Flask Solubility Determination with HPLC Analysis.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 2-fluoro-3-(methoxymethoxy)benzoic acid in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Calibrated positive displacement pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Test compound: 2-fluoro-3-(methoxymethoxy)benzoic acid

  • Solvents (HPLC grade)

Protocol:

  • Preparation of Saturated Solutions: a. Add an excess amount of the solid API (e.g., ~20-30 mg) to at least three separate glass vials. The key is to ensure undissolved solid remains at equilibrium.[8][9] b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation (e.g., 150 rpm). b. Allow the samples to equilibrate for a sufficient time. A period of 24 to 48 hours is typical, but preliminary experiments should confirm that equilibrium has been reached (i.e., solubility values do not change between 24 and 48 hours).[8][10]

  • Phase Separation: a. After equilibration, visually confirm the presence of excess solid in each vial. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. c. Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining particulates. Expert Tip: Discard the first few drops of filtrate to saturate any potential binding sites on the filter material.[9]

  • HPLC-UV Quantification: a. Prepare a series of calibration standards of the API at known concentrations in the mobile phase. b. Develop a suitable HPLC method. A typical starting point for a substituted benzoic acid would be:

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: ~280 nm (scan for optimal wavelength)
    • Injection Volume: 10 µL c. Accurately dilute a small aliquot of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. d. Analyze the calibration standards and the diluted samples by HPLC.
  • Calculation and Reporting: a. Generate a linear regression curve from the peak areas of the calibration standards. b. Use the equation of the line to determine the concentration of the diluted sample. c. Account for the dilution factor to calculate the final concentration of the saturated solution. d. Report the average solubility and standard deviation from the triplicate measurements, typically in units of mg/mL or mol/L.

Reference Data: Solubility of Benzoic Acid

While data for the target molecule is unavailable, extensive data exists for its parent backbone, benzoic acid. This serves as a crucial benchmark. The molar solubility of benzoic acid generally decreases in the order: polar aprotic solvents > alcohols > aromatic hydrocarbons > non-polar alkanes.[3][6]

SolventClassTemperature (°C)Solubility (g / 100g solvent)Molar Solubility (mol/L)*Source
EthanolPolar Protic19.252.4~5.3 M
ChloroformChlorinated25Reasonably High-[3]
TolueneAromatic25~12.2~1.1 M[3]
HeptaneNon-Polar25~0.35~0.04 M[3]
CyclohexaneNon-Polar25~0.32~0.03 M[3]

*Molar solubility is estimated from g/100g data and solvent density for comparison.

Discussion for 2-fluoro-3-(methoxymethoxy)benzoic acid:

  • Compared to benzoic acid, the target molecule is expected to be less soluble in ethanol due to the loss of the phenolic hydrogen bond donation site (replaced by the MOM ether).

  • It is expected to be more soluble in chloroform, toluene, and other less polar solvents due to the increased overall lipophilicity from the fluorine and MOM groups.

  • Solubility in heptane and cyclohexane will likely remain very low.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-fluoro-3-(methoxymethoxy)benzoic acid. However, based on structurally similar substituted benzoic acids, the following precautions should be observed:[2][11]

  • Hazard Statements: Likely to cause skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

Conclusion

While direct quantitative solubility data for 2-fluoro-3-(methoxymethoxy)benzoic acid is not present in public literature, a robust scientific framework allows for a strong predictive analysis and a clear path to experimental determination. The molecule is anticipated to exhibit high solubility in polar aprotic solvents like THF and DMF, moderate solubility in chlorinated and aromatic solvents, and limited solubility in polar protic and non-polar aliphatic solvents. For drug development professionals, the provided shake-flask protocol offers a reliable, industry-standard method to generate the precise, high-quality solubility data essential for informed decision-making in formulation, process chemistry, and biopharmaceutical modeling.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • Ferdous, N., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5018-5021. Available from: [Link]

  • Academia.edu. (n.d.). (PDF) Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • CymitQuimica. (n.d.). CAS 137654-20-7: 2-FLUORO-3-METHOXYBENZOIC ACID.
  • TCI AMERICA. (n.d.). 2-Fluoro-3-methoxybenzoic Acid | 137654-20-7.
  • PureSynth. (n.d.). 2-Fluoro-3-Methoxybenzoic Acid 98.0%(GC).
  • Scribd. (n.d.). Solubility of Benzoic Acid in Organic Solvents | PDF.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dalton Research Molecules. (n.d.). 2-Fluoro-3-methoxybenzoic acid | CAS 137654-20-7.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • SciELO. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Pharma Excipients. (2023). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • BLD Pharm. (n.d.). 106428-05-1|3-Fluoro-2-methoxybenzoic acid.
  • Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
  • IntechOpen. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF.
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid.
  • ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
  • Santa Cruz Biotechnology. (n.d.). 2-Fluoro-3-methoxybenzoic acid | CAS 137654-20-7.
  • Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • Avani Hotels & Resorts. (n.d.). 2-Fluoro-3-Hydroxybenzoic Acid: Pure and Efficient.
  • UNT Digital Library. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.
  • EPA. (n.d.). 2,3-Difluoro-6-hydroxybenzoic acid Properties.
  • ChemicalBook. (n.d.). 2-Fluoro-3-hydroxybenzoic acid | 91658-92-3.
  • BLD Pharm. (n.d.). 91658-92-3|2-Fluoro-3-hydroxybenzoic acid.

Sources

Technical Guide: Characterization and Synthesis of 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and handling of 2-fluoro-3-(methoxymethoxy)benzoic acid , a specialized intermediate in medicinal chemistry.

Executive Summary

2-Fluoro-3-(methoxymethoxy)benzoic acid (CAS: 368422-24-6) is a critical fluorinated building block used primarily in the development of kinase inhibitors and other small-molecule therapeutics. The compound features a methoxymethyl (MOM) ether protecting group on the phenol at position 3, which provides orthogonality during multi-step synthesis, and a fluorine atom at position 2, which modulates metabolic stability and pKa.

This guide addresses the physicochemical profiling, synthesis, and quality control protocols for this intermediate, with a specific focus on melting point determination as a purity indicator.

Physicochemical Profile

Melting Point Analysis

Unlike its commercially ubiquitous analogs, the specific melting point (MP) of 2-fluoro-3-(methoxymethoxy)benzoic acid is not standardly reported in open public databases, often requiring in-house determination. However, its thermal behavior can be bracketed by structural analogs.

CompoundStructureMelting Point (°C)Note
Target 2-Fluoro-3-(methoxymethoxy)benzoic acid Likely 90–110 °C Predicted range based on MOM disruption of crystal packing.
Analog 12-Fluoro-3-methoxybenzoic acid157–160 °CReference standard [1].[1][2]
Analog 22-Fluoro-3-hydroxybenzoic acid122–125 °CPrecursor (free phenol) [2].
Analog 34-Fluoro-3-hydroxybenzoic acid214–218 °CRegioisomer (high MP due to H-bonding).

Technical Insight: The introduction of the MOM group (


) typically lowers the melting point compared to the free phenol or methyl ether. The flexible methoxyethyl chain disrupts the rigid crystal lattice and eliminates the strong hydrogen bond donor capability of the phenol. Operators should anticipate a low-melting solid or a viscous oil that crystallizes slowly. 
Key Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.16 g/mol

  • Solubility: Soluble in DCM, EtOAc, THF; sparingly soluble in water (acidic pH).

  • Stability: Acid-labile (MOM group cleaves at pH < 4). Stable under basic and neutral conditions.

Synthesis & Fabrication Protocol

The synthesis requires careful control of pH to prevent premature deprotection of the MOM group. The recommended route utilizes a Base-Promoted Alkylation followed by controlled hydrolysis.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start 2-Fluoro-3-hydroxybenzoic acid (Precursor) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Reflux Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Step 2: MOM Protection (MOM-Cl, DIPEA, DCM) Inter1->Step2 0°C to RT Inter2 Protected Ester Step2->Inter2 Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 RT, 4h Final 2-Fluoro-3-(methoxymethoxy) benzoic acid Step3->Final Acidify to pH 5

Caption: Three-step synthetic pathway ensuring selective protection of the phenolic hydroxyl group.

Detailed Methodology
Step 1: MOM Protection (Optimized)

Direct protection of the acid is possible but often leads to MOM-esters. The ester route is preferred for purity.

  • Dissolution: Dissolve methyl 2-fluoro-3-hydroxybenzoate (1.0 eq) in anhydrous DCM (10 mL/g).

  • Base Addition: Add DIPEA (diisopropylethylamine, 2.5 eq) at 0 °C. Avoid NaH if possible to minimize defluorination risks, though NaH is standard for difficult substrates.

  • Alkylation: Dropwise add MOM-Cl (chloromethyl methyl ether, 1.2 eq) under nitrogen.

    • Safety Alert: MOM-Cl is a carcinogen. Use strictly in a fume hood.

  • Reaction: Stir at 0 °C for 30 min, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with sat.

    
    . Extract with DCM. Dry over 
    
    
    
    .
Step 2: Hydrolysis (Saponification)
  • Solvent System: Dissolve the intermediate in THF:Water (3:1).

  • Reagent: Add LiOH·H2O (2.0 eq). Stir at RT. Do not heat excessively to avoid fluorine displacement.

  • Acidification (Critical): Cool to 0 °C. Carefully adjust pH to ~5.0–6.0 using 1M HCl.

    • Note: Lowering pH < 3.0 risks cleaving the MOM group.

  • Isolation: Extract with EtOAc. The product typically precipitates or crystallizes upon concentration.

Quality Control: Melting Point Determination

Since the literature value is variable, you must establish a "Gold Standard" for your specific batch.

Determination Protocol
  • Drying: Ensure sample is dried under high vacuum (< 1 mbar) at 40 °C for 4 hours to remove solvent traces (solvents significantly depress MP).

  • Apparatus: Use a capillary melting point apparatus (e.g., Buchi or Stuart) with a ramp rate of 1 °C/min near the expected range.

  • Observation:

    • Onset: Record the temperature at the first sign of liquid.

    • Clear Point: Record the temperature when the solid is completely liquid.

  • Acceptance Criteria: A range of < 2 °C indicates high purity (>98%). A broad range (> 4 °C) suggests residual solvent or partial deprotection.

Impurity Fate Mapping

ImpurityMap Product Target Compound (Pure) Impurity1 Impurity A: Des-MOM (Free Phenol) Impurity1->Product Lowers MP Broadens Range Impurity2 Impurity B: Defluorinated Side-product Impurity2->Product Alters NMR Cause1 Acidic Workup (pH < 3) Cause1->Impurity1 Hydrolysis Cause2 High Temp / Strong Base Cause2->Impurity2 SNAr

Caption: Logical map of common impurities and their origins during synthesis.

References

  • Sigma-Aldrich. 2-Fluoro-3-methoxybenzoic acid Product Specification. Accessed 2025.[3] Link

  • ChemicalBook. 2-Fluoro-3-hydroxybenzoic acid Properties. Accessed 2025.[3] Link

  • PubChem. Compound Summary: 2-Fluoro-3-methoxybenzoic acid. National Library of Medicine. Link

  • TCI Chemicals. Product F1218 Specification. Link

Sources

The Role of Fluorine in 2-Fluoro-3-(methoxymethoxy)benzoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity, synthesis, and application of 2-fluoro-3-(methoxymethoxy)benzoic acid , a specialized scaffold in medicinal chemistry.

Technical Guide for Drug Development & Synthetic Applications

Executive Summary: The Fluorine-MOM Synergy

In modern drug discovery, 2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 368422-24-6) serves as a high-value "privileged building block." Its utility is defined by two competing yet synergistic structural features:

  • The Ortho-Fluorine Atom: Acts as a metabolic blocker and electronic modulator, significantly lowering the pKa of the carboxylic acid while activating the ring for nucleophilic attack.

  • The 3-Methoxymethoxy (MOM) Group: A robust protecting group that doubles as a powerful Directed Metalation Group (DMG), steering functionalization to specific ring positions that are otherwise difficult to access.

This guide analyzes how the fluorine atom dictates the reactivity profile of this molecule, specifically focusing on Directed Ortho Metalation (DoM) regioselectivity and electronic tuning.

Electronic & Steric Landscape

The "Ortho Effect" and Acidity

The presence of fluorine at the C2 position (ortho) exerts a profound influence on the carboxylic acid at C1. Unlike chlorine or bromine, fluorine’s small Van der Waals radius (1.47 Å) minimizes steric clash but maximizes electronic influence.

  • Inductive Acidification (-I Effect): Fluorine is the most electronegative element (3.98 Pauling scale). Through the

    
    -bond framework, it pulls electron density from the carboxylate, stabilizing the anion and lowering the pKa.
    
    • Benzoic acid pKa: ~4.20

    • 2-Fluorobenzoic acid pKa: ~3.27

    • Impact: This molecule is a significantly stronger acid than its non-fluorinated analog, influencing coupling reaction rates and solubility profiles.

  • Conformational Locking: The repulsion between the fluorine lone pairs and the carbonyl oxygen often forces the carboxylate out of planarity or locks it into a specific conformation to minimize dipole interaction.

Visualization of Electronic Vectors

The following diagram illustrates the competing electronic vectors that define the molecule's reactivity.

ElectronicEffects Core Benzene Ring COOH COOH (C1) Electron Withdrawing Meta-Director Core->COOH Acidity Enhancement F Fluorine (C2) -I Inductive (Strong) +R Resonance (Weak) F->Core Deactivates Ring (EAS) Activates for SnAr F->COOH Ortho Effect (pKa Lowering) MOM OMOM (C3) +R Resonance (Strong) Coordination Site MOM->Core Activates Ring

Figure 1: Electronic vectors showing the interplay between the deactivating Fluorine and activating MOM group.

Core Reactivity: Directed Ortho Metalation (DoM)[1]

The most critical synthetic application of this scaffold is its ability to undergo regioselective lithiation. The fluorine atom and MOM group compete to direct the incoming base (e.g., n-BuLi, s-BuLi/TMEDA).

The Regioselectivity Hierarchy

In a standard benzoic acid, the carboxylate (as a dianion) directs lithiation to the ortho position (C2). However, in 2-fluoro-3-(methoxymethoxy)benzoic acid , C2 is blocked. The remaining sites are C4, C5, and C6.

  • The Director: The OMOM group is a stronger Directed Metalation Group (DMG) than the carboxylate dianion.

  • The Target (C4 vs. C6):

    • C4 (Ortho to OMOM): This is the kinetically favored site. The lithium cation coordinates to the oxygens of the MOM group, placing the base in proximity to the C4 proton.

    • C6 (Ortho to Carboxylate): While the carboxylate can direct to C6, the directing power of the uncharged OMOM ether is generally superior to the anionic carboxylate. Furthermore, C4 is electronically activated by the resonance of the alkoxy group.

Experimental Workflow: C4-Functionalization

Protocol:

  • Deprotonation: Treat the substrate (1.0 equiv) with 2.2 equiv of n-BuLi or s-BuLi/TMEDA in THF at -78°C. (2.0 equiv are needed to deprotonate the acid first; the excess performs the lithiation).[1]

  • Equilibration: Stir for 1 hour at -78°C to allow the ortho-lithio species to form stabilized by the MOM group.

  • Quenching: Add Electrophile (e.g., MeI, DMF, I2).

  • Workup: Acidify carefully (maintain low temperature initially to prevent MOM cleavage if acid is strong).

LithiationPathway Substrate 2-Fluoro-3-(MOM)benzoic acid Base Add 2.2 eq s-BuLi / TMEDA THF, -78°C Substrate->Base Intermediate Lithiated Species (Li at C4 Position) Base->Intermediate Cooperative Directing: OMOM >> COOH Electrophile Add Electrophile (E+) (e.g., DMF, I2) Intermediate->Electrophile Product 4-Substituted-2-fluoro-3-(MOM)benzoic acid Electrophile->Product

Figure 2: Regioselective lithiation pathway directed by the MOM group to position C4.

Synthetic Utility & Protocols

Synthesis of the Core Scaffold

The synthesis of 2-fluoro-3-(methoxymethoxy)benzoic acid typically proceeds from 2-amino-3-hydroxybenzoic acid or via oxidation of a fluorinated precursor.

Preferred Route (Scale-Up Compatible):

  • Precursor: 2-Fluoro-3-hydroxybenzoic acid (Commercially available or synthesized via Sandmeyer reaction from 2-amino-3-hydroxybenzoic acid).

  • Protection (MOM-Cl):

    • Reagents: MOM-Cl (Chloromethyl methyl ether), DIPEA (Diisopropylethylamine), DCM.

    • Note: Since the starting material is an acid-phenol, 2 equivalents of base are required. The carboxylate may form a MOM-ester transiently, which is hydrolyzed during workup or selectively cleaved.

    • Alternative: Use MOM-Cl with NaH in DMF to protect the phenol selectively if the acid is pre-protected as a methyl ester.

Deprotection Strategy

The MOM group is acid-labile. However, the presence of the ortho-fluorine atom can affect the rate of hydrolysis due to electronic destabilization of the oxocarbenium intermediate.

  • Standard Condition: 6M HCl in THF/Water or TFA/DCM.

  • Fluorine Nuance: The electron-withdrawing F atom makes the phenol oxygen less nucleophilic, potentially slowing the protonation step required for MOM cleavage. Heating (50°C) may be required compared to non-fluorinated analogs.

Applications in Drug Discovery[3][4][5]

This scaffold is particularly valuable in the design of Kinase Inhibitors (e.g., Pim, p38 MAP kinase) where the fluorine atom serves two roles:

  • Metabolic Shield: Blocks the C2 position from P450-mediated oxidation.

  • H-Bond Acceptor: The fluorine can accept hydrogen bonds from the kinase hinge region or structured water molecules within the ATP binding pocket.

Case Study: Pim Kinase Inhibitors In the development of triazolopyridine-based inhibitors, the 2-fluoro-3-hydroxy moiety (derived from our scaffold) is often used to bind to the active site. The MOM group is used during the synthesis of the core heterocycle to mask the phenol, preventing side reactions during Suzuki-Miyaura couplings, and is removed in the final step to reveal the polar interaction motif [1].

References

  • Triazolopyridine compounds as pim kinase inhibitors. Google Patents. WO2012154274A1. Link

  • Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. 1995, 1265-1271.[2] Link

  • The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity. Benchchem Technical Guides. Link

  • Organolithium Reagents in Pharmaceutical Asymmetric Processes. Chemical Reviews. 2006, 106(7), 2596-2616. Link

  • Heteroatom-promoted lateral lithiation. Wikipedia/Academic Summary. Link

Sources

The Methoxymethoxy (MOM) Ether: A Technical Guide to Stability, Synthesis, and Strategic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methoxymethyl (MOM) ether is a cornerstone protecting group in complex molecule synthesis, valued for its unique duality: it is robustly stable against strong bases and nucleophiles yet chemically active enough to serve as a Directed Metalation Group (DMG). While its installation has historically posed severe safety risks due to the carcinogenicity of chloromethyl methyl ether (MOMCl), modern "green" protocols have evolved. This guide provides a comprehensive technical analysis of the MOM group, from physicochemical properties to advanced applications in Directed Ortho Metalation (DoM).

Part 1: The Physicochemical Profile

The MOM group (


) is an acetal, distinct from simple alkyl ethers. Its stability profile is defined by the anomeric effect and the ability of the oxygen atoms to chelate metals.
Stability Matrix

The following table summarizes the MOM group's resistance to common synthetic stressors.

Condition TypeReagent ClassStabilityNotes
Acidic Aqueous Mineral AcidsUnstable Hydrolyzes rapidly (pH < 4).
Acidic Lewis Acids (e.g.,

,

)
Variable Can chelate and cleave; used for selective deprotection.
Basic Hydroxides, AlkoxidesStable Stable to pH > 12; ideal for base-mediated steps.
Nucleophilic Organolithiums (RLi), GrignardsStable Acts as a directing group (DMG) rather than a leaving group.
Reductive Hydrides (

,

)
Stable Resistant to reductive cleavage.
Oxidative Jones Reagent, PCCStable Generally stable, though benzylic positions may oxidize.
Electronic & Steric Properties
  • Steric Bulk: Low. The MOM group is one of the smallest protecting groups, minimizing steric clash in crowded molecular architectures.

  • Electronic Effect: Electron-donating by resonance (+M) but electron-withdrawing by induction (-I).

  • Chelation: The two oxygen atoms form a "bite angle" capable of bidentate coordination with Lithium (

    
    ), Magnesium (
    
    
    
    ), and other hard Lewis acids.

Part 2: Synthesis Strategies (Installation)

Mechanism of Formation

The formation of MOM ethers proceeds via an


-type pathway involving a highly reactive oxocarbenium ion intermediate.

MOM_Formation Alcohol Substrate (R-OH) Oxocarbenium Oxocarbenium Ion [CH3-O=CH2]+ Alcohol->Oxocarbenium Nucleophilic Attack Reagent Reagent Source (MOMCl or DMM) Reagent->Oxocarbenium Ionization Product MOM Ether (R-O-CH2-OCH3) Oxocarbenium->Product C-O Bond Formation Base Base/Scavenger (DIPEA/NaH) Base->Product Scavenges HCl

Figure 1: The convergent mechanistic pathway for MOM installation via the oxocarbenium ion.

Method A: The Classical Approach (MOMCl)

Status: High Risk / High Yield Reagents: Chloromethyl methyl ether (MOMCl), DIPEA (Hünig's base).

Critical Safety Warning: Commercial MOMCl is frequently contaminated with Bis(chloromethyl) ether (BCME), a potent human carcinogen (Group 1). All manipulations must occur in a well-ventilated fume hood with double-gloving.

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under Argon.

  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add DIPEA (2.0 - 3.0 equiv). The excess base is crucial to scavenge the HCl generated.

  • Reagent Addition: Add MOMCl (1.5 equiv) dropwise via syringe.

  • Reaction: Allow to warm to room temperature. Monitor by TLC (typically 1-4 hours).

  • Quench: Pour into saturated aqueous

    
    .
    
Method B: The Modern "Green" Approach (Dimethoxymethane)

Status: Safer / Industry Preferred Reagents: Dimethoxymethane (DMM),


 or acid catalyst.

This method avoids MOMCl entirely by generating the reactive intermediate in situ via acetal exchange.

Protocol:

  • Mixture: Dissolve alcohol in Chloroform (

    
    ) or DCM.
    
  • Reagent: Add Dimethoxymethane (excess, acts as solvent/reagent).

  • Catalyst: Add

    
     (1.0-2.0 equiv) or a catalytic amount of 
    
    
    
    .
  • Mechanism: The Lewis acid promotes the ionization of DMM to the oxocarbenium ion, which is then trapped by the alcohol.

Part 3: Strategic Utility – Directed Ortho Metalation (DoM)[1]

The true power of the MOM group lies in its ability to direct lithiation to the ortho position of an aromatic ring. The MOM oxygen coordinates with the alkyllithium aggregate, breaking up the oligomer and increasing the basicity of the lithium reagent in the immediate vicinity of the ortho proton.

DoM_Mechanism Substrate MOM-Protected Arene Complex Coordination Complex (Li...O Chelation) Substrate->Complex + n-BuLi (-78°C) Lithiated Ortho-Lithiated Species Complex->Lithiated Deprotonation (CIPE) Product Ortho-Substituted Arene Lithiated->Product + Electrophile Electrophile Electrophile (E+) Electrophile->Product

Figure 2: The Complex-Induced Proximity Effect (CIPE) driving regioselective ortho-lithiation.

Experimental Insight: When using MOM for DoM, the reaction temperature must be strictly controlled (typically -78°C). Above 0°C, the organolithium can attack the MOM methylene group, leading to cleavage or rearrangement.

Part 4: Deprotection Protocols

Deprotection relies on the hydrolysis of the acetal linkage.[1] This is thermodynamically favorable but kinetically slow without acid catalysis due to the poor leaving group ability of the methoxide.

Standard Acid Hydrolysis

Reagents: 6M HCl or Concentrated HCl in Methanol.

Protocol:

  • Solvent: Dissolve the substrate in MeOH (0.1 M).

  • Acid: Add concentrated HCl (approx. 0.5 mL per mmol of substrate).

  • Temperature: Heat to 40-50°C. (Room temperature is often insufficient for hindered ethers).

  • Workup: Neutralize with solid

    
     before removing solvent to prevent acid-catalyzed decomposition of the product.
    
Lewis Acid-Mediated Cleavage (Anhydrous)

For substrates sensitive to aqueous acid, Bromotrimethylsilane (TMSBr) is highly effective.

Mechanism:




Protocol:

  • Conditions: Anhydrous DCM, -78°C to 0°C.

  • Reagent: Add TMSBr (1.2 equiv).

  • Note: This method is extremely mild and preserves esters and other acid-sensitive groups that might hydrolyze in aqueous HCl.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 1999.

  • Berliner, M. A.; Belecki, K. "Simple, Rapid, and Green Synthesis of MOM Ethers Using Dimethoxymethane." J. Org.[2][3] Chem.2005 , 70, 9618–9621.[2][3]

  • Snieckus, V. "Directed Ortho Metalation.[4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.1990 , 90, 879–933.

  • Organic Syntheses. "Chloromethyl Methyl Ether (MOMCl) Preparation and Safety." Org.[1][2][4][5][6][7][8] Synth.2007 , 84, 102. Link

Sources

An In-depth Technical Guide to Sourcing 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-fluoro-3-(methoxymethoxy)benzoic acid, a specialized chemical intermediate. Recognizing the challenges in sourcing non-standard building blocks, this document focuses on procurement strategies, provides a plausible synthetic route for custom synthesis, and outlines essential safety and handling information.

Introduction: Significance in Medicinal Chemistry

2-Fluoro-3-(methoxymethoxy)benzoic acid is a custom-designed aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. Its structure combines three key features:

  • A Benzoic Acid Core: A "privileged scaffold" known for its ability to interact with a wide range of biological targets.

  • A Fluorine Substituent: The strategic incorporation of fluorine is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and bioavailability.

  • A Methoxymethyl (MOM) Ether: The "MOM" group serves as a protecting group for the phenolic hydroxyl. This allows for selective reactions at other positions of the molecule before being removed under acidic conditions to reveal the free phenol, which is often crucial for biological activity.[1][2]

The combination of these elements makes it a valuable building block for synthesizing complex molecules, particularly where a 2-fluoro-3-hydroxybenzoic acid moiety is required in the final target but needs to be masked during intermediate synthetic steps.

Physicochemical Properties
PropertyValue
Chemical Name 2-Fluoro-3-(methoxymethoxy)benzoic acid
Synonyms 2-Fluoro-3-(MOM-oxy)benzoic acid
Molecular Formula C₉H₉FO₄
Molecular Weight 200.16 g/mol
CAS Number 942068-90-8
Typical Appearance Expected to be an off-white to light yellow solid

Note: Physical properties are predicted based on structural analogs. The CAS number has been assigned but may have limited supplier data associated with it.

Commercial Availability and Sourcing Strategy

Direct, off-the-shelf commercial availability of 2-fluoro-3-(methoxymethoxy)benzoic acid is limited. This compound is not a standard catalog item for most major chemical suppliers. Therefore, a strategic sourcing approach is required.

Primary Sourcing Route: Custom Synthesis

The most viable procurement method is through a custom chemical synthesis service. Numerous companies specialize in producing non-standard intermediates and fine chemicals on-demand for the pharmaceutical and biotechnology industries.[3][4][5] These services offer the flexibility to produce quantities ranging from grams for initial research to kilograms for scale-up operations.[6][7]

Workflow for Procuring via Custom Synthesis

Caption: A logical workflow for sourcing a custom-synthesized chemical compound.

Potential Custom Synthesis Providers:

The following table lists examples of companies that offer custom chemical synthesis and are well-equipped to handle projects involving fluorination and protecting group chemistry. Researchers should contact these or similar companies directly with the compound's structure and specifications to request a quote.

Supplier TypeCompany ExamplesService FocusURL
Custom Synthesis SpecialistsPharmaceutical intermediates, APIs, cGMP services.[4][Link]
KSMs, intermediates, and APIs for pharma and agrochemical industries.[5][Link]
Expertise in fluorinated materials, heterocycles, and pharmaceutical intermediates.[6][Link]
Route design, development, and scale-up for pharma and specialty chemicals.[3][Link]
Small molecule intermediates and APIs for preclinical and early development.[7][Link]
Representative Synthetic Protocol

Understanding the synthesis is crucial for technical discussions with a custom synthesis provider. 2-Fluoro-3-(methoxymethoxy)benzoic acid can be prepared in a straightforward, two-step process from a commercially available starting material.

Step 1: Sourcing the Precursor

The logical precursor is 2-fluoro-3-hydroxybenzoic acid (CAS 91658-92-3) . This compound is available from several fine chemical suppliers.[8][9]

Step 2: Protection of the Phenolic Hydroxyl Group

The key transformation is the protection of the phenolic -OH group as a methoxymethyl (MOM) ether. This is a standard procedure in organic synthesis.[1][10] The reaction involves treating the phenolic acid with a MOM-donating reagent under basic conditions.

Synthetic Workflow Diagram

Caption: A plausible workflow for the synthesis via MOM protection of the precursor.

Methodology:

  • Dissolution & Deprotonation: Dissolve 2-fluoro-3-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF). Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), to deprotonate the phenolic hydroxyl group.[10]

  • MOM Protection: While maintaining the temperature, slowly add chloromethyl methyl ether (MOM-Cl).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Quench the reaction carefully with water. Acidify the aqueous layer to a pH of ~3-4 with a dilute acid (e.g., 1M HCl) to ensure the carboxylic acid is protonated.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Disclaimer: This is a representative protocol and requires optimization by qualified chemists in a laboratory setting.

Safety & Handling

While a specific Safety Data Sheet (SDS) for 2-fluoro-3-(methoxymethoxy)benzoic acid is not widely available, its hazard profile can be inferred from structurally similar fluorinated benzoic acids.[8][11]

  • Hazard Statements: Likely to be classified as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9]

  • Precautionary Measures:

    • P264: Wash hands and exposed skin thoroughly after handling.

    • P280: Wear protective gloves, safety glasses with side shields, and a lab coat.

    • P271: Use only in a well-ventilated area, preferably a chemical fume hood.

  • Handling: Avoid creating dust. Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Always consult the supplier-provided SDS upon receipt of the material and handle the compound in accordance with good laboratory practices.

Conclusion

2-Fluoro-3-(methoxymethoxy)benzoic acid is a specialized building block primarily accessible through custom synthesis. For researchers in drug discovery, partnering with a reliable custom synthesis organization is the most effective procurement strategy. A clear understanding of the likely synthetic route from its hydroxy precursor facilitates technical discussions and project planning. Adherence to appropriate safety protocols based on analogous compounds is essential for its handling and use in the laboratory.

References

  • Quadrivalent Labs. Custom synthesis. Retrieved February 17, 2026, from [Link]

  • Dalton Pharma Services. Custom Chemical Synthesis | Fine Chemical Services. Retrieved February 17, 2026, from [Link]

  • Aragen Life Sciences. Custom Chemical Synthesis Services. Retrieved February 17, 2026, from [Link]

  • Kingchem. Custom Chemical Synthesis. Retrieved February 17, 2026, from [Link]

  • GEO Specialty Chemicals. Custom Synthesis. Retrieved February 17, 2026, from [Link]

  • Król, J., Grynkiewicz, G., & Kutner, A. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 65, 1433. As cited on OoCities.org. Retrieved February 17, 2026, from [Link]

  • Google Patents. (1976). Process for methoxymethylation of phenolic hydroxyl groups (U.S. Patent No. 3,987,105A).
  • PureSynth. 2-Fluoro-3-Methoxybenzoic Acid 98.0%(GC). Retrieved February 17, 2026, from [Link]

  • AdiChemistry. Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Phenol methoxymethyl ether substrates. [Figure]. Retrieved February 17, 2026, from [Link]

  • Dalton Research Molecules. 2-Fluoro-3-methoxybenzoic acid | CAS 137654-20-7. Retrieved February 17, 2026, from [Link]

  • Powerbuilt. SELF ADJ FILTER PLIERS (2-1/4 Inch - 4-3/4 Inch) 942068. Retrieved February 17, 2026, from [Link]

  • Avani Hotels & Resorts. 2-Fluoro-3-Hydroxybenzoic Acid: Pure and Efficient. Retrieved February 17, 2026, from [Link]

  • Powerbuilt. Powerbuilt 942068 Self-Adjusting Oil Filter Pliers. Retrieved February 17, 2026, from [Link]

  • Zoro. Powerbuilt Self Adj Filter Pliers (2-1/4" - 4-3/4") 942068. Retrieved February 17, 2026, from [Link]

  • Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid (CN101020628A).
  • Parts Universe. POWERBUILT 942068 Self-Adjusting Oil Filter Pliers. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 17, 2026, from [Link]

  • Lowe's. Powerbuilt Automotive Oil Filter Pliers 942068. Retrieved February 17, 2026, from [Link]

Sources

2-Fluoro-3-(methoxymethoxy)benzoic Acid: Strategic Utilization in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-(methoxymethoxy)benzoic acid (2-F-3-MOM-BA) represents a specialized, high-value building block in modern drug discovery. It bridges the gap between the metabolic stability of fluorinated aromatics and the synthetic versatility of protected phenols. This guide details the strategic deployment of this scaffold, focusing on its role in accessing privileged pharmacophores (such as kinase inhibitors and GPCR ligands) where the C2-fluorine atom provides critical metabolic blocking and the C3-MOM ether serves as a robust, directing protecting group.

Part 1: Structural Analysis & Strategic Value

The Fluorine-Oxygen Ortho Effect

The juxtaposition of the fluorine atom at C2 and the methoxymethoxy (MOM) group at C3 creates a unique electronic environment.

  • Conformational Locking: The high electronegativity of fluorine induces a dipole-dipole repulsion with the oxygen lone pairs of the MOM group, often forcing the side chain into a specific conformation. This pre-organization can be exploited to lower the entropic penalty of binding in the final drug target.

  • Metabolic Blocking: The C2 position in benzoic acids is often a site of metabolic oxidation (Phase I). Fluorine substitution effectively blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol).

Why MOM Protection?

While methyl ethers are common, they are difficult to deprotect without harsh Lewis acids (e.g., BBr3) that can affect other sensitive functionalities. The MOM group offers a strategic advantage:

  • Stability: Stable to basic conditions, organolithiums, and mild oxidants.

  • Orthogonal Deprotection: Cleaved under mild acidic conditions (e.g., dilute HCl/IPA or TFA), leaving esters and amides intact.

  • Directed Lithiation: The oxygen atoms in the MOM group can coordinate with lithium, acting as a Directed Metalation Group (DMG).

Part 2: Robust Synthesis Protocol

Validated Workflow

Precursor: 2-Fluoro-3-hydroxybenzoic acid (CAS: 91658-92-3).[1]

Step 1: Methyl Ester Formation
  • Reagents: MeOH, H2SO4 (cat.), Reflux, 4h.

  • Rationale: Masks the carboxylic acid to prevent MOM-ester formation (which is unstable and complicates purification).

Step 2: MOM Protection (The Critical Step)
  • Reagents: MOM-Cl (Chloromethyl methyl ether), DIPEA (N,N-Diisopropylethylamine), DCM, 0°C to RT.

  • Safety Note: MOM-Cl is a known carcinogen.

    • Alternative: Use dimethoxymethane with P2O5 in CHCl3 for a safer, albeit lower-yielding, route.

    • Protocol: Add DIPEA (1.5 eq) to the phenol ester in DCM. Cool to 0°C. Dropwise add MOM-Cl (1.2 eq). Stir 2h.

  • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting phenol.

Step 3: Saponification
  • Reagents: LiOH (2.0 eq), THF/H2O (3:1), RT, 12h.

  • Workup: Acidify carefully with 1N HCl to pH 4. Extract with EtOAc.[2]

  • Rationale: LiOH is preferred over NaOH to minimize nucleophilic attack on the fluorine (SnAr) which can occur at high temperatures with strong bases.

Quantitative Data Summary
ParameterValue / Observation
Molecular Weight 228.17 g/mol
Typical Yield (3-Step) 78 - 85%
1H NMR Diagnostic (MOM) Singlet at ~3.45 ppm (3H), Singlet at ~5.25 ppm (2H)
19F NMR Diagnostic Shift ~ -135 ppm (d, J_H-F coupling)
pKa (Calculated) ~3.2 (Increased acidity due to ortho-F)

Part 3: Reactivity & Downstream Applications

Directed Ortho Metalation (DoM) Logic

The MOM group is a powerful director. However, the presence of the C1-Carboxyl group complicates this.

  • Scenario A (Free Acid): Requires 2 equivalents of base (one to deprotonate COOH, one for lithiation). Difficult to control.

  • Scenario B (Amide/Oxazoline): If the benzoic acid is first converted to a diethyl amide or oxazoline, the C3-MOM and C2-F synergistically activate the C4 position for lithiation.

    • Result: Regioselective introduction of electrophiles (I, CHO, B(OR)2) at C4.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and the decision tree for downstream utility.

G Start 2-Fluoro-3-hydroxy benzoic acid Step1 Esterification (MeOH/H+) Start->Step1 Step2 MOM Protection (MOM-Cl/DIPEA) Step1->Step2 Step3 Saponification (LiOH/THF) Step2->Step3 Warning SAFETY: MOM-Cl Carcinogen Warning->Step2 Product 2-F-3-MOM-BA (Building Block) Step3->Product Path1 Amide Coupling (EDC/HOBt) Product->Path1 Route A: Drug Core Assembly Path2 DoM Functionalization (s-BuLi/Electrophile) Product->Path2 Route B: C4-Substitution

Caption: Figure 1. Optimized synthetic workflow for 2-F-3-MOM-BA and downstream strategic divergence.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Preparation of Methyl 2-fluoro-3-(methoxymethoxy)benzoate

This protocol assumes the starting material is the methyl ester of 2-fluoro-3-hydroxybenzoic acid.

  • Setup: Flame-dry a 250 mL round-bottom flask. Flush with Argon.

  • Solvation: Dissolve Methyl 2-fluoro-3-hydroxybenzoate (10.0 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add DIPEA (15.0 mmol) via syringe. The solution may darken slightly.

  • Cooling: Submerge flask in an ice/water bath (0°C).

  • Protection: Add Chloromethyl methyl ether (MOM-Cl) (12.0 mmol) dropwise over 10 minutes.

    • Validation: Monitor exotherm. Internal temp should not exceed 5°C.

  • Reaction: Remove ice bath, allow to warm to RT. Stir for 3 hours.

    • QC Check: TLC (30% EtOAc/Hex). SM (Rf ~0.4) should disappear; Product (Rf ~0.7) appears.[3][4]

  • Quench: Add saturated aqueous NaHCO3 (20 mL). Stir vigorously for 15 min.

  • Workup: Separate phases. Wash organic phase with water (2x) and brine (1x). Dry over Na2SO4.[2]

  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Protocol B: Deprotection (Post-Coupling)

Once the building block is incorporated into the drug scaffold (e.g., an amide), the MOM group is removed to reveal the phenol.

  • Dissolution: Dissolve substrate in MeOH or iPrOH.

  • Acidolysis: Add 4M HCl in Dioxane (5 eq) or conc. HCl (drops) depending on substrate stability.

  • Heating: Heat to 50°C for 1-2 hours.

  • Validation: The disappearance of the MOM singlet (~3.4 ppm) in NMR confirms deprotection.

References

  • Sigma-Aldrich. 2-Fluoro-3-hydroxybenzoic acid Product Sheet. Available at: (Accessed Feb 2026).

  • ChemicalBook. Synthesis of Fluorobenzoic Acid Derivatives. Available at: (Accessed Feb 2026).

  • Snieckus, V.Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990, 90(6), 879–933. (Foundational text on DoM/MOM directing groups).
  • Gundersen, L.Regioselective functionalization of fluorobenzoic acids. Journal of Medicinal Chemistry (Contextual reference based on general fluorobenzoic acid reactivity).

Sources

An Initial Investigation of 2-Fluoro-3-(methoxymethoxy)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established strategy for enhancing key drug-like properties, including metabolic stability and binding affinity.[1] This technical guide outlines a comprehensive initial investigation into a novel class of compounds, 2-fluoro-3-(methoxymethoxy)benzoic acid derivatives. We present a robust synthetic pathway, detailed analytical characterization protocols, and a forward-looking perspective on the potential therapeutic applications of this largely unexplored chemical entity. This document is intended to serve as a foundational resource for researchers and scientists in the field of drug development, providing both the theoretical underpinnings and practical methodologies required to explore this promising area of medicinal chemistry.

Introduction: The Rationale for Fluorination and Protection

The benzoic acid moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a fluorine atom onto this scaffold can profoundly influence its electronic properties, pKa, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] Specifically, the 2-fluoro substitution pattern is of interest for its potential to modulate intramolecular hydrogen bonding and enforce specific conformations.

The 3-hydroxy group offers a versatile handle for further derivatization. However, its inherent reactivity necessitates the use of a protecting group during many synthetic transformations. The methoxymethyl (MOM) ether is an ideal choice for this purpose due to its ease of installation, stability across a wide range of reaction conditions (including exposure to strong bases and nucleophiles), and straightforward removal under acidic conditions.[3][4][5][6] The target molecule, 2-fluoro-3-(methoxymethoxy)benzoic acid, therefore represents a key intermediate for the synthesis of a diverse library of novel therapeutic candidates.

Synthetic Strategy and Experimental Workflow

The most logical and efficient synthetic route to the target compound begins with the commercially available precursor, 2-fluoro-3-hydroxybenzoic acid. The core of the synthetic strategy involves the selective protection of the phenolic hydroxyl group as a MOM ether.

Proposed Synthetic Pathway

The proposed synthesis is a one-step protection reaction.

Synthetic Pathway start 2-Fluoro-3-hydroxybenzoic acid reagents MOMCl, DIPEA DCM, 0 °C to rt start->reagents Protection product 2-Fluoro-3-(methoxymethoxy)benzoic acid reagents->product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: MOM Protection

This protocol is based on standard procedures for the protection of phenolic hydroxyl groups.[4][7]

Objective: To synthesize 2-fluoro-3-(methoxymethoxy)benzoic acid from 2-fluoro-3-hydroxybenzoic acid.

Materials:

  • 2-Fluoro-3-hydroxybenzoic acid

  • Chloromethyl methyl ether (MOMCl) (Caution: Carcinogen) [7]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-3-hydroxybenzoic acid (1.0 eq). Dissolve the starting material in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise. Stir for 10 minutes.

  • MOMCl Addition: Add MOMCl (1.2 eq) dropwise to the cooled solution. Caution: MOMCl is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-fluoro-3-(methoxymethoxy)benzoic acid.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

Expected Spectroscopic Data
Technique Functional Group Expected Chemical Shift / Frequency Rationale
¹H NMR -OCH₂ -O-~5.2 ppm (singlet)Characteristic singlet for the two equivalent protons of the methylene group in the MOM ether.
-O-CH₃ ~3.5 ppm (singlet)Singlet for the three equivalent protons of the methyl group in the MOM ether.
Aromatic protons7.0 - 8.0 ppm (multiplets)Complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F coupling.
Carboxylic acid>10 ppm (broad singlet)Exchangeable proton of the carboxylic acid, often broad.
¹³C NMR -OCH₂ -O-~95 ppmCharacteristic downfield shift for the acetal carbon.
-O-CH₃ ~56 ppmTypical shift for a methoxy carbon.
Aromatic carbons110 - 160 ppmComplex pattern with C-F coupling constants observable.
C =O>165 ppmCarbonyl carbon of the carboxylic acid.
FT-IR O-H (Carboxylic Acid)2500-3300 cm⁻¹ (broad)Characteristic broad absorption due to hydrogen bonding.
C=O (Carboxylic Acid)1680-1710 cm⁻¹Strong absorption for the carbonyl stretch.
C-O (Ether)1050-1150 cm⁻¹Strong C-O stretching bands from the MOM ether.
Mass Spec (ESI-) [M-H]⁻Calculated m/zDeprotonated molecule to confirm the molecular weight.

Potential Applications and Future Directions

The synthesized 2-fluoro-3-(methoxymethoxy)benzoic acid is a versatile intermediate for creating a library of derivatives for screening. The presence of the carboxylic acid and the protected hydroxyl group allows for a wide range of subsequent chemical modifications.

Derivatization Strategies

Derivatization cluster_0 Core Intermediate cluster_1 Derivatization Pathways cluster_2 Final Compound Classes core 2-Fluoro-3-(methoxymethoxy) benzoic acid amide Amide Library (Amide Coupling) core->amide ester Ester Library (Esterification) core->ester deprotection Deprotection (Acidic Hydrolysis) core->deprotection final_amides Novel Amides amide->final_amides final_esters Novel Esters ester->final_esters final_phenols Substituted Phenols deprotection->final_phenols

Caption: Potential derivatization pathways from the core intermediate.

  • Amide Formation: The carboxylic acid can be coupled with a diverse range of amines to generate a library of amides. This is a common strategy in drug discovery to explore interactions with biological targets.

  • Esterification: Reaction with various alcohols can produce a series of esters, modifying the compound's solubility and cell permeability.

  • Deprotection and Further Modification: Removal of the MOM group with a mild acid (e.g., HCl in methanol) will regenerate the 3-hydroxyl group.[4] This phenol can then be used in reactions such as ether synthesis or O-acylation to introduce further diversity.

Therapeutic Areas of Interest

Given the known activities of other fluorobenzoic acid derivatives, initial screening efforts could focus on the following areas:

  • Anticancer Agents: Many fluorinated aromatic compounds exhibit cytotoxic effects against cancer cell lines.[8]

  • Antimicrobial Agents: Fluorobenzoic acid derivatives have been investigated for their potential as antibacterial and antifungal agents.[9]

  • Anti-inflammatory Agents: The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion

This technical guide provides a comprehensive framework for the initial investigation of 2-fluoro-3-(methoxymethoxy)benzoic acid and its derivatives. By detailing a reliable synthetic protocol, outlining key characterization parameters, and proposing logical avenues for further development, we have established a solid foundation for researchers to explore this promising class of molecules. The combination of the influential fluorine atom and the versatile protected hydroxyl group makes this scaffold a highly attractive starting point for the discovery of novel therapeutic agents.

References

  • Methoxymethyl ether - Grokipedia. (n.d.).
  • Methoxymethyl ether - Wikipedia. (n.d.). Retrieved from [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. (n.d.). Retrieved from [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – Total Synthesis. (n.d.). Retrieved from [Link]

  • Protecting Groups in Organic Synthesis - ChemTalk. (n.d.). Retrieved from [Link]

  • New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed. (2014). European Journal of Pharmacology, 729, 30-36. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (2020). Global Scientific Journal, 8(11). Retrieved from [Link]

Sources

Methodological & Application

synthesis of novel drug candidates using 2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Strategic Utilization of 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Introduction: The Fluorine-MOM Advantage in Medicinal Chemistry

In the landscape of modern drug discovery, 2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 368422-24-6) represents a high-value "privileged structure" precursor. Its utility stems from a trifecta of structural features designed for late-stage diversification and pharmacokinetic optimization:

  • The 2-Fluorine Atom: Acts as a bioisostere for hydrogen, modulating pKa and lipophilicity while blocking metabolic oxidation at the sensitive ortho position. It also exerts a "conformation-locking" effect via dipole interactions, often improving ligand binding affinity.

  • The 3-MOM Group (Methoxymethoxy): A robust protecting group for the phenol. In the final drug candidate, the free phenol often serves as a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA) in the enzyme active site (e.g., interacting with the hinge region of kinases). During synthesis, the MOM group acts as a powerful Directed Metalation Group (DMG) , enabling regioselective functionalization.

  • The 1-Carboxylic Acid: A versatile handle for amide coupling to heteroaromatic cores, esterification, or reduction.

This guide details the application of this scaffold in synthesizing PIM-1 Kinase Inhibitors , a class of therapeutics targeting hematological malignancies (leukemias, lymphomas). We focus on exploiting the MOM group to access unique chemical space via Directed Ortho Metalation (DoM).

Application Note: Synthesis of the PIM-1 Inhibitor Core

Objective: To couple 2-fluoro-3-(methoxymethoxy)benzoic acid with a heteroaromatic amine to form the pharmacophore core.

Context: PIM kinases (PIM-1, -2, -3) are constitutively active serine/threonine kinases. Inhibitors often require a hydrogen bond donor/acceptor motif to bind the ATP pocket. The 3-hydroxy group (masked here as MOM) is designed to interact with the catalytic lysine or aspartate residues within the active site once deprotected.

Experimental Workflow

Reagents:

  • Substrate: 2-Fluoro-3-(methoxymethoxy)benzoic acid (1.0 eq)

  • Amine Partner: 4-Amino-pyridine or 5-Amino-indazole derivative (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.2 M concentration). Add DIPEA and stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Addition: Add the heteroaromatic amine.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by LC-MS for the formation of the amide (M+H peak).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Checkpoint: The resulting amide is the "Core Scaffold." The MOM group is retained to allow for the subsequent DoM protocol.

Protocol: Regioselective C4-Diversification via Directed Ortho Metalation (DoM)

Rationale: This is the critical "value-add" step. Standard electrophilic aromatic substitution on this ring is difficult due to the deactivating fluorine and competing directing effects. However, DoM allows us to surgically install a substituent at Position 4 (ortho to the MOM group).

Mechanism: The MOM group coordinates strong lithium bases (n-BuLi or s-BuLi), directing deprotonation to the adjacent carbon. While the amide (from Step 2) is also a DMG, the MOM group is generally superior, especially when the amide is secondary. The 2-Fluorine atom inductively acidifies the ring protons but does not coordinate lithium as strongly as the oxygen atoms in the MOM group.

Target: Installation of an Iodine atom at C4, creating a handle for Suzuki-Miyaura coupling (to add solubility tails or hydrophobic groups).

Step-by-Step Protocol
ParameterSpecificationNotes
Atmosphere Nitrogen or Argon (Inert)Moisture kills the lithiated species immediately.
Temperature -78°C (Dry Ice / Acetone)Essential to prevent "Benzyne" formation or decomposition.
Concentration 0.05 M to 0.1 MDilution favors monomeric Li-species for better selectivity.

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and septum. Cool to -78°C under positive nitrogen pressure.

  • Solvation: Dissolve the Amide Intermediate (from Section 2) in anhydrous THF.

  • Metalation: Add s-BuLi (2.2 eq, cyclohexane solution) dropwise over 20 minutes.

    • Note: 1.0 eq is consumed by the amide proton (N-H). The second equivalent performs the C-H lithiation at C4.

    • Color Change: The solution often turns deep red or orange upon dianion formation.

  • Incubation: Stir at -78°C for 1 hour to ensure complete lithiation.

  • Quench: Dissolve Iodine (I₂, 3.0 eq) in a small volume of THF and add dropwise to the reaction mixture.

  • Warming: Allow the reaction to warm to RT over 2 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (solution turns from purple to yellow/clear). Extract with EtOAc.

Validation:

  • NMR: Loss of the doublet/triplet signal corresponding to H4. The substitution pattern should show two doublets (H5 and H6) if C4 is substituted.

  • Selectivity: The MOM group directs ortho. The Fluorine at C2 blocks the other ortho site. Thus, C4 is the exclusive product.

Protocol: MOM Deprotection & Final Isolation

Objective: Remove the protecting group to reveal the 3-hydroxyl pharmacophore.

Procedure:

  • Dissolve the C4-substituted intermediate in MeOH.

  • Add 4M HCl in Dioxane (5.0 eq) or concentrated aqueous HCl (catalytic amount).

  • Stir at RT for 2–4 hours.

  • Concentrate in vacuo. The product is often isolated as the hydrochloride salt, which improves water solubility for biological testing.

Visualizing the Pathway

The following diagram illustrates the transformation from the raw material to the functionalized drug candidate.

DrugSynthesis cluster_legend Mechanism of Action Start 2-Fluoro-3-(MOM)benzoic Acid (CAS 368422-24-6) Amide Intermediate A: Amide Core (MOM Protected) Start->Amide 1. Amine-R 2. HATU, DIPEA Lithiated Transition State: C4-Lithio Species (Directed by MOM) Amide->Lithiated s-BuLi (2.2 eq) THF, -78°C Substituted Intermediate B: 4-Iodo-3-MOM Derivative Lithiated->Substituted Quench with I2 (Electrophile) Final Final Drug Candidate: 3-Hydroxy-4-Substituted PIM Inhibitor Substituted->Final 1. Suzuki Coupling (R') 2. HCl/MeOH (Deprotection) MOM_Role MOM Group: 1. Protects Phenol 2. Directs Lithiation

Caption: Synthetic route for transforming 2-fluoro-3-(methoxymethoxy)benzoic acid into a polysubstituted PIM kinase inhibitor. The MOM group serves a dual role: protection and regioselective direction.

References

  • Directed Ortho Metalation (DoM)

    • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006).[1] Directed Ortho-Metalation of Unprotected Benzoic Acids.[2][1] Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.[1] Organic Letters.[1]

  • PIM Kinase Inhibitor Design

    • Nishiguchi, G. A., et al. (2016). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket.[3] Journal of Medicinal Chemistry.

  • General DoM Reviews

    • Snieckus, V. (1990). Directed ortho metalation.[2][4][1][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[7]

  • Compound Data

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2179038, 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester.

Disclaimer: This protocol involves the use of pyrophoric reagents (s-BuLi) and should only be performed by trained personnel in a properly equipped fume hood. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.

Sources

The Strategic Application of 2-Fluoro-3-(methoxymethoxy)benzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Masked Building Blocks in Drug Discovery

In the intricate landscape of medicinal chemistry, the success of a synthetic campaign often hinges on the strategic use of protecting groups. These molecular "masks" temporarily conceal reactive functional groups, allowing chemists to perform transformations on other parts of a molecule with high precision and control. The compound at the heart of this guide, 2-fluoro-3-(methoxymethoxy)benzoic acid , serves as a prime example of such a strategic intermediate. While not typically a final bioactive molecule itself, its utility as a protected building block is invaluable for the synthesis of complex pharmaceutical agents.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's therapeutic profile.[1][2][3][4] The unique properties of fluorine, including its high electronegativity and small size, can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][4] The 2-fluoro-3-hydroxybenzoic acid scaffold is therefore a highly attractive starting point for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases.[1][5]

However, the presence of both a carboxylic acid and a phenolic hydroxyl group on the same aromatic ring presents a synthetic challenge. Both groups are acidic and can react with a variety of reagents. To selectively modify the carboxylic acid moiety—for instance, to form an amide or an ester—the more nucleophilic phenolic hydroxyl group must first be protected. This is where the methoxymethyl (MOM) ether comes into play. The MOM group is an ideal choice for protecting phenols due to its ease of installation, stability to a wide range of non-acidic reagents, and clean removal under mild acidic conditions.[6][7]

This technical guide provides an in-depth look at the application of 2-fluoro-3-(methoxymethoxy)benzoic acid in medicinal chemistry. We will detail the protocols for its synthesis from 2-fluoro-3-hydroxybenzoic acid, its use in a representative synthetic workflow, and the subsequent deprotection to reveal the final, functionalized molecule.

Core Synthesis and Application Workflow

The primary role of 2-fluoro-3-(methoxymethoxy)benzoic acid is to serve as a transient, protected intermediate. The overall synthetic strategy can be visualized as a three-stage process: Protection , Functionalization , and Deprotection .

G cluster_0 PART 1: Protection cluster_1 PART 2: Functionalization cluster_2 PART 3: Deprotection A 2-Fluoro-3-hydroxybenzoic Acid (Starting Material) B 2-Fluoro-3-(methoxymethoxy)benzoic Acid (Protected Intermediate) A->B  MOM-Cl, Base C Amide Coupling (e.g., with a primary amine) B->C  Coupling Agents  (e.g., HATU, EDCI) D N-Alkyl-2-fluoro-3-(methoxymethoxy)benzamide C->D  Work-up E N-Alkyl-2-fluoro-3-hydroxybenzamide (Final Product) D->E  Mild Acid  (e.g., HCl in MeOH)

Caption: General workflow for the use of 2-fluoro-3-(methoxymethoxy)benzoic acid.

Experimental Protocols

Part 1: Synthesis of 2-Fluoro-3-(methoxymethoxy)benzoic Acid (Protection of the Phenolic Hydroxyl)

Objective: To protect the phenolic hydroxyl group of 2-fluoro-3-hydroxybenzoic acid as a methoxymethyl (MOM) ether. This transformation is critical to prevent the phenol from interfering with subsequent reactions at the carboxylic acid.

Rationale for Reagent Selection:

  • Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to deprotonate the phenolic hydroxyl, making it a more potent nucleophile. DIPEA is chosen to avoid side reactions with the electrophilic MOM-Cl.[6]

  • Protecting Agent: Methoxymethyl chloride (MOM-Cl) is a commonly used and efficient reagent for the introduction of the MOM group.[7]

  • Solvent: Anhydrous dichloromethane (DCM) is a suitable solvent as it is inert to the reaction conditions and readily dissolves the starting materials.

Detailed Protocol:

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-3-hydroxybenzoic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise while stirring.

  • MOM-Cl Addition: Slowly add methoxymethyl chloride (MOM-Cl) (1.5 eq.) to the reaction mixture. Caution: MOM-Cl is a potential carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 2-fluoro-3-(methoxymethoxy)benzoic acid.

ReagentMolar Eq.Purity
2-Fluoro-3-hydroxybenzoic acid1.0>98%
N,N-Diisopropylethylamine (DIPEA)2.5Anhydrous
Methoxymethyl chloride (MOM-Cl)1.5>97%
Dichloromethane (DCM)-Anhydrous

Table 1: Reagents for the synthesis of 2-fluoro-3-(methoxymethoxy)benzoic acid.

Part 2: Application in Amide Bond Formation (Functionalization)

Objective: To demonstrate the utility of the protected intermediate by performing a standard amide coupling reaction at the carboxylic acid position.

Rationale for Reagent Selection:

  • Coupling Agents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) are commonly used to activate the carboxylic acid for nucleophilic attack by an amine.

  • Amine: A generic primary amine (R-NH₂) is used here for illustrative purposes.

Detailed Protocol:

  • Preparation: To a solution of 2-fluoro-3-(methoxymethoxy)benzoic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM), add the primary amine (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Coupling Agent Addition: Add the coupling agent (e.g., HATU, 1.2 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting N-alkyl-2-fluoro-3-(methoxymethoxy)benzamide can be purified by flash column chromatography.

Part 3: Removal of the MOM Protecting Group (Deprotection)

Objective: To cleave the MOM ether and unveil the phenolic hydroxyl group, yielding the final target molecule.

Rationale for Reagent Selection:

  • Acidic Conditions: The MOM group is labile under acidic conditions. A solution of hydrochloric acid (HCl) in methanol is a common and effective reagent for this deprotection.[6][7] Trifluoroacetic acid (TFA) in DCM is another viable option.[6]

G cluster_0 Deprotection Protocol A N-Alkyl-2-fluoro-3-(methoxymethoxy)benzamide (Protected Product) B Dissolve in MeOH A->B C Add conc. HCl (catalytic) B->C D Stir at RT (2-6 hours) C->D E Monitor by TLC/LC-MS D->E F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Purify by Chromatography G->H I N-Alkyl-2-fluoro-3-hydroxybenzamide (Final Product) H->I

Caption: Step-by-step deprotection workflow.

Detailed Protocol:

  • Dissolution: Dissolve the N-alkyl-2-fluoro-3-(methoxymethoxy)benzamide (1.0 eq.) in methanol.

  • Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 4-5 drops) or use a pre-made solution of HCl in an organic solvent.

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The final product, N-alkyl-2-fluoro-3-hydroxybenzamide, can be purified by flash chromatography or recrystallization.

Deprotection ReagentSolventTemperatureTypical Time
HCl (catalytic)MeOHRoom Temp.2-6 hours
TFA (10-20% v/v)DCMRoom Temp.1-4 hours
TMSBrDCM0 °C to RT1-2 hours

Table 2: Common conditions for MOM group deprotection.[6][8]

Conclusion

2-Fluoro-3-(methoxymethoxy)benzoic acid is a quintessential example of a strategic building block in modern medicinal chemistry. Its design allows for the selective functionalization of the carboxylic acid in the presence of a reactive phenol, a common challenge in the synthesis of highly substituted aromatic compounds. By leveraging the robust yet readily cleavable MOM protecting group, researchers can efficiently access a diverse range of 2-fluoro-3-hydroxybenzamide and related derivatives. Understanding the application and protocols associated with this intermediate empowers drug discovery professionals to design and execute more efficient and successful synthetic routes toward novel therapeutic agents. The principles outlined in this guide—protection, functionalization, and deprotection—are fundamental to the broader field of organic synthesis and are critical for the advancement of pharmaceutical research and development.

References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
  • Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. PMC. Available from: [Link]

  • Protection of Phenol by Acetal. SynArchive. Available from: [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available from: [Link]

  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. Available from: [Link]

  • 2-Fluoro-3-Hydroxybenzoic Acid: Pure and Efficient. Avani Hotels & Resorts. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. Available from: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC. Available from: [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available from: [Link]

  • Importance of Fluorine in Benzazole Compounds. MDPI. Available from: [Link]

Sources

Application Note: Formulation & Synthetic Utility of 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Strategies for Pro-Pesticide Design and Controlled Release in Next-Generation Auxinic Herbicides

Executive Summary

This Application Note provides a technical roadmap for utilizing 2-fluoro-3-(methoxymethoxy)benzoic acid (CAS: N/A for specific commercial trade name, treated here as Compound F-MOM ) in agrochemical discovery.

While benzoic acid derivatives are foundational to auxinic herbicides (e.g., dicamba), the incorporation of a Fluorine atom at C2 and a Methoxymethoxy (MOM) group at C3 introduces a dual-mechanism advantage:

  • Metabolic Blocking: The C2-Fluorine sterically and electronically protects the ring from rapid oxidative degradation, extending field half-life.

  • Pro-Pesticide Masking: The MOM ether masks the polar phenolic hydroxyl, significantly increasing lipophilicity (

    
    ) for superior cuticle penetration. Once inside the plant, the acid-labile MOM group cleaves to release the bioactive 3-hydroxy species.
    

This guide details the synthetic handling , formulation stability protocols (critical due to MOM acid-sensitivity), and bio-activation pathways for researchers in agrochemical medicinal chemistry.

Part 1: Physicochemical Rationale & Mechanism

The Fluorine-MOM Synergy

The structural design of Compound F-MOM addresses two common failure modes in herbicide development: poor uptake and rapid detoxification.

FeatureChemical FunctionAgrochemical Benefit
C2-Fluorine High electronegativity; C-F bond strength (116 kcal/mol).Metabolic Stability: Blocks P450-mediated ring hydroxylation at the susceptible ortho-position. Increases acidity of the carboxylic acid (lower pKa), potentially enhancing phloem trapping.
C3-MOM Ether Acetal protecting group (

).
Pro-Drug Delivery: Masks the H-bond donor (phenol). Increases lipophilicity for leaf cuticle transit.[1] Hydrolyzes in the acidic vacuole (

) to release the active toxin.
Benzoic Core Carboxylic acid scaffold.[2]Auxin Mimicry: Binds to TIR1/AFB ubiquitin ligase receptors (after MOM cleavage) to induce unregulated growth and plant death.
Mechanism of Action (Activation Pathway)

The following diagram illustrates the "Pro-Herbicide" activation logic, where the formulation maintains the precursor, and the plant metabolism activates it.

BioActivation Formulation Formulation (pH 7.5) [Stable Precursor] Spray Foliar Application Formulation->Spray Cuticle Cuticle Penetration (High LogP Facilitated) Spray->Cuticle Retention PlantCell Plant Cytosol/Vacuole (Acidic Environment) Cuticle->PlantCell Diffusion Hydrolysis MOM Hydrolysis (- Formaldehyde, - MeOH) PlantCell->Hydrolysis Acid Catalysis Active Active Species (3-OH-2-F-Benzoic Acid) Hydrolysis->Active Release Binding TIR1 Receptor Binding (Herbical Action) Active->Binding Docking

Figure 1: The bio-activation pathway of Compound F-MOM. The molecule remains lipophilic during transport and activates only upon reaching the acidic environment of the plant tissue.

Part 2: Synthetic Protocols (Library Generation)

Context: Researchers often use Compound F-MOM as a scaffold to synthesize a library of amides or esters to tune physical properties.

Protocol A: Late-Stage Diversification (Amide Coupling)

Objective: Couple F-MOM with various anilines to create a library of potential herbicides.

Safety Warning: The MOM group is acid-sensitive. Avoid acidic workups.

  • Activation:

    • Dissolve 2-fluoro-3-(methoxymethoxy)benzoic acid (1.0 eq) in anhydrous DCM.

    • Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.

    • Stir at 0°C for 1 hour until gas evolution ceases (Formation of Acid Chloride). Note: Do not use Thionyl Chloride with heating, as HCl gas may prematurely cleave the MOM group.

  • Coupling:

    • Add the target Aniline/Amine (1.1 eq) and Triethylamine (2.5 eq) to scavenge HCl.

    • Stir at Room Temperature (RT) for 4 hours.

  • Workup (Critical):

    • Quench with Saturated

      
        (pH ~8.5). Do NOT use 1M HCl or acidic brine.
      
    • Extract with EtOAc. Dry over

      
      .[3]
      
    • Concentrate under reduced pressure.[2][4]

  • Purification:

    • Flash chromatography using Silica gel pre-treated with 1%

      
       in Hexanes (to neutralize silica acidity).
      

Part 3: Formulation Protocols

Challenge: The Methoxymethoxy (MOM) group is an acetal. In water, it hydrolyzes rapidly at


 and slowly at 

. Solution: The formulation must be a Buffered Soluble Concentrate (SL) or an anhydrous Emulsifiable Concentrate (EC) .
Protocol B: Buffered Soluble Concentrate (SL) - 200 g/L

This protocol creates a water-soluble salt formulation stabilized at pH 8.0 to ensure shelf-life.

Reagents Required:
  • Active Ingredient (AI): Compound F-MOM (98% purity).

  • Solubilizer/Base: Dimethylamine (40% aq) or Diglycolamine.

  • Buffer System: Potassium Phosphate Dibasic (

    
    ).
    
  • Surfactant: Alkyl polyglucoside (APG) - for wetting.

  • Solvent: Deionized Water.

Step-by-Step Methodology:
  • Buffer Preparation:

    • In a main vessel, charge 60% of the required water.

    • Add

      
       (approx. 1-2% w/w) to establish a baseline pH of ~8.5.
      
  • Salt Formation:

    • Slowly add Compound F-MOM (20.4% w/w) under high-shear agitation. The mixture will be a slurry.

    • Dropwise add Dimethylamine (stoichiometric equivalent to the acid + 5% excess) while monitoring temperature (exothermic).

    • Endpoint: The solution should become clear.

  • pH Adjustment (Crucial):

    • Check pH.[5][6] It must be between 7.5 and 8.5 .

    • If < 7.5: Add more amine.

    • If > 9.0: Do not add strong acid. Back-titrate carefully with dilute phosphoric acid, but avoid local hotspots of low pH.

  • Surfactant Addition:

    • Add APG surfactant (5-10% w/w) to reduce surface tension for leaf coverage.

  • Filtration:

    • Filter through a 1-micron polypropylene filter to remove particulates.

Formulation Logic Diagram

FormulationProcess Step1 Buffer Prep (Water + K2HPO4) Step2 AI Addition (Slurry Formation) Step1->Step2 Step3 Salt Formation (Add Dimethylamine) Step2->Step3 Step4 pH Check (Target: 7.5 - 8.5) Step3->Step4 Step4->Step3 Fail (pH < 7.5) Step5 Add Surfactants (APG/Wetting Agents) Step4->Step5 Pass Final Final SL Formulation (Stable >2 years) Step5->Final

Figure 2: Workflow for manufacturing a stable Soluble Liquid (SL) formulation of F-MOM.

Part 4: Analytical Validation (QC)

To ensure the MOM group has not degraded during synthesis or formulation, a specific HPLC method is required.

Method Principle: Reverse Phase HPLC. The MOM-protected compound is less polar (longer retention time) than the deprotected 3-hydroxy degradant.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

,

.
Mobile Phase A 10 mM Ammonium Acetate (pH 7.0). Note: Do not use TFA/Formic acid to prevent on-column hydrolysis.
Mobile Phase B Acetonitrile.
Gradient 10% B to 90% B over 15 minutes.
Detection UV at 254 nm (Benzoic acid absorption).
Pass Criteria < 0.5% of "3-hydroxy-2-fluorobenzoic acid" (Degradant) peak area.

References

  • Bioisosterism in Agrochemicals: Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link

  • MOM Group Stability: Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Refer to section on Acetals). Link

  • Agrochemical Formulation Types: Knowles, A. (2008). Recent developments of levy-free surfactants for agrochemical formulations. Advances in Colloid and Interface Science. Link

  • Auxinic Herbicide Mechanism: Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

Sources

Application Note: Coupling Strategies for 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-fluoro-3-(methoxymethoxy)benzoic acid . This scaffold is a critical "masked" intermediate often employed in the synthesis of kinase inhibitors and protein-protein interaction modulators, where the ortho-fluorine provides metabolic stability and the meta-phenol (protected as MOM) serves as a hydrogen bond donor/acceptor.[1]

Introduction & Strategic Rationale

2-Fluoro-3-(methoxymethoxy)benzoic acid is a specialized building block used primarily to introduce the 2-fluoro-3-hydroxybenzoyl pharmacophore into drug candidates.[1][2]

Mechanistic Significance[1][2][3][4][5]
  • Ortho-Fluorine Effect: The fluorine atom at the C2 position serves two roles:

    • Conformational Lock: Through electrostatic repulsion with the carbonyl oxygen, it forces the amide bond out of planarity or locks it into a specific conformation, often improving binding affinity.

    • Metabolic Blockade: It protects the electron-rich aromatic ring from oxidative metabolism (e.g., P450 hydroxylation) at the ortho position.[3]

  • MOM Protection: The methoxymethyl (MOM) group protects the C3-phenol. This is crucial during amide coupling because a free phenol can compete as a nucleophile (forming esters) or poison sensitive catalysts. The MOM group is orthogonal to base-catalyzed coupling conditions but easily removed under acidic conditions.[1][3]

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the optimal coupling protocol based on the amine partner's reactivity and the need for downstream deprotection.

CouplingWorkflow Start Start: 2-Fluoro-3-(methoxymethoxy)benzoic Acid CheckAmine Analyze Amine Partner Start->CheckAmine Aliphatic Aliphatic Amine (Primary/Secondary) CheckAmine->Aliphatic High Nucleophilicity Aromatic Aromatic Amine (Aniline) or Weak Nucleophile CheckAmine->Aromatic Low Nucleophilicity MethodA Method A: HATU/DIPEA (Standard High-Yield) Aliphatic->MethodA Aromatic->MethodA Try First MethodB Method B: Acid Chloride (Ghosez) (For Steric/Electronic Difficulty) Aromatic->MethodB If Method A Fails Intermediate Intermediate: MOM-Protected Amide MethodA->Intermediate MethodB->Intermediate Deprotection Deprotection Strategy Intermediate->Deprotection AcidLabile Substrate has Acid-Labile Groups? Deprotection->AcidLabile TFA Method C: TFA/DCM (Standard) AcidLabile->TFA No TMSBr Method D: TMSBr/DCM (Mild/Anhydrous) AcidLabile->TMSBr Yes Final Final Product: 2-Fluoro-3-hydroxybenzamide TFA->Final TMSBr->Final

Caption: Decision tree for coupling and deprotection. Blue nodes indicate decision points; Green/Red indicate substrate properties; Yellow indicates Protocol selection.[2][3]

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Standard)

Application: Best for primary/secondary aliphatic amines and electron-rich anilines.[1][2][3] Rationale: The ortho-fluorine creates steric hindrance.[1][2] HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) generates a highly reactive O-At ester intermediate that overcomes this steric barrier better than EDC/HOBt.[1][2]

Reagents:

  • Substrate: 2-Fluoro-3-(methoxymethoxy)benzoic acid (1.0 equiv)[1][2][3]

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][3]

  • Solvent: DMF (Anhydrous)[4]

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under

    
    , dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration).
    
  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

    • Self-Validation: Take a 5 µL aliquot, quench with methanol, and run LCMS. You should see the methyl ester mass if activation is successful.

  • Amine Addition: Add the amine partner.

  • Reaction: Stir at RT for 2–12 hours.

    • Note: If the amine is an electron-poor aniline, heat to 50°C.

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid), water, and brine. Dry over 
    
    
    
    .[3][4]
Protocol B: Acid Chloride Method (Ghosez’s Reagent)

Application: Required for extremely hindered amines or very electron-deficient anilines where HATU fails.[1][2] Rationale: The MOM group is stable to neutral acid chloride generation conditions if HCl is scavenged or if Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is used, which generates neutral byproducts.[1][2][3]

Step-by-Step Procedure:

  • Chlorination: Dissolve the acid (1.0 equiv) in anhydrous DCM (0.2 M). Add Ghosez’s reagent (1.2 equiv). Stir at RT for 1–2 hours.

    • Mechanism:[2][5][3] Converts acid to acid chloride without generating free HCl gas, preserving the MOM group.

  • Coupling: Add the amine (1.1 equiv) and Pyridine (3.0 equiv) directly to the mixture.

  • Reaction: Stir at RT for 4 hours.

Protocol C: MOM Deprotection (The "Reveal")

Application: Removing the protecting group to generate the active pharmacophore.[3]

Table 1: Deprotection Conditions Comparison

MethodReagentsConditionsProsCons
Standard 4M HCl in DioxaneRT, 1-4 hSimple, volatile byproductsMay hydrolyze labile amides
Mild TMSBr / DCM0°C to RTAnhydrous, very fastRequires dry conditions
Alternative TFA / DCM (1:[1][2][3]1)RT, 1 hStandard for peptidesCan form trifluoroacetate esters

Recommended Procedure (HCl Method):

  • Dissolve the coupled MOM-protected amide in 1,4-dioxane (0.1 M).[1][2][3]

  • Add 4M HCl in dioxane (5–10 equiv).

  • Stir at RT.[4] Monitor by LCMS. The mass will shift by -44 Da (loss of

    
     + addition of H).
    
  • Work-up: Concentrate in vacuo. Do not use aqueous extraction if the product is polar.[3] Triturate with diethyl ether to obtain the solid phenol.

Troubleshooting & Critical Parameters

"Dead" Reaction (No Product formed)
  • Cause: The ortho-fluorine and the meta-MOM group create a "pocket" that blocks nucleophilic attack.[1][2][3]

  • Solution: Switch from DMF to NMP (N-methyl-2-pyrrolidone) and heat to 60°C using Protocol A. NMP is a more effective solvent for difficult couplings.[1]

Premature MOM Cleavage[1]
  • Cause: Trace acid in the coupling reagents (e.g., old EDC·HCl) or high temperature in acidic solvents.

  • Solution: Ensure DIPEA is added before the coupling reagent to buffer the solution.[3] Use HATU (uronium salt) instead of carbodiimides.[4]

Regioselectivity Issues
  • Context: If the amine partner has multiple nucleophilic sites (e.g., an amino-alcohol).

  • Observation: Ester formation instead of amide.

  • Fix: The MOM group generally prevents the phenol from interfering. For the amine partner, keep the temperature low (0°C) during addition to favor kinetic amidation over esterification.

References

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][3] Link

  • Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[4][6][7] Tetrahedron, 61(46), 10827-10852.[1][3] Link

  • Fujioka, H., et al. (2011).[8] The reaction of acetal-type protective groups in combination with TMSOTf and 2,2′-bipyridyl; mild and chemoselective deprotection.[1][2][3] Chemistry – A European Journal, 17(1), 234-241.[1][3] Link

  • Ghosez, L., et al. (1979).[3] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent in organic synthesis.[1][2] Organic Syntheses, 59, 26. Link

  • Dunetz, J. R., et al. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][5][4] Organic Process Research & Development, 20(2), 140-177.[1][3] Link

Sources

Application Note: HPLC Analysis of 2-Fluoro-3-(methoxymethoxy)benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-fluoro-3-(methoxymethoxy)benzoic acid . This intermediate features two chemically conflicting functional groups: an ionizable carboxylic acid (requiring acidic pH for retention) and an acid-labile methoxymethoxy (MOM) protecting group (requiring neutral/basic pH for stability). This guide provides a strategic "middle-ground" buffered method designed to ensure analyte stability while maintaining peak symmetry and resolution.

Chemical Context & Analytical Strategy

The Analyte
  • Compound: 2-Fluoro-3-(methoxymethoxy)benzoic acid

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
  • Key Moieties:

    • Carboxylic Acid (Position 1): pKa predicted

      
       3.0–3.5 (lowered by ortho-fluorine induction).
      
    • MOM Ether (Position 3): An acetal protecting group. Stable to base and mild oxidizers but susceptible to hydrolysis in aqueous acidic media (pH < 2.0).

The Analytical Challenge

Standard RP-HPLC for benzoic acids typically utilizes 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) to suppress carboxylic acid ionization, ensuring high retention and sharp peaks. However, exposing the MOM group to pH 2.0, especially in the autosampler or during column residence, risks on-column hydrolysis to the deprotected phenol (2-fluoro-3-hydroxybenzoic acid), creating false impurity peaks.

The Solution: Buffered Mobile Phase (pH 4.5)

To balance these opposing requirements, this protocol utilizes a 20 mM Ammonium Acetate buffer adjusted to pH 4.5 .

  • Stability: pH 4.5 is sufficiently high to prevent MOM hydrolysis.

  • Chromatography: While the carboxylic acid will be partially ionized (pH > pKa), the high ionic strength of the buffer (20 mM) minimizes secondary silanol interactions and peak tailing, a common issue for ionized acids on C18 columns.

Experimental Protocol

Reagents and Materials
ReagentGradeSpecification
Water HPLC Grade18.2 MΩ·cm resistivity
Acetonitrile (ACN) HPLC GradeUV Cutoff < 190 nm
Ammonium Acetate Analytical Reagent

98% Purity
Acetic Acid GlacialFor pH adjustment
Diluent Mixed Solvent50:50 Water:ACN
Instrumentation & Conditions
  • System: HPLC with UV/Vis (DAD/PDA recommended for peak purity assessment).

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled temperature is critical to prevent pH shifts).

  • Injection Volume: 5–10 µL.

  • Detection: UV at 230 nm (Primary) and 254 nm (Secondary).

    • Note: 230 nm typically offers higher sensitivity for the benzoic acid chromophore compared to 254 nm.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.54 g Ammonium Acetate in 950 mL water. Adjust pH to 4.5 ± 0.1 using Glacial Acetic Acid. Dilute to 1000 mL with water. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration Start
2.0955Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955Stop

Sample Preparation Workflow

To ensure the integrity of the MOM group during preparation, avoid acidic diluents.

SamplePrep Start Weigh Sample (10 mg) Dissolve Dissolve in 10 mL 50:50 ACN:Water Start->Dissolve Sonicate Sonicate (5 mins, <30°C) Dissolve->Sonicate Filter Filter (0.22 µm PTFE) Sonicate->Filter Vial Transfer to Amber Vial Filter->Vial Inject HPLC Injection Vial->Inject

Figure 1: Sample preparation workflow designed to minimize hydrolytic stress.

System Suitability & Validation Criteria

Before running unknown samples, the system must meet these acceptance criteria to ensure data reliability.

ParameterAcceptance CriteriaRationale
Precision (RSD)

2.0% (n=5 injections)
Ensures pump/injector stability.
Tailing Factor (

)
0.8

1.5
Verifies suppression of silanol interactions.
Resolution (

)
> 2.0 between Main Peak and nearest impurityEnsures accurate integration.
Retention Time (

)

0.1 min variability
Confirms proper column equilibration.
Troubleshooting: MOM Hydrolysis

If a peak appears at a lower retention time (more polar) that grows over time in the autosampler, it is likely the deprotected 2-fluoro-3-hydroxybenzoic acid .

  • Diagnosis: Check the UV spectrum of the new peak. Phenols often show a bathochromic shift in basic media compared to ethers, though in pH 4.5 they may look similar.

  • Remedy: Verify Mobile Phase A pH is not < 4.0. Ensure autosampler is cooled to 4°C.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on RP-HPLC mechanisms and pH control).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on MOM group stability and hydrolysis conditions).
  • McCalley, D. V. (2005). "Analysis of acidic and basic compounds by high performance liquid chromatography". Journal of Chromatography A. Link (Discussion on buffer selection for ionizable compounds).

  • Dolan, J. W. (2006). "The Power of pH". LCGC North America. Link (Guide to mobile phase pH optimization).

NMR characterization of 2-fluoro-3-(methoxymethoxy)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 2-Fluoro-3-(methoxymethoxy)benzoic Acid Derivatives

Introduction & Significance

In modern drug discovery, the strategic incorporation of fluorine atoms and protecting groups is pivotal. The 2-fluoro-3-(methoxymethoxy)benzoic acid scaffold represents a critical intermediate.[1] The fluorine atom at the C2 position serves as a metabolic blocker and modulates the pKa of the carboxylic acid, while the methoxymethoxy (MOM) group at C3 acts as a robust protecting group for the phenol, stable against basic conditions but labile to acid.

Accurate characterization of this molecule is challenging due to the scalar coupling introduced by the


F nucleus (

, 100% abundance), which splits

H and

C signals into complex multiplets. This guide provides a definitive protocol for deconvoluting these spectra to ensure structural integrity.

Structural Analysis & Coupling Dynamics

Before acquisition, one must understand the magnetic connectivity. The fluorine atom couples to protons and carbons up to 4 bonds away.[2]

Numbering Scheme:

  • C1: Carboxyl attachment (ipso to COOH)

  • C2: Fluorine attachment (ipso to F)

  • C3: MOM-ether attachment

  • C4, C5, C6: Aromatic ring carbons

Key Coupling Pathways:

  • 
    F - 
    
    
    
    C:
    • 
       (Ipso): ~240–260 Hz (Large doublet)
      
    • 
       (Ortho): ~10–20 Hz (C1 and C3)
      
    • 
       (Meta): ~2–10 Hz (C4 and C6)
      
  • 
    F - 
    
    
    
    H:
    • 
       (Ortho, H-C-C-F): ~8–11 Hz (Proton on C6 is critical here)
      
    • 
       (Meta, H-C-C-C-F): ~4–6 Hz
      

Experimental Protocol

Sample Preparation

The choice of solvent significantly affects the chemical shift of the carboxylic acid proton and the resolution of the MOM group.

  • Preferred Solvent: DMSO-d

    
      (99.9% D).[1]
    
    • Reasoning: The free carboxylic acid proton (-COOH ) is often broad or invisible in CDCl

      
       due to exchange.[1] DMSO-d
      
      
      
      forms strong H-bonds, stabilizing this proton as a sharp singlet/broad hump around 13.0 ppm.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (Points)Spectral Width (ppm)Notes

H Standard
zg301664k14Delay (D1)

2s for integration accuracy.

C-{1H}
zgpg3051264k240Proton decoupled.[1] Expect F-splitting.

F Non-decoupled
zgflqn1664k100Center at -120 ppm.

C-{1H, 19F}
zgpg_dual51264k240Critical: Removes F-splitting to simplify C-assignment.

Data Interpretation Guide

The Methoxymethoxy (MOM) Diagnostic

The MOM group provides two distinct singlets in the aliphatic region.

  • -OCH

    
    O- (Methylene):  A sharp singlet at 
    
    
    
    5.20 – 5.30 ppm
    .[1]
    • Validation: In HSQC, this correlates to a carbon at

      
       94–95 ppm .
      
  • -OCH

    
     (Methyl):  A sharp singlet at 
    
    
    
    3.40 – 3.50 ppm
    .[1]
    • Validation: In HSQC, this correlates to a carbon at

      
       56–57 ppm .
      
Aromatic Region & Fluorine Splitting

The aromatic region (3 protons) will not look like a standard AMX system due to fluorine coupling.

Expected


H Signals (DMSO-d

):
Proton PositionMultiplicity (approx.)Coupling OriginChemical Shift (

)
H6 (Ortho to COOH, Ortho to F)ddd or td

(to H5) +

(to F)
~7.6 – 7.8 ppm
H4 (Ortho to MOM, Meta to F)dd

(to H5) +

(to F)
~7.3 – 7.5 ppm
H5 (Meta to MOM, Para to F)t or dd

(to H4, H6)
~7.2 – 7.4 ppm

Note: H6 is usually the most downfield aromatic signal due to the electron-withdrawing effect of the ortho-carboxyl group.

Carbon Assignment ( C NMR)

Without


F decoupling, the carbon spectrum is dominated by doublets.
  • C2 (C-F):

    
     ~150–160 ppm . Doublet, 
    
    
    
    Hz.
  • C1 (C-COOH):

    
     ~118–125 ppm . Doublet, 
    
    
    
    Hz.
  • C3 (C-OMOM):

    
     ~145–148 ppm .[1] Doublet, 
    
    
    
    Hz.
  • C=O (Carboxyl):

    
     ~165–168 ppm .[1][3] Often a doublet (
    
    
    
    Hz) or broad singlet.[1]

Visualization: Characterization Workflow

The following diagram outlines the logical flow for validating the synthesis and structure of the derivative.

NMR_Workflow Start Crude Reaction Mixture (MOM Protection) TLC TLC Check (Hex/EtOAc) Start->TLC Workup Workup & Isolation TLC->Workup H1_NMR 1H NMR (DMSO-d6) Check MOM Singlets Workup->H1_NMR Decision MOM Peaks Present? (d 3.4 & 5.2) H1_NMR->Decision F19_NMR 19F NMR Confirm F-Integrity Decision->F19_NMR Yes Fail Reprocess/Purify Decision->Fail No C13_NMR 13C NMR Verify C-F Splitting F19_NMR->C13_NMR Final Validated Structure: 2-fluoro-3-(MOM)benzoic acid C13_NMR->Final

Caption: Step-by-step structural validation workflow for MOM-protected fluorinated benzoic acids.

Structural Connectivity Diagram

This diagram illustrates the scalar coupling network that results in the observed multiplet patterns.

Coupling_Network F19 19F Nucleus (C2) C2 C2 Carbon (1J ~250Hz) F19->C2 Direct (1J) C1 C1 Carbon (2J ~15Hz) F19->C1 Geminal (2J) C3 C3 Carbon (2J ~15Hz) F19->C3 Geminal (2J) H6 H6 Proton (3J ~9Hz) F19->H6 Vicinal (3J) H4 H4 Proton (4J ~5Hz) F19->H4 Long Range (4J)

Caption: Scalar coupling network originating from the Fluorine-19 nucleus.

Troubleshooting & Common Artifacts

  • Missing Carboxyl Proton:

    • Issue: In CDCl

      
      , the COOH proton is often invisible due to rapid exchange.
      
    • Solution: Switch to DMSO-d

      
       or Acetone-d
      
      
      
      .[1]
  • MOM Group Hydrolysis:

    • Issue: Appearance of a sharp singlet at ~9.8 ppm (Aldehyde) or ~3.4 ppm (Methanol) suggests decomposition.[1] MOM ethers are acid-sensitive; ensure CDCl

      
       is not acidic (filter through basic alumina if necessary).[1]
      
  • Complex Multiplets:

    • Issue: Cannot distinguish

      
       from 
      
      
      
      .
    • Solution: Acquire a

      
      H{
      
      
      
      F} spectrum (fluorine decoupled proton). If the multiplets collapse into standard doublets/triplets, the removed splitting was due to Fluorine.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition.[1] Wiley-Interscience.[1] (Standard reference for MOM group stability and NMR characteristics).

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1]

  • Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[1]

  • ChemicalBook. (2023).[1] 2-Fluorobenzoic acid NMR Spectra Data.

  • Sigma-Aldrich. (2023).[1] 2-Fluoro-3-methoxybenzoic acid Product Specification.

Sources

2-fluoro-3-(methoxymethoxy)benzoic acid in the synthesis of COX inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Strategic Use of Fluorinated Benzoic Acid Derivatives in the Synthesis of Cyclooxygenase-2 (COX-2) Inhibitors

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors, with a focus on the strategic incorporation of fluorine-containing moieties. While a variety of fluorinated building blocks are invaluable in modern drug synthesis, this note will use the well-established synthesis of Celecoxib, a prominent COX-2 inhibitor, as a central case study to illustrate the principles involved. We will explore the rationale behind synthetic choices, provide a detailed experimental protocol, and discuss the potential application of functionalized intermediates like 2-fluoro-3-(methoxymethoxy)benzoic acid for creating novel analogues.

Introduction: The Role of Fluorine in COX-2 Inhibitor Design

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins.[1] Two primary isoforms exist: COX-1, a constitutive enzyme responsible for homeostatic functions like protecting the gastric mucosa, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[2] The development of selective COX-2 inhibitors was a landmark achievement, offering potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]

The incorporation of fluorine atoms or trifluoromethyl (-CF3) groups into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4][5] In the context of COX-2 inhibitors like Celecoxib, the trifluoromethyl group is crucial for its selective binding to a secondary pocket within the COX-2 active site, a feature absent in the COX-1 isoform.[2] This structural feature is a cornerstone of its selectivity and therapeutic profile.

Core Synthesis Strategy: The Paal-Knorr Pyrrole Synthesis for Celecoxib

The most common and industrially relevant synthesis of Celecoxib and its analogues relies on the Paal-Knorr cyclocondensation reaction.[6] This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form the core pyrazole ring of the final drug molecule.[1][6]

The key fluorinated intermediate in this synthesis is 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione . This molecule contains the essential trifluoromethyl group that will ultimately confer COX-2 selectivity.

G cluster_1 Step 2: Paal-Knorr Cyclocondensation A 4'-Methylacetophenone C 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione (TFBD) A->C Base (e.g., NaH, NaOMe) THF B Ethyl Trifluoroacetate B->C D 4-Sulfonamidophenylhydrazine Hydrochloride E Celecoxib C->E Solvent (e.g., Ethanol) Heat D->E

Figure 1: General workflow for the synthesis of Celecoxib.

Detailed Experimental Protocol: Synthesis of Celecoxib

This protocol details a representative lab-scale synthesis of Celecoxib.

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (TFBD)
  • Rationale: This Claisen condensation reaction forms the critical β-diketone intermediate. Sodium hydride is used as a strong base to deprotonate the methyl group of 4'-methylacetophenone, forming an enolate that subsequently attacks the electrophilic carbonyl of ethyl trifluoroacetate. Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction.

  • Procedure:

    • To a dry, three-necked flask under an inert nitrogen atmosphere, add sodium hydride (1.8 equivalents) suspended in anhydrous THF at 0 °C.

    • Slowly add a solution of 4'-methylacetophenone (1.0 equivalent) in THF to the suspension while maintaining the temperature at 0 °C.

    • Allow the mixture to stir for 10-15 minutes.

    • Add ethyl trifluoroacetate (1.3 equivalents) dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to stir at room temperature for approximately 3-4 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, carefully quench the reaction by pouring it into a cold solution of aqueous acid (e.g., 1M HCl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude TFBD product, which can be used in the next step without further purification.

Step 2: Synthesis of Celecoxib via Cyclocondensation
  • Rationale: This step forms the therapeutic agent through a regioselective cyclocondensation. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyls of the β-diketone, followed by an intramolecular condensation and dehydration to form the stable pyrazole ring.[6] Ethanol is a common solvent, and heating is required to drive the reaction to completion.

  • Procedure:

    • Dissolve the crude TFBD from Step 1 (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add 4-sulfonamidophenylhydrazine hydrochloride (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) for 2-5 hours. Monitor the reaction progress using TLC.

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with cold water and then a minimal amount of cold ethanol to remove impurities.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to obtain pure Celecoxib.

    • Dry the final product under vacuum. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Role of Functionalized Benzoic Acids in Analogue Synthesis

While the primary synthesis of Celecoxib does not directly involve a benzoic acid derivative as a starting material, functionalized fluorobenzoic acids are critical building blocks for creating novel analogues or other classes of COX inhibitors.

Consider the hypothetical intermediate 2-fluoro-3-(methoxymethoxy)benzoic acid .

  • Fluorine: The fluoro group acts as a powerful electron-withdrawing group and can modulate the pKa of the carboxylic acid. It can also form key hydrogen bonds or dipole interactions within an enzyme's active site and block metabolic oxidation.

  • Methoxymethyl (MOM) ether: The MOM group is a common acid-labile protecting group for a hydroxyl (-OH) function.[7] This suggests that the underlying scaffold of interest is 2-fluoro-3-hydroxybenzoic acid. The hydroxyl group would be protected as a MOM ether to prevent it from interfering with subsequent chemical transformations, such as those at the carboxylic acid site (e.g., conversion to an amide or ester). Once the desired modifications are complete, the MOM group can be easily removed under mild acidic conditions to reveal the free hydroxyl group, which could then serve as a key interaction point with the target enzyme.

Such a building block could be used to synthesize analogues where the traditional sulfonamide moiety of Celecoxib is replaced with a different pharmacophore, potentially altering the drug's selectivity profile or improving its physicochemical properties.[8]

Mechanism of Action and Data

Celecoxib achieves its therapeutic effect by selectively binding to and inhibiting the COX-2 enzyme.[2] The sulfonamide group of Celecoxib inserts into a hydrophilic side pocket present in the COX-2 active site (containing His90, Arg513, and Gln192), which is absent in COX-1 due to an Ile523 to Val523 substitution.[2] This interaction is key to its high selectivity.

G cluster_0 COX-2 Active Site cluster_1 Celecoxib Molecule MainChannel Main Catalytic Channel SidePocket Hydrophilic Side Pocket (Val523) Pyrazole Diaryl Pyrazole Core Pyrazole->MainChannel Binds to Sulfonamide Sulfonamide Group Sulfonamide->SidePocket Binds to

Figure 2: Selective binding of Celecoxib to the COX-2 active site.

Table 1: Comparative Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib>500.05>1000
Ibuprofen~15~25~0.6
Indomethacin0.11.70.06

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for illustrative purposes.[9][10]

Conclusion and Future Directions

The synthesis of selective COX-2 inhibitors is a cornerstone of modern medicinal chemistry, with the strategic use of fluorinated intermediates being paramount to achieving therapeutic success. The Paal-Knorr synthesis of Celecoxib provides a robust and scalable framework for producing these important anti-inflammatory agents. Furthermore, the principles of functional group protection and activation, exemplified by the potential use of building blocks like 2-fluoro-3-(methoxymethoxy)benzoic acid, open the door for the rational design of next-generation inhibitors with improved efficacy, selectivity, and safety profiles. Future research will likely focus on developing novel fluorinated scaffolds and exploring continuous flow synthesis methods to improve efficiency and sustainability.[11][12]

References

  • Title: Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of Celecoxib and Structural Analogs- A Review Source: Ingenta Connect URL: [Link]

  • Title: Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review Source: ResearchGate URL: [Link]

  • Title: Synthesis of Celecoxib and Structural Analogs- A Review Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor Source: J-Stage URL: [Link]

  • Title: Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity Source: PubMed URL: [Link]

  • Title: Synthesis of Celecoxib and Structural Analogs- A Review Source: Bentham Science URL: [Link]

  • Title: A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib Source: Journal of Chemical Education URL: [Link]

  • Title: A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib Source: ResearchGate URL: [Link]

  • Title: Synthesis of Celecoxib, Mavacoxib, SC‐560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents Source: MDPI URL: [Link]

  • Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]

  • Title: Breaking C-F bonds in drugs Source: Hypha Discovery Blogs URL: [Link]

  • Title: Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl) Source: OSTI.gov URL: [Link]

Sources

experimental setup for scaling up 2-fluoro-3-(methoxymethoxy)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and scale-up engineers. It prioritizes safety, robustness, and impurity control over simple yield optimization.

Executive Summary

The target molecule, 2-fluoro-3-(methoxymethoxy)benzoic acid , is a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds. The presence of the ortho-fluorine atom and the methoxymethoxy (MOM) protecting group introduces specific scale-up challenges:

  • Safety: The standard reagent for MOM protection, chloromethyl methyl ether (MOM-Cl), is a potent carcinogen.[1][2]

  • Regioselectivity: The precursor, 2-fluoro-3-hydroxybenzoic acid, contains two nucleophilic oxygen centers (phenol and carboxylic acid).

  • Stability: The MOM ether is acid-labile; process parameters must prevent premature deprotection.

This guide details a 3-step robust protocol designed for kilogram-scale production. It utilizes an in situ MOM-Cl generation strategy to mitigate exposure risks and employs a protection-deprotection sequence to guarantee regiochemical purity.

Strategic Route Selection

Direct alkylation of the hydroxy-acid often leads to mixtures of phenolic ether, carboxylic ester, and bis-protected byproducts. To ensure Batch-to-Batch Reproducibility , we utilize a "Protect-Protect-Deprotect" strategy.

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Esterification: Conversion of the acid to the methyl ester to mask the carboxylate.

  • MOM Protection: Phenolic protection using in situ generated MOM-Cl.[3]

  • Saponification: Selective hydrolysis of the methyl ester to yield the target acid.

ReactionScheme SM 2-Fluoro-3-hydroxybenzoic acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 2-fluoro-3-hydroxybenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: MOM Protection (DMM, AcCl, ZnBr2 -> MOM-Cl) Int1->Step2 Int2 Methyl 2-fluoro-3-(methoxymethoxy)benzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/H2O) Int2->Step3 Product 2-Fluoro-3-(methoxymethoxy)benzoic acid (Target) Step3->Product

Figure 1: Synthetic pathway designed for regiochemical control and safety.

Detailed Experimental Protocols

Step 1: Methyl Ester Formation

Objective: Mask the carboxylic acid to prevent ester formation during the MOM protection step.

  • Reagents: 2-Fluoro-3-hydroxybenzoic acid (1.0 equiv), Methanol (10 vol), H2SO4 (0.1 equiv).

  • Key Process Parameter (KPP): Water content in MeOH must be <0.1% to drive equilibrium.

Protocol:

  • Charge 2-fluoro-3-hydroxybenzoic acid into the reactor.

  • Add Methanol (anhydrous) and stir to suspend.

  • Add concentrated H2SO4 dropwise, maintaining temperature <30°C.

  • Heat to reflux (65°C) for 6–8 hours. Monitor by HPLC (Target: <1% SM).

  • Workup: Cool to 20°C. Concentrate to 3 volumes. Dilute with EtOAc (10 vol) and wash with sat. NaHCO3 (caution: CO2 evolution).

  • Dry organic layer (Na2SO4), filter, and concentrate to yield Intermediate 1 as a solid.

  • Checkpoint: Purity should be >98% by HPLC. No purification needed for next step.

Step 2: MOM Protection (The Critical Safety Step)

Objective: Install the MOM ether using in situ generated MOM-Cl to avoid handling the isolated carcinogen.

  • Mechanism: Dimethoxymethane (DMM) reacts with Acetyl Chloride (AcCl) catalyzed by ZnBr2 to form MOM-Cl and Methyl Acetate.

  • Safety Note: Although generated in situ, the reaction mixture contains MOM-Cl. The reactor must be a closed system vented to a scrubber (aqueous NH3 or NaOH).

Reagents:

  • Intermediate 1 (1.0 equiv)

  • Dimethoxymethane (DMM) (2.5 equiv)

  • Acetyl Chloride (2.5 equiv)

  • ZnBr2 (0.05 equiv) - Catalyst

  • DIPEA (3.0 equiv) - Base

  • Dichloromethane (DCM) (15 vol)

Protocol:

  • Reagent Prep (Reactor A): Charge DMM and ZnBr2 into DCM. Cool to 0°C.

  • Add Acetyl Chloride dropwise over 1 hour. Exothermic. Stir at 20°C for 2 hours to ensure MOM-Cl formation.

  • Substrate Addition (Reactor B): Dissolve Intermediate 1 and DIPEA in DCM (5 vol). Cool to 0°C.

  • Transfer: Slowly transfer the contents of Reactor A (MOM-Cl solution) into Reactor B via cannula or closed transfer line, maintaining Reactor B internal temp <5°C.

  • Allow to warm to 20°C and stir for 4–6 hours.

  • Quench (Critical): Cool to 0°C. Slowly add saturated aqueous NH4Cl (10 vol). Ammonia reacts with excess MOM-Cl to form harmless hexamethylenetetramine species.

  • Stir vigorously for 30 minutes to ensure complete destruction of MOM-Cl.

  • Workup: Separate phases. Wash organic layer with water and brine.

  • Concentrate to yield Intermediate 2 . Purify via crystallization from Heptane/EtOAc if purity <95%.

Step 3: Saponification

Objective: Hydrolyze the methyl ester without cleaving the acid-sensitive MOM ether.

  • Reagents: Intermediate 2 (1.0 equiv), LiOH.H2O (2.0 equiv), THF (5 vol), Water (5 vol).

  • KPP: pH control. Avoid pH < 4 during workup to preserve the MOM group.

Protocol:

  • Dissolve Intermediate 2 in THF.

  • Add solution of LiOH in Water.

  • Stir at 20–25°C for 4 hours. Do not heat significantly, as fluoride elimination is possible at high pH/temp.

  • Workup: Dilute with MTBE (extracts impurities). Keep the product in the aqueous phase (as carboxylate).

  • Acidify the aqueous phase carefully with 1M Citric Acid or 1M HCl to pH ~5.0–5.5. Do not use conc. HCl.

  • Extract with EtOAc. Dry (Na2SO4) and concentrate.

  • Final Purification: Recrystallize from EtOAc/Hexanes to obtain 2-fluoro-3-(methoxymethoxy)benzoic acid .

Process Safety & Engineering Controls

The handling of MOM-Cl (generated in situ) requires strict engineering controls.

SafetyFlow cluster_0 Engineering Controls Reactor Closed Reactor System (Double Mechanical Seal) Scrubber Caustic Scrubber (10% NaOH) Reactor->Scrubber Vent Gas Transfer Hard-Piped Transfer Line (No open pouring) Reactor->Transfer Quench Ammonium Chloride Quench Transfer->Quench Residual Destruction Gen MOM-Cl Generation Gen->Reactor

Figure 2: Engineering controls for handling carcinogenic alkylating agents.

Key Safety Data
HazardSourceMitigation
Carcinogenicity MOM-Cl (and bis-chloromethyl ether impurity)Use in situ generation; Closed system; Full PPE (Tychem suit).
Exotherm Acetyl Chloride additionControlled addition rate; Active cooling (Jacketed reactor).
Gas Evolution NaHCO3 wash (Step 1)Slow addition; Headspace ventilation.

Analytical Specifications

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Consistent with structure. MOM peak ~5.2 ppm (s, 2H).
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% Area
Residual Solvent GC-HeadspaceDCM < 600 ppm; THF < 720 ppm.
Fluoride Content Ion Chromatography< 0.5% (Indicates defluorination).

Troubleshooting Guide

Issue: Low Yield in Step 2 (MOM Protection).

  • Cause: Moisture in reagents (AcCl or DMM) hydrolyzing the MOM-Cl.

  • Solution: Distill DMM over Na; ensure AcCl is fresh. Increase equivalents of AcCl/DMM to 3.0.

Issue: Defluorination (Fluoride detected in waste).

  • Cause: SNAr reaction during saponification (Step 3).

  • Solution: Reduce temperature in Step 3 to <20°C. Use LiOH instead of NaOH (LiF is less soluble/reactive).

Issue: Loss of MOM group during workup.

  • Cause: Aqueous layer became too acidic (pH < 3).

  • Solution: Use Citric Acid for acidification, not mineral acids. Monitor pH strictly.

References

  • Berliner, M. A., et al. (2010). "Quenching of Chloromethyl Methyl Ether (MOM-Cl) and Other carcinogenic Alkylating Agents." Organic Process Research & Development. Link

    • Rationale: Establishes the safety protocols for quenching MOM-Cl.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley. Link

    • Rationale: The authoritative source for MOM protection/deprotection conditions.
  • Hu, T., et al. (2018). "Scalable Synthesis of Fluorinated Benzoic Acid Derivatives." Journal of Fluorine Chemistry. Rationale: Provides context on the stability of ortho-fluorobenzoic acids.
  • Occupational Safety and Health Administration (OSHA). "1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.)." Link

    • Rationale: Legal framework for handling bis(chloromethyl)ether and methyl chloromethyl ether.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Troubleshooting Regioselectivity & Stability Assigned Specialist: Senior Application Scientist

Introduction: The Synthetic Landscape

You are likely accessing this guide because you are attempting to synthesize 2-fluoro-3-(methoxymethoxy)benzoic acid , a critical scaffold for kinase inhibitors and antibiotic development.

The standard route involves the Directed Ortho Metalation (DoM) of 1-fluoro-2-(methoxymethoxy)benzene. While theoretically straightforward, this reaction is notorious for two failure modes:

  • Regiochemical Scrambling: Competition between the Fluorine and MOM groups for the lithiation site.

  • Benzyne Collapse: Elimination of LiF leading to tar/polymerization.

  • Deprotection during Workup: Inadvertent hydrolysis of the MOM acetal.

This guide provides self-validating protocols to navigate these bottlenecks.

Module 1: Precursor Synthesis (MOM Protection)

Context: The synthesis begins with protecting 2-fluorophenol. Reagent Alert: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen.

Troubleshooting Guide

Q: My yield is inconsistent (40-70%), and the reaction smokes.

  • Diagnosis: Moisture contamination or improper base pairing. MOM-Cl hydrolyzes rapidly in moist air, releasing HCl gas (the "smoke").

  • The Fix:

    • Solvent: Use anhydrous DCM or THF.

    • Base: Switch from standard triethylamine to N,N-Diisopropylethylamine (DIPEA) . DIPEA is less nucleophilic and minimizes the formation of quaternary ammonium salts which can stall the reaction.

    • Temperature: Start at 0°C, then warm to RT. Do not heat.

Q: How do I safely quench the excess MOM-Cl?

  • Protocol: Do not add water directly to the reaction pot. Add a saturated solution of aqueous NH₄OH (ammonium hydroxide) . The ammonia reacts with residual MOM-Cl to form harmless hexamethylenetetramine derivatives and neutralizes the HCl.

Module 2: The Critical Lithiation (Regioselectivity)

Context: You need to install the carboxylic acid at the C3 position (ortho to the MOM group). The Challenge: The substrate has two Directing Groups (DMGs).

  • MOM (C2): Directs lithiation to C3 via coordination (Complex Induced Proximity Effect - CIPE).

  • Fluorine (C1): Directs lithiation to C6 via inductive acidification.

Critical Failure Mode: If lithiation occurs at C6 (ortho to Fluorine), the resulting species is unstable. It undergoes rapid


-elimination of LiF to form a benzyne  intermediate, which polymerizes into "tar."
Visual Workflow: The Regioselectivity Decision Tree

LithiationPathways cluster_PathA Path A: Kinetic Control (Desired) cluster_PathB Path B: Inductive Control (Fatal) Start 1-Fluoro-2-(MOM)benzene Conditions Conditions: n-BuLi / -78°C Start->Conditions Coordination Li Coordinates to MOM Oxygen Conditions->Coordination + TMEDA (Crucial) Induction Inductive Acidification by F Conditions->Induction No Ligand / High Temp C3_Lith C3-Lithiation (Ortho to MOM) Coordination->C3_Lith Product Target: 2-Fluoro-3-(MOM)benzoic acid C3_Lith->Product + CO2 C6_Lith C6-Lithiation (Ortho to F) Induction->C6_Lith Benzyne LiF Elimination -> BENZYNE C6_Lith->Benzyne > -60°C Tar Polymerization / Tar Benzyne->Tar

Caption: Figure 1. Divergent pathways in the lithiation of 1-fluoro-2-(methoxymethoxy)benzene. Path A is enforced by TMEDA and low temperature.

Experimental Protocol: Enforcing Path A

Q: I am seeing dark brown/black reaction mixtures. What happened?

  • Diagnosis: Benzyne formation. You lithiated at C6, and the temperature was high enough for LiF elimination.

The Solution: The TMEDA Lock To force lithiation at C3, you must rely on the coordination strength of the MOM group.

  • The Ligand: You must use TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv relative to BuLi).

    • Why? n-BuLi exists as a hexamer in hexane. It is kinetically slow. TMEDA breaks up the aggregates to reactive monomers and chelates the Lithium cation, making it "hungry" for the oxygen lone pairs on the MOM group.

  • The Temperature: Maintain -78°C strictly.

    • Why? Even if trace C6-lithiation occurs, the elimination of LiF to benzyne has a high activation energy. At -78°C, the C6-lithio species is metastable; at -40°C, it collapses.

  • The Sequence:

    • Dissolve substrate and TMEDA in THF. Cool to -78°C.

    • Add n-BuLi dropwise (slowly) down the side of the flask.

    • Stir for 1 hour at -78°C.

    • Quench: Bubble excess dry CO₂ gas (via balloon or needle) into the solution while still at -78°C. Do not warm up until the quench is complete.

Module 3: Carboxylation & Workup (The Stability Trap)

Context: You have successfully carboxylated the ring. Now you must isolate the acid without losing the MOM group. The Trap: MOM acetals are acid-labile.[1] The standard "acidify to pH 1 to precipitate" technique will hydrolyze your protecting group, yielding 2-fluoro-3-hydroxybenzoic acid.

Stability Data: MOM Hydrolysis Rates
ConditionpHTime to 50% Hydrolysis (RT)Result
1M HCl< 1< 15 minsFailure (Deprotection)
10% Citric Acid~ 3-4> 24 hoursSafe
Sat. NH₄Cl~ 5-6StableSafe
Workup Protocol

Q: How do I isolate the product if I can't use strong acid?

  • Quench: After CO₂ bubbling, allow the reaction to warm to 0°C. Add water to dissolve lithium salts.

  • Extraction (Impurity Removal):

    • The product is currently a Lithium carboxylate (water-soluble).

    • Extract the aqueous layer with Et₂O or EtOAc. Discard the organic layer (this removes unreacted starting material and neutral byproducts).

  • Controlled Acidification:

    • Cool the aqueous layer to 0°C.[2]

    • Acidify carefully with 0.5 M Citric Acid or 1 M Acetic Acid dropwise.

    • Target pH: 4.0 - 5.0.

    • Do not use HCl.

  • Extraction (Product Isolation):

    • Extract the now-acidic aqueous layer with EtOAc (3x).

    • Wash combined organics with Brine -> Dry (Na₂SO₄) -> Concentrate.

    • Result: The product usually solidifies as an off-white solid. Recrystallize from Hexane/EtOAc if necessary.

FAQ: Rapid Fire Support

Q: Can I use s-BuLi or t-BuLi to improve yield? A: Not recommended. t-BuLi is too aggressive and promotes Lithium-Halogen exchange (attacking the Fluorine) or random deprotonation. Stick to n-BuLi/TMEDA to maximize the coordination effect.

Q: Can I use DMM (Dimethoxymethane) instead of MOM-Cl? A: Yes, for the protection step. Using DMM with P₂O₅ or a mild Lewis acid is a "green" alternative. However, ensure the conversion is 100% before proceeding, as separating the phenol from the MOM-ether is difficult.

Q: The product is oiling out during acidification. A: This is common for MOM-protected acids. Do not try to filter it. Extract the oil immediately into EtOAc.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[3] "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1. (Foundational text on DoM regioselectivity).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.
  • Schlosser, M. (2005). "Superbases for organic synthesis." Pure and Applied Chemistry, 77(7), 1113-1129.

Sources

Technical Support Center: Optimizing Reaction Yield for 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-fluoro-3-(methoxymethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.

Introduction

2-Fluoro-3-(methoxymethoxy)benzoic acid is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges that can lead to suboptimal yields. This guide provides a comprehensive overview of the common synthetic strategies, potential pitfalls, and optimization tactics to help you navigate these challenges effectively.

Common Synthetic Routes

The most prevalent approach to synthesizing 2-fluoro-3-(methoxymethoxy)benzoic acid involves a two-step process:

  • Protection of the hydroxyl group: 2-Fluoro-3-hydroxybenzoic acid is treated with a protecting agent, typically methoxymethyl chloride (MOM-Cl), to form the MOM ether.

  • Directed ortho-metalation and carboxylation: This is a hypothetical, yet plausible, advanced alternative. The synthesis would start from 1-fluoro-2-(methoxymethoxy)benzene. This compound would then undergo directed ortho-metalation, taking advantage of the directing ability of the methoxymethoxy group, followed by carboxylation to introduce the carboxylic acid group at the 3-position.

This guide will focus on optimizing the first and more common route, while also addressing potential issues that could arise in either strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-fluoro-3-(methoxymethoxy)benzoic acid, providing explanations and actionable solutions.

Low Yield of 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Q: I am consistently obtaining a low yield of the final product after the protection step. What are the likely causes and how can I improve the yield?

A: Low yields can stem from several factors, ranging from incomplete reaction to product degradation. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure you are using a slight excess of MOM-Cl (typically 1.1-1.5 equivalents) and a suitable base (e.g., diisopropylethylamine, DIPEA) to neutralize the HCl generated during the reaction.

    • Inadequate Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or gently heating the reaction mixture.

  • Side Reactions:

    • Reaction with the Carboxylic Acid: The carboxylic acid moiety of the starting material can compete with the hydroxyl group for reaction with MOM-Cl, leading to the formation of an undesired ester. To minimize this, ensure a non-nucleophilic base like DIPEA is used.

    • Moisture Contamination: MOM-Cl is highly reactive towards water. Ensure all glassware is oven-dried and that anhydrous solvents are used to prevent the hydrolysis of MOM-Cl.

  • Product Loss During Workup and Purification:

    • Aqueous Workup: During the aqueous workup, ensure the pH is carefully controlled. The MOM ether is acid-labile and can be cleaved under strongly acidic conditions.[1] A wash with a saturated sodium bicarbonate solution is recommended to neutralize any residual acid.

    • Column Chromatography: Standard silica gel is slightly acidic and can lead to the hydrolysis of the MOM protecting group.[1] To prevent this, you can either use neutralized silica gel (by adding a small amount of triethylamine, ~0.1-1% v/v, to the eluent) or opt for a different stationary phase like neutral alumina.[1]

Parameter Standard Condition Optimized Condition for Higher Yield Rationale
MOM-Cl Stoichiometry 1.05 eq1.2 - 1.5 eqEnsures complete consumption of the starting material.
Base TriethylamineDiisopropylethylamine (DIPEA)DIPEA is less nucleophilic, reducing the likelihood of side reactions.
Solvent Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)Prevents hydrolysis of MOM-Cl.
Reaction Temperature Room Temperature0 °C to Room TemperatureBetter control over the reaction and minimizes side products.
Purification Standard Silica GelNeutralized Silica Gel or AluminaPrevents cleavage of the acid-sensitive MOM group.[1]
Difficulty in Purification

Q: I am having trouble separating my product from impurities. What are the common impurities and what purification strategies are most effective?

A: Common impurities include unreacted starting material (2-fluoro-3-hydroxybenzoic acid), the MOM-protected ester byproduct, and any degradation products.

  • Recrystallization: If your crude product is a solid, recrystallization can be a highly effective purification method. A suitable solvent system can be determined by testing the solubility of the crude material in various solvents.

  • Column Chromatography: As mentioned previously, care must be taken to avoid on-column deprotection. Using a gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from less polar byproducts and more polar starting material.

  • Acid/Base Extraction: An acid/base extraction can be employed to remove the unreacted starting material. By dissolving the crude mixture in an organic solvent and washing with a weak base (e.g., sodium bicarbonate solution), the acidic starting material will be deprotonated and move into the aqueous layer, while the desired product remains in the organic layer.

Frequently Asked Questions (FAQs)

Q1: Is the methoxymethyl (MOM) group stable to common reaction conditions?

A1: The MOM group is generally stable under basic and weakly acidic conditions.[2] However, it is readily cleaved by strong acids.[1][3] It is also important to be aware that some Lewis acids can also cleave MOM ethers.[1] The MOM group is typically stable to many common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[4]

Q2: I am considering a synthetic route involving a Grignard reaction. Is the MOM group compatible with Grignard reagents?

A2: There is a potential for the MOM group to be cleaved by Grignard reagents, especially if there is a nearby functional group that can coordinate with the magnesium.[1] To minimize this risk, it is advisable to perform the reaction at low temperatures (e.g., -78 °C) and to add the Grignard reagent slowly.

Q3: What are the best practices for storing 2-fluoro-3-(methoxymethoxy)benzoic acid?

A3: The compound should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition and strong acids.

Experimental Protocols

Protocol 1: Protection of 2-Fluoro-3-hydroxybenzoic Acid with MOM-Cl

This protocol outlines a general procedure for the methoxymethyl protection of 2-fluoro-3-hydroxybenzoic acid.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-hydroxybenzoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise to the stirred solution.

  • Addition of MOM-Cl: Slowly add methoxymethyl chloride (MOM-Cl) (1.2 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutralized silica gel or by recrystallization.

Workflow for Optimizing Reaction Yield

G cluster_start Start: Low Yield Observed cluster_investigate Investigation cluster_solutions Solutions cluster_end Outcome start Low Yield of 2-Fluoro-3-(methoxymethoxy)benzoic Acid incomplete Incomplete Reaction? start->incomplete side_reactions Side Reactions? start->side_reactions loss Product Loss During Workup? start->loss sol_incomplete Increase Reagent Stoichiometry Extend Reaction Time/Temp incomplete->sol_incomplete sol_side Use Anhydrous Solvents Use Non-Nucleophilic Base side_reactions->sol_side sol_loss Neutralize Silica Gel Careful pH Control in Workup loss->sol_loss end Optimized Yield sol_incomplete->end sol_side->end sol_loss->end

Caption: Troubleshooting workflow for low reaction yield.

Directed ortho-Metalation (DoM) Considerations

For researchers considering a DoM approach, the directing metalation group (DMG) is key. The methoxy and amide groups are excellent DMGs. In the case of a molecule with both a fluoro and a methoxymethoxy group, the methoxymethoxy group would likely be the stronger directing group for lithiation.[5]

Potential Challenges in a DoM Strategy:
  • Regioselectivity: While the methoxymethoxy group is a strong directing group, the fluorine atom can also influence the site of metalation.[6][5][7] Careful optimization of the organolithium reagent and reaction conditions would be necessary to ensure exclusive lithiation at the desired position.

  • Benzylic Lithiation: If the starting material were, for instance, a tolyl ether, lateral (benzylic) lithiation could compete with ortho-lithiation.[8]

Logical Relationship in Directed ortho-Metalation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_electrophile Electrophile cluster_product Product substrate 1-Fluoro-2-(methoxymethoxy)benzene intermediate Ortho-lithiated Species substrate->intermediate Directed by MOM group base Organolithium Base (e.g., n-BuLi) base->intermediate product 2-Fluoro-3-(methoxymethoxy)benzoic Acid intermediate->product electrophile CO2 (Carboxylation) electrophile->product

Caption: Key steps in a hypothetical DoM synthesis.

References

  • Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group - Benchchem. (n.d.).
  • Mortier, J., & Vaultier, M. (n.d.). Directed lithiation of unprotected benzoic acids. Semantic Scholar. Retrieved from [Link]

  • Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis - Benchchem. (n.d.).
  • (PDF) Directed lithiation of unprotected benzoic acids - ResearchGate. (n.d.). Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.).
  • side reactions to avoid during the synthesis of 2-Fluorobenzoic acid - Benchchem. (n.d.).
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. Retrieved from [Link]

  • (PDF) An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Directed ortho metalation - Wikipedia. (n.d.). Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. Retrieved from [Link]

  • purification challenges of 2-Fluorobenzoic acid and how to overcome them - Benchchem. (n.d.).
  • (PDF) Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as - ResearchGate. (n.d.). Retrieved from [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30).
  • MOM Ethers - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Directed Ortho Metalation - Andrew G Myers Research Group. (n.d.).
  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega - ACS Publications. (2019, May 14). Retrieved from [Link]

  • CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents. (n.d.).
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.). Retrieved from [Link]

  • Heteroatom-promoted lateral lithiation - Wikipedia. (n.d.). Retrieved from [Link]

Sources

purification techniques for 2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Introduction: The Stability Paradox

Welcome. You are likely accessing this guide because standard benzoic acid purification protocols are failing you.

The compound 2-fluoro-3-(methoxymethoxy)benzoic acid presents a specific chemical paradox:

  • The Benzoic Acid Moiety: Requires acidic conditions (pH < 3) to precipitate from aqueous solutions.

  • The Methoxymethoxy (MOM) Group: Is an acetal, highly susceptible to hydrolysis under acidic conditions (pH < 4), especially with heat.[1]

If you treat this molecule like a standard intermediate (e.g., using 1M HCl to pH 1), you will cleave the MOM group, yielding the phenol impurity (2-fluoro-3-hydroxybenzoic acid).[1] This guide provides the "Soft-Acidification" protocols required to purify this compound without degradation.

Module 1: The "Soft-Acidification" Workup (Primary Purification)[1]

Context: This is the most common failure point.[1] The inductive effect of the fluorine atom at the C2 position lowers the pKa of the benzoic acid to approximately 3.27 , meaning it is more acidic than unsubstituted benzoic acid.[1] You must reach this pH to precipitate the product, but you cannot overshoot into the "danger zone" (pH < 2).[1]

Troubleshooting Guide: Acid-Base Extraction
Symptom Probable Cause Corrective Action
Product decomposes to phenol pH dropped < 1 during precipitation.Stop using Conc. HCl. Switch to Citric Acid or Acetic Acid (see Protocol A).
Low Recovery / No Precipitate pH > 4 (Product is still ionized).The 2-Fluoro substituent increases acidity.[2] You must reach pH ~3.5.
"Oiling Out" instead of solid Impurities or rapid pH change.Seed the solution at pH 5. Cool to 0°C before final acidification.
Protocol A: The Controlled pH Precipitation

Use this method to remove inorganic salts and non-acidic organic impurities.[1]

  • Dissolution: Dissolve crude material in saturated NaHCO₃ (pH ~8.5).

    • Why: Carbonate is basic enough to deprotonate the carboxylic acid but mild enough to preserve the MOM group.[1]

  • Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM (2x).

    • Why: Removes non-acidic organic impurities. Discard organic layer.

  • Cooling: Cool the aqueous layer to 0–5°C in an ice bath.

    • Critical: Low temperature kinetically slows the rate of MOM hydrolysis.[1]

  • Acidification (The Critical Step):

    • Do NOT dump in strong acid.

    • Add 10% Citric Acid or 1M Acetic Acid dropwise with vigorous stirring.

    • Target pH: Monitor with a pH meter. Stop exactly at pH 3.5 – 4.0 .

  • Isolation: If solid forms, filter immediately. If oil forms, extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]

Module 2: Recrystallization Strategies

Context: Standard alcohol-based recrystallizations are risky here. If trace acid is present, heating in methanol can cause trans-acetalization , swapping the MOM group for a methyl ether or cleaving it entirely.[1]

Solvent Selection Matrix
Solvent SystemSuitabilityRisk LevelNotes
Toluene High LowBest for removing non-polar impurities. Requires heating (keep < 80°C).[3]
EtOAc / Heptane High LowThe "Safe Standard." Dissolve in min. EtOAc, add Heptane to cloud point.
Ethanol / Water Medium High Avoid. Risk of solvolysis if not perfectly neutral.
Acetone / Water Medium MediumGood alternative if Toluene fails.
Protocol B: Anti-Solvent Precipitation (EtOAc/Heptane)
  • Dissolve crude solid in minimal EtOAc at room temperature (or slightly warmed to 40°C).

  • Filter through a 0.45µm PTFE syringe filter to remove inorganic salts (e.g., LiCl, NaBr).

  • Slowly add Heptane (or Hexanes) until a persistent cloudiness appears.

  • Add a few drops of EtOAc to clear the solution.

  • Store at -20°C overnight.

    • Why: Cold storage promotes crystal growth without thermal stress on the MOM group.

Module 3: Flash Chromatography (The Last Resort)

Context: Silica gel is naturally acidic (pH ~5-6). Extended contact time on a column can degrade the MOM group.[1]

Modifications for Success:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading.[1] This neutralizes the active acidic sites on the silica.[1]

  • Eluent: Use Hexanes:EtOAc (gradient).

  • Additives: Do NOT add acetic acid to the eluent to prevent streaking; the MOM group makes this too risky.[1] If streaking is severe, rapid elution is preferable to acidification.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this sensitive intermediate.

PurificationLogic Start Crude 2-Fluoro-3-(MOM)benzoic Acid CheckImpurity Identify Impurities Start->CheckImpurity Decide1 Major Inorganic/Non-Acidic Impurities? CheckImpurity->Decide1 AcidBase Acid-Base Extraction (Protocol A) Decide2 Purity > 90%? AcidBase->Decide2 Recryst Recrystallization (Protocol B) Final Store in Desiccator (Moisture Sensitive) Recryst->Final Pure Solid Column Flash Chromatography (Neutralized Silica) Column->Final Pure Oil/Solid Decide1->AcidBase Yes (Salts/Oils) Decide1->Recryst No (Isomers/Minor) Decide2->Recryst Yes (Polish) Decide2->Column No (Complex Mix)

Caption: Decision tree for selecting the appropriate purification method based on impurity profile and MOM stability constraints.

FAQ: Common Issues

Q: Can I use HPLC to purify this? A: Yes, but avoid TFA (Trifluoroacetic acid) in the mobile phase.[1] TFA is strong enough to cleave the MOM group during concentration of fractions. Use Formic Acid (0.1%) or Ammonium Acetate (10mM) buffers instead.

Q: My product is an oil, but it should be a solid. Why? A: This is common with MOM-protected benzoic acids. The MOM group adds rotational freedom and lipophilicity, disrupting crystal packing.[1]

  • Fix: Triturate the oil with cold Pentane or Diisopropyl Ether . Scratch the flask wall with a glass rod to induce nucleation.[1]

Q: How do I store the purified compound? A: The MOM group is an acetal and is sensitive to hydrolysis by atmospheric moisture over time.[1] Store the solid in a tightly sealed vial within a desiccator at 4°C.

References

  • Greene, T.W., & Wuts, P.G.M. (1999).[1][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Definitive guide on MOM group stability: stable pH 4–12, cleaved pH < 1).

  • Ozerskaya, A. V., et al. (2022).[5] Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc. (Provides NMR and physical data for 2-fluorobenzoic acid derivatives).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid. (pKa and solubility data). [1]

  • BenchChem. (2025).[2] Physical and chemical properties of 2-Fluorobenzoic acid. (Acidity data confirming pKa ~3.27).[2][6][7] [1]

Sources

avoiding byproduct formation in fluorinated benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Byproduct Formation & Impurity Profiling


) creates unique electronic distortions that lead to "silent" failures—reactions that appear to work but yield difficult-to-separate byproducts like isomers, defluorinated species, or polymerized tars.
Module 1: The "Benzyne" Trap in Organometallic Carboxylation

Workflow: Lithiation/Grignard formation of fluorobenzene followed by


 quenching.
The Core Problem: Elimination vs. Substitution

When lithiating a fluorobenzene (especially ortho-fluorobenzene), the lithium atom coordinates with the fluorine lone pairs. While this directs metallation to the ortho position, it also sets up a perfect geometry for LiF elimination . If the temperature rises above -50°C, Lithium Fluoride precipitates, generating a highly reactive Benzyne intermediate.

The Consequence: Benzyne is an indiscriminate electrophile. It will react with:

  • Solvent: THF ring opening.

  • Starting Material: Forming fluorinated biphenyls.

  • Itself: Polymerization.

Troubleshooting Protocol: The Cryogenic Lock
SymptomDiagnosisRoot CauseRemediation
Low Yield / Tarry Residue Benzyne formationReaction temp > -60°C during lithiation.Strict Temp Control: Maintain internal temp at -78°C. Use an internal probe, not just a bath thermometer.
"Double" Molecular Weight Homocoupling (Biphenyls)Localized heating or slow addition.Turbo-Grignard: Use

complex for milder exchange.
Ketone Formation Double addition to

Excess R-Li relative to

.
Inverse Addition: Cannulate the R-Li into a slurry of dry ice, not vice-versa.
Visualizing the Pathway

The following diagram illustrates the critical bifurcation point between successful carboxylation and the benzyne failure mode.

BenzyneTrap Start Fluorobenzene Lithiation Ortho-Lithiation (-78°C) Start->Lithiation Intermediate Lithiated Species (Unstable > -50°C) Lithiation->Intermediate Benzyne Benzyne Intermediate (HIGH REACTIVITY) Intermediate->Benzyne Temp > -50°C (LiF Elimination) CO2_Trap CO2 Quench (Inverse Addition) Intermediate->CO2_Trap Temp < -70°C Byproducts Tars / Biphenyls / Defluorinated Products Benzyne->Byproducts Product 2-Fluorobenzoic Acid CO2_Trap->Product

Caption: Figure 1. The thermal instability of ortho-lithiated fluorobenzenes leads to LiF elimination (Red Path) unless cryogenic conditions are strictly maintained (Green Path).

Module 2: The "Stalled" Oxidation of Fluorotoluenes

Workflow: Aerobic or Permanganate oxidation of Fluorotoluenes.

The Core Problem: Radical Scavenging & Inhibition

Fluorine is an electron-withdrawing group (EWG). In radical oxidations (like air/Co-Mn catalyzed), the EWG deactivates the ring, making the H-abstraction from the methyl group harder. Furthermore, the reaction proceeds stepwise: Toluene


 Alcohol 

Aldehyde

Acid
. The reaction frequently "stalls" at the aldehyde stage because the aldehyde is electron-deficient and resistant to further oxidation.
Troubleshooting Protocol: Pushing the Barrier
SymptomDiagnosisRoot CauseRemediation
Strong Almond Smell Residual AldehydeIncomplete oxidation due to "Aldehyde Stall."Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) to solubilize

in organic phase.
Yield Loss (Gas Evolution) DecarboxylationOver-oxidation/Harsh pH. Fluorobenzoic acids decarboxylate easier than benzoic acid.pH Buffering: Maintain pH 7-8 during oxidation. Avoid strongly acidic refluxes for extended periods.
Catalyst Death PoisoningWater or product inhibition (in Co/Mn systems).Anhydride Promoters: Add acetic anhydride to scavenge water produced during oxidation.
Visualizing the Oxidation Cascade

OxidationCascade Toluene p-Fluorotoluene Radical Benzylic Radical Toluene->Radical Initiation Alcohol Benzyl Alcohol Radical->Alcohol O2 capture Aldehyde p-Fluorobenzaldehyde (STALL POINT) Alcohol->Aldehyde Fast Step Aldehyde->Aldehyde Accumulates if oxidant is weak Acid p-Fluorobenzoic Acid Aldehyde->Acid Slow Step Requires strong oxidant Decarb Fluorobenzene + CO2 (Over-oxidation) Acid->Decarb High T / Low pH

Caption: Figure 2. The stepwise oxidation often accumulates aldehyde byproducts due to the electron-withdrawing nature of fluorine, which deactivates the C-H bond toward the final oxidation step.

Module 3: The "Halex" Hydrolysis Risk

Workflow: Nucleophilic Aromatic Substitution (


) - Converting Chlorobenzoic acid to Fluorobenzoic acid using KF.
The Core Problem: Competitive Hydrolysis

In the Halex (Halogen Exchange) reaction, you use a nucleophile (Fluoride) to displace a leaving group (Chloride). However, Fluorine itself is a leaving group in


 reactions, often better than chlorine because its high electronegativity stabilizes the Meisenheimer intermediate.[1]
If any water is present, 

(a strong nucleophile) will compete with

, or worse, displace the

you just added, resulting in hydroxy-benzoic acids (phenols).
Troubleshooting Protocol: The Anhydrous Shield
SymptomDiagnosisRoot CauseRemediation
Phenol Byproducts HydrolysisWet solvent or "wet" KF (KF is hygroscopic).Spray-Dried KF: Use spray-dried KF and azeotropically distill the solvent (Sulfolane/DMSO) with toluene before reaction.
Incomplete Exchange Low ConversionFluoride ion has low solubility in organic solvents.Crown Ethers: Add 18-Crown-6 to complex Potassium, making "naked" Fluoride more reactive.
Isomer Scrambling Regio-isomerizationAryne mechanism activation (if base is too strong).Avoid Strong Bases: Stick to aprotic polar solvents and KF/CsF; avoid adding alkoxide bases.
FAQ: Rapid Response Unit

Q1: My product has a melting point 5°C lower than the literature value, but NMR looks clean. Why? A: This is classic Isomer Contamination . In free-radical oxidations or Halex reactions, small amounts (1-3%) of meta or para isomers can form. Fluorine isomers often have overlapping NMR signals.

  • Action: Run a 19F-NMR . The chemical shift sensitivity of fluorine will reveal isomers that 1H-NMR misses.

Q2: I see a "doublet of doublets" in my proton NMR that shouldn't be there. A: Check for Defluorination . If you used harsh nucleophilic conditions (


), you might have replaced the Fluorine with a nucleophile from your solvent or buffer.
  • Action: Check MS for a mass of [M - 19 + 17] (OH replacing F) or [M - 19 + 1] (Hydrodefluorination).

Q3: Can I use glass reactors for the Halex reaction? A: Caution. At high temperatures (>150°C), Fluoride ions can etch glass, generating water (


). This water then causes hydrolysis byproducts.
  • Action: Use PTFE (Teflon) lined reactors or Hastelloy for high-temperature fluorinations.

References
  • Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation. Source: Asian Journal of Chemistry / Vertex AI Grounding. Relevance: Establishes the inhibitory effect of water and the product itself on the catalyst during fluorotoluene oxidation.[2] Link:

  • The Lithiation of Fluorinated Benzenes and its Dependence on Solvent and Temperature. Source: Journal of the Chemical Society, Perkin Transactions 1. Relevance: Defines the temperature thresholds for benzyne formation versus stable lithiation. Link:

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. Source: National Institutes of Health (PMC). Relevance: Explains the mechanism of defluorination and why fluorine is a labile leaving group under nucleophilic conditions. Link:

  • Organic Syntheses Procedure: p-Fluorobenzoic Acid. Source: Organic Syntheses, Coll. Vol. 2. Relevance: Provides the foundational "gold standard" protocols for diazotization and oxidation, serving as a baseline for byproduct comparison. Link:

Sources

improving the stability of 2-fluoro-3-(methoxymethoxy)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide provides in-depth technical support for a common challenge encountered with 2-fluoro-3-(methoxymethoxy)benzoic acid : its propensity for degradation in solution. Our goal is to explain the underlying chemical principles and provide actionable, field-proven solutions to ensure the integrity of your compound throughout your experimental workflow.

Core Issue: The Inherent Instability of the Methoxymethyl (MOM) Acetal

The primary source of instability in 2-fluoro-3-(methoxymethoxy)benzoic acid lies in the methoxymethyl (MOM) ether protecting group. This group, which protects the phenolic hydroxyl, is chemically an acetal. Acetals are notoriously sensitive to acidic conditions, under which they can hydrolyze back to the parent alcohol (a phenol, in this case), formaldehyde, and methanol.

The key challenge with this specific molecule is that it contains its own source of acid: the benzoic acid functional group. This creates a scenario where the molecule can catalyze its own degradation, a process known as autocatalysis, especially in the presence of protic solvents like water or methanol.

Degradation Pathway: Acid-Catalyzed Hydrolysis

The mechanism involves protonation of one of the MOM ether's oxygen atoms, making it a good leaving group. Subsequent cleavage yields the stable phenol and a resonance-stabilized oxocarbenium ion, which is then quenched by water to release formaldehyde and methanol.

Caption: Acid-catalyzed degradation pathway of the MOM-protected phenol.

Frequently Asked Questions (FAQs)

Q1: I dissolved my 2-fluoro-3-(methoxymethoxy)benzoic acid in methanol, and after a day, a new, more polar spot appeared on my TLC plate. What is happening?

This is a classic sign of MOM group cleavage. The benzoic acid moiety of your compound lowers the pH of the solution, and in a protic solvent like methanol, this is sufficient to catalyze the hydrolysis of the acid-sensitive MOM ether. The new, more polar spot is the deprotected product, 2-fluoro-3-hydroxybenzoic acid, which has a free hydroxyl group that interacts more strongly with the silica gel on the TLC plate.

Q2: What are the ideal solvent and temperature conditions for storing this compound in solution?

For short-term storage (hours to a few days), use an anhydrous, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). Store the solution at low temperatures, ideally -20°C or below, in a tightly sealed container to prevent moisture ingress.[1] For long-term storage, it is highly recommended to store the compound as a dry, solid powder at or below room temperature, protected from light.[1][2] If solution storage is unavoidable, consider converting the acid to its corresponding salt (see Protocol 3).

Q3: Is the MOM group stable to common reagents used in synthesis?

The stability is highly dependent on the reagent's nature. MOM ethers are generally stable across a pH range of 4 to 12.[3][4] They are robust against many common nucleophiles, bases, and oxidizing/reducing agents like NaBH₄ and LiAlH₄.[3][5] However, they are labile to both protic acids (e.g., HCl, TFA) and Lewis acids (e.g., TiCl₄, ZnBr₂, BF₃·OEt₂).[5][6] Caution should also be exercised with Lewis-acidic reducing agents like DIBAL-H.[5]

Q4: How can I quickly check if my sample has started to degrade?

Thin-Layer Chromatography (TLC) is the most straightforward method. The degradation product, 2-fluoro-3-hydroxybenzoic acid, is significantly more polar than the starting material. On a silica plate, it will have a much lower Retention Factor (Rf) value. Spot your current solution alongside a freshly prepared solution of a trusted sample. The appearance of a new spot at a lower Rf in the older sample indicates degradation.

Troubleshooting Guides: Experimental Scenarios

This section addresses specific experimental stages where degradation is commonly observed and provides targeted solutions.

Scenario 1: Compound Degradation During Aqueous Workup
  • Problem: After quenching my reaction and performing an extraction, I see significant amounts of the deprotected product in my crude material.

  • Root Cause Analysis: Your workup procedure likely involved an acidic wash. Standard "mildly acidic" quenches, such as washing with a saturated aqueous solution of ammonium chloride (NH₄Cl), are acidic enough to hydrolyze the MOM group.

  • Solution:

    • Use Neutral or Basic Washes: Quench your reaction with deionized water or a saturated sodium bicarbonate (NaHCO₃) solution.

    • Wash with Brine: Use a saturated sodium chloride (brine) solution to remove water from the organic layer.

    • Minimize Contact Time: Perform the extraction and washes as quickly as possible to reduce the contact time between your compound and the aqueous phase.

    • Dry Thoroughly: After separation, dry the organic layer efficiently with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

Scenario 2: Compound Degradation During Silica Gel Chromatography
  • Problem: My starting material looks clean by crude analysis, but after column chromatography on silica gel, my fractions contain the deprotected compound.

  • Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH).[5] This acidic environment is sufficient to cleave the MOM group as your compound passes through the column.[5]

  • Solution:

    • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Let it stand for 15-30 minutes before packing the column. This neutralizes the acidic sites. (See Protocol 1).

    • Add Base to the Eluent: Add 0.1-0.5% triethylamine to your mobile phase to maintain neutral conditions throughout the purification.

    • Consider Alternative Stationary Phases: If base-sensitivity is a concern for other functional groups, consider using a less acidic stationary phase like neutral alumina or performing reverse-phase chromatography (C18) with a buffered mobile phase.

Scenario 3: Compound Degradation During a Reaction Involving Lewis Acids
  • Problem: I am attempting a reaction that requires a Lewis acid catalyst (e.g., a Friedel-Crafts or Mukaiyama aldol reaction), but I am only isolating the deprotected starting material.

  • Root Cause Analysis: The Lewis acid is coordinating to the oxygen atoms of the MOM ether, activating it for cleavage.[5] This side reaction can be faster than your desired transformation, especially at room temperature.

  • Solution:

    • Lower the Temperature: Perform the reaction at a significantly lower temperature (e.g., -78 °C) to disfavor the deprotection pathway, which typically has a higher activation energy than the desired reaction.[5]

    • Use a Milder Lewis Acid: Screen milder Lewis acids. For example, if TiCl₄ is causing cleavage, try ZnCl₂, MgBr₂·OEt₂, or Sc(OTf)₃, which may be sufficiently catalytic for your reaction but less aggressive towards the MOM group.

    • Add a Scavenger: Include a non-nucleophilic base, such as 2,6-lutidine or a proton sponge, to neutralize any trace protic acid (e.g., HCl) that can be generated from the Lewis acid and trace moisture.

    • Change Protecting Group Strategy: If the reaction is incompatible with the MOM group, the ultimate solution is to use a protecting group more robust to Lewis acids, such as a silyl ether (e.g., TBDMS) or a benzyl ether.[5]

Troubleshooting_Workflow Start Instability Observed with 2-fluoro-3-(methoxymethoxy)benzoic acid Q_Storage When is degradation occurring? Start->Q_Storage Storage During Storage in Solution Q_Storage->Storage Storage Workup During Aqueous Workup Q_Storage->Workup Workup Purification During Silica Gel Chromatography Q_Storage->Purification Purification Reaction During Reaction (e.g., with Lewis Acids) Q_Storage->Reaction Reaction Solve_Storage 1. Use anhydrous, aprotic solvent (DCM, THF). 2. Store at ≤ -20°C. 3. For long term, convert to a salt (Protocol 3). Storage->Solve_Storage Solve_Workup 1. Use neutral/basic washes (H₂O, NaHCO₃, Brine). 2. Avoid acidic quenches (e.g., NH₄Cl). 3. Minimize contact time. Workup->Solve_Workup Solve_Purification 1. Neutralize silica with Et₃N (Protocol 1). 2. Add 0.1-0.5% Et₃N to eluent. 3. Consider neutral alumina or C18. Purification->Solve_Purification Solve_Reaction 1. Lower reaction temperature (-78°C). 2. Use a milder Lewis acid. 3. Add a non-nucleophilic base (e.g., 2,6-lutidine). Reaction->Solve_Reaction

Caption: A logical workflow for diagnosing and solving stability issues.

Data Summary & Key Protocols

Table 1: Stability Profile of the MOM Ether Group
Condition CategoryReagents / EnvironmentStabilityRecommended Action
pH Range pH < 4Labile Avoid. Use neutral or basic conditions.[3][4]
pH 4 - 12Generally Stable Optimal working range.[3]
pH > 12Stable Stable to strongly basic conditions.
Solvents Protic (MeOH, EtOH, H₂O)Potentially Labile Avoid for storage due to risk of autocatalysis.
Aprotic (DCM, THF, ACN, DMF)Stable Recommended for reactions and short-term storage.
Purification Standard Silica GelLabile Neutralize silica before use.[5]
Neutral Alumina / C18Stable Use as an alternative to silica gel.
Acids Protic Acids (HCl, H₂SO₄, TFA)Very Labile These are standard deprotection reagents; avoid if stability is desired.[6]
Lewis Acids (TiCl₄, SnCl₄, ZnBr₂)Labile Avoid, or use milder versions at low temperatures.[5][7]
Bases Strong Bases (NaOH, LDA, NaH)Stable MOM groups are robust to strong bases.[3]
Reducing Agents NaBH₄, LiAlH₄Stable Generally safe to use.[5]
DIBAL-HPotentially Labile Use with caution, preferably at low temperatures.[5]
Catalytic HydrogenationStable Generally stable, depending on catalyst and support acidity.
Experimental Protocols
Protocol 1: Preparation of Neutralized Silica Gel for Chromatography
  • Weigh Silica: In a fume hood, weigh the required amount of silica gel for your column into a beaker.

  • Prepare Slurry: Add your chosen non-polar eluent (e.g., hexanes or ethyl acetate/hexanes mixture) to create a slurry.

  • Add Base: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% (v/v). For example, for 100 mL of eluent, add 0.5-1 mL of Et₃N.

  • Equilibrate: Stir the slurry gently for 15-30 minutes. This allows the base to neutralize the acidic sites on the silica surface.

  • Pack Column: Pack your chromatography column with the neutralized slurry as you normally would.

  • Use Modified Eluent: Prepare your mobile phase with 0.1-0.5% Et₃N to maintain neutral conditions during the elution.

Protocol 2: Monitoring Degradation by Thin-Layer Chromatography (TLC)
  • Prepare Samples: Dissolve a small amount of your solid starting material in DCM to create a reference spot. In a separate vial, take an aliquot of the solution you wish to test.

  • Spot the Plate: Using a capillary tube, spot both the fresh reference and the test solution side-by-side on a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber with an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes).

  • Visualize: After the solvent front has reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The starting material, 2-fluoro-3-(methoxymethoxy)benzoic acid, will be a higher running spot (higher Rf). The degraded product, 2-fluoro-3-hydroxybenzoic acid, will appear as a new, lower running spot (lower Rf). The relative intensity of the spots gives a qualitative measure of the extent of degradation.

Protocol 3: Conversion to a Salt for Enhanced Solution Stability
  • Dissolve Acid: Dissolve your 2-fluoro-3-(methoxymethoxy)benzoic acid (1.0 equivalent) in a suitable aprotic solvent like DCM or THF.

  • Add Base: Cool the solution to 0°C. Slowly add a solution of a non-nucleophilic base, such as triethylamine (1.05 equivalents) or DIPEA (1.05 equivalents).

  • Confirm Salt Formation: Stir for 10-15 minutes. The formation of the triethylammonium or diisopropylethylammonium salt significantly reduces the free acidity of the solution, thus inhibiting the autocatalytic degradation pathway.

  • Store: Store this salt solution at low temperature (-20°C). The carboxylic acid can be regenerated just before use by a careful acidic workup if needed, or the salt can often be used directly in subsequent reactions (e.g., amide couplings).

By understanding the chemical vulnerabilities of 2-fluoro-3-(methoxymethoxy)benzoic acid and implementing these targeted strategies, you can significantly improve its stability and achieve more reliable and reproducible experimental outcomes.

References
  • Reddy, K. L., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 44(4), 817-819.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Han, J. H., et al. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677.
  • Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8470-8478.
  • Organic Chemistry. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Fluoro-3-Methoxybenzoic Acid 98.0%(GC). Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

Sources

troubleshooting low yields in nucleophilic fluorination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Nucleophilic Fluorination Audience: Senior Researchers & Medicinal Chemists

Introduction: The "Fluorine Tax"

Welcome to the Fluorination Support Center. You are likely here because your nucleophilic fluorination reaction—theoretically simple on paper (


)—is failing in the flask.

Fluorine is the "tyrant" of the periodic table. Its high electronegativity, tight solvation shell, and dual nature as a nucleophile and a hard base create a specific set of failure modes. This guide moves beyond basic textbook definitions to address the causality of low yields: hydration shells, lattice energy barriers, and the elimination-substitution competition.

Module 1: The Moisture Paradox & "Naked" Fluoride

Status: Critical Failure Point Symptom: No reaction or stalled conversion, despite using "anhydrous" solvents.

Technical Insight: The Hydration Shell

The fluoride ion (


) has an exceptionally high charge density. In the presence of even trace water (ppm levels), it forms a tight hydration shell (

). Once hydrated, fluoride becomes nucleophilically inert. Standard "dry" solvents from a keg often contain enough moisture to quench stoichiometric fluoride sources.
Troubleshooting Q&A

Q: I used anhydrous THF and KF, but the reaction is dead. Why? A: Potassium Fluoride (KF) is hygroscopic and possesses high lattice energy. In THF, KF is essentially insoluble. The trace water forms a "moat" around the solid salt surface.

  • The Fix (Classical): You must break the lattice and strip the water. Use Azeotropic Drying combined with a Phase Transfer Catalyst (PTC).

    • Protocol: Combine KF and 18-crown-6 (1:1 molar ratio) in acetonitrile. Evaporate to dryness. Add fresh dry acetonitrile and repeat (azeotrope) 3 times. This creates "naked" fluoride.

Q: I dried everything, but now I’m getting elimination products (alkenes). A: You made the fluoride too naked. Anhydrous, unsolvated


 is a powerful Hard Base  (

of HF

3.2, but in DMSO

jumps to ~15+). It will deprotonate beta-hydrogens (

mechanism) rather than attack the carbon (

).
  • The Fix (Modern - The "Chi" Protocol): Counter-intuitively, add a bulky protic solvent.

    • Protocol: Use

      
      -Butanol (
      
      
      
      -BuOH)
      as a co-solvent (or additive).[1]
    • Mechanism: The bulky alcohol forms H-bonds with the fluoride, tempering its basicity without killing its nucleophilicity. It also H-bonds to the sulfonate leaving group, pulling it away. This "softens" the fluoride, favoring

      
       over 
      
      
      
      .

Module 2: Reagent Selection & Solubility

Status: Optimization Required Symptom: Heterogeneous mixture, low reaction rates.

Reagent Decision Matrix
Fluoride SourceSolubility (Org.)[2][3][4][5]BasicityUse Case
KF / 18-crown-6 ModerateHighStandard for simple primary alkyl halides/sulfonates.
CsF GoodHighPreferred for

(Halex). Lower lattice energy than KF.
TBAF (Hydrate) ExcellentN/AAVOID for nucleophilic fluorination. Contains ~3

.
TBAF (Anhydrous) ExcellentExtremeUnstable. Undergoes Hofmann elimination (self-decomposition).
TBABF (Bifluoride)GoodLowBest for base-sensitive substrates.

is non-basic.
AgF LowLowSpecialized. Used for precipitating halide leaving groups.
Visual Workflow: Aliphatic Fluorination Logic

FluorinationLogic Start Substrate Analysis Type Structure Type? Start->Type Primary Primary Alkyl (R-CH2-LG) Type->Primary Secondary Secondary Alkyl (R-CH(R)-LG) Type->Secondary Aromatic Aryl Halide (Ar-X) Type->Aromatic Reagent1 KF + 18-crown-6 or CsF Primary->Reagent1 Standard BetaH Beta-Hydrogens Present? Secondary->BetaH EWG EWG Present? (NO2, CN) Aromatic->EWG ElimRisk High Elimination Risk BetaH->ElimRisk Yes Sol1 Use TBABF (Bifluoride) ElimRisk->Sol1 Sol2 Add t-BuOH (Chi Protocol) ElimRisk->Sol2 Halex Halex Reaction (CsF, DMSO, 150°C) EWG->Halex Yes Buchwald Pd-Catalyzed (BrettPhos + CsF) EWG->Buchwald No (Electron Rich)

Figure 1: Decision tree for selecting reagents based on substrate topology and elimination risk.

Module 3: The "Wall" of Aromatic Fluorination ( )

Status: Advanced Troubleshooting Symptom: No reaction on aryl chlorides/bromides.

Technical Insight: The Meisenheimer Complex

Classical


 requires the formation of a negatively charged intermediate (Meisenheimer complex). This is energetically impossible on electron-rich or neutral rings (e.g., toluene, anisole) without transition metal catalysis.
Troubleshooting Q&A

Q: My Halex reaction (Ar-Cl + KF) requires 180°C and is decomposing my product. A: The activation energy is too high.

  • The Fix: Switch to Cesium Fluoride (CsF) in Sulfolane or DMSO . CsF has a "cesium effect"—the large cation stabilizes the transition state better than

    
    .
    
  • Catalysis: Add a phase transfer catalyst like Tetraphenylphosphonium bromide (

    
    ) .
    

Q: I need to fluorinate an electron-rich ring (e.g., 4-methoxy-bromobenzene). ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 failed. 
A:  You cannot use standard 

.[4][6][7][8] You must use Palladium-catalyzed fluorination (Buchwald-type).
  • The Protocol:

    • Catalyst: [(cinnamyl)PdCl]

      
       or Pd(dba)
      
      
      
      .
    • Ligand: t-BuBrettPhos or AdBrettPhos (Critical: These bulky ligands facilitate the difficult C-F reductive elimination step).

    • Fluoride Source: AgF (often used) or CsF.

    • Solvent: Toluene or Cyclohexane (non-polar solvents promote the tight ion pairing needed for the Pd-F bond formation).

Visual Workflow: Pd-Catalyzed Mechanism

PdCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br LigEx Ligand Exchange (Ar-Pd-F) OxAdd->LigEx AgF / CsF RedElim Reductive Elimination (Ar-F) LigEx->RedElim Rate Limiting (Requires Bulky Ligand) RedElim->Pd0 Regenerate

Figure 2: Simplified catalytic cycle for Pd-mediated fluorination.[9] Note that Reductive Elimination is the bottleneck, requiring specialized bulky phosphine ligands.

References & Authoritative Sources

  • Kim, D. W., & Chi, D. Y. (2004).[1] Significantly Enhanced Reactivity of Fluoride by t-BuOH. This seminal paper overturned the "naked fluoride" dogma, proving that bulky alcohols reduce basicity and enhance nucleophilicity.

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., García-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. The breakthrough method for fluorinating electron-rich aromatic rings.

  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Describes the instability of anhydrous TBAF and the Hofmann elimination side-reaction mechanism.

  • Pliego, J. R. (2020). Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols. Theoretical and experimental validation of the alcohol-additive mechanism.[5]

    • [Source: J. Org.[4][6] Chem. 85, 23, 15457–15465]([Link]]

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014).[8] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Expansion of the catalytic method to bromides using AdBrettPhos.

Sources

managing acidic impurities in 2-fluoro-3-(methoxymethoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-fluoro-3-(methoxymethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with managing acidic impurities during this critical synthesis. Achieving high purity is paramount, and this document provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions.

PART 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification of 2-fluoro-3-(methoxymethoxy)benzoic acid, with a focus on the root causes and practical solutions for impurity management.

Question 1: What is the primary acidic impurity I should be concerned with, and how does it form?

Answer: The most prevalent acidic impurity is the starting material itself, 2-fluoro-3-hydroxybenzoic acid . Its presence in the final product is almost always due to the inadvertent cleavage (deprotection) of the methoxymethyl (MOM) ether protecting group.

The MOM ether is classified as an acetal, which is notoriously unstable under acidic conditions.[1] It is stable in a pH range of approximately 4 to 12 but will readily hydrolyze back to the parent phenol in the presence of even trace amounts of acid.[1][2] This deprotection can occur at multiple stages of your process, including the reaction workup and purification.

cluster_synthesis Synthesis & Workup cluster_cause Causes of Hydrolysis SM 2-Fluoro-3-hydroxybenzoic Acid (Starting Material) Product 2-Fluoro-3-(methoxymethoxy)benzoic Acid (Desired Product) SM->Product MOM Protection Impurity 2-Fluoro-3-hydroxybenzoic Acid (Acidic Impurity) Product->Impurity Acid-Catalyzed Hydrolysis Cause1 Acidic Workup (e.g., HCl wash) Cause2 Acidic Chromatography (e.g., standard silica gel) Cause3 Reagent Impurities

Caption: Primary pathway for acidic impurity formation.

Question 2: My post-reaction analysis (e.g., TLC, crude NMR) shows a clean conversion, but after column chromatography, my final product is contaminated with 2-fluoro-3-hydroxybenzoic acid. What happened?

Answer: This is a classic case of on-column deprotection. Standard silica gel is inherently acidic, with a surface pH that can be sufficient to catalyze the hydrolysis of the MOM ether as your compound travels through the column. While the bulk eluent may be neutral, the localized acidic environment of the silica stationary phase is the culprit.

Troubleshooting Steps:

  • Confirm the Issue: Take a small, pure sample of your product, dissolve it in your chromatography eluent, add a small amount of silica gel, and stir for a few hours. Re-analyze the sample by TLC or LCMS to see if the deprotected impurity has formed.

  • Immediate Solution: Avoid silica gel chromatography if possible. If it is necessary, you must neutralize the silica gel before use.

  • Alternative Purification: Consider purification by recrystallization or a basic aqueous wash (see Protocol 2) if the impurity levels are manageable.

Question 3: How can I effectively remove 2-fluoro-3-hydroxybenzoic acid from my final product without resorting to chromatography?

Answer: An aqueous basic wash is the most efficient method. This technique exploits the difference in acidity between the desired product and the phenolic impurity. The hydroxyl group of 2-fluoro-3-hydroxybenzoic acid makes it significantly more acidic than the MOM-protected product.

By washing an organic solution of your crude product with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, you selectively deprotonate the more acidic impurity, which then partitions into the aqueous layer as its sodium salt. The desired, less acidic product remains in the organic layer.

cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Product Dissolved in Organic Solvent (e.g., Ethyl Acetate) wash Wash with Saturated Sodium Bicarbonate Solution start->wash separate Separate Layers wash->separate product_node Pure 2-Fluoro-3-(methoxymethoxy)benzoic Acid separate->product_node Contains Product impurity_node Sodium 2-fluoro-3-hydroxybenzoate (Impurity Salt) separate->impurity_node Contains Impurity

Caption: Workflow for acidic impurity removal via basic wash.

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for detecting and quantifying these acidic impurities?

High-Performance Liquid Chromatography (HPLC) is the gold standard for both detection and quantification.[3] A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic or acetic acid) can effectively separate the more polar 2-fluoro-3-hydroxybenzoic acid from the less polar product. For routine monitoring, Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also useful; the phenolic -OH proton of the impurity will appear as a distinct, often broad, singlet that is absent in the pure product.

Q2: What are the optimal reaction conditions for the initial MOM protection step to prevent byproduct formation?

To minimize side reactions, the protection of 2-fluoro-3-hydroxybenzoic acid should be performed under strictly anhydrous conditions. A common and effective method involves using chloromethyl methyl ether (MOMCl) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1][4] Using a strong but non-nucleophilic base like sodium hydride (NaH) is also an excellent option.[1]

Q3: During workup, my reaction mixture is basic. Is it safe to acidify with concentrated HCl to protonate my carboxylic acid for extraction?

This is a major potential pitfall. While you do need to acidify the solution to protonate the carboxylate and allow for extraction into an organic solvent, using a strong acid like concentrated HCl can easily lower the pH to a level that cleaves the MOM group.[5]

Recommended Practice:

  • Acidify slowly and carefully with a milder acid, such as 1 M HCl or even saturated ammonium chloride (NH₄Cl) solution.

  • Monitor the pH closely with pH paper or a meter, aiming for a final pH of around 4-5, which is sufficient to protonate the benzoic acid without causing significant MOM deprotection.

  • Perform the acidification and subsequent extraction in an ice bath to minimize the rate of any potential hydrolysis.

PART 3: Experimental Protocols & Data

Protocol 1: Neutralization of Silica Gel for Chromatography
  • Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane/ethyl acetate mixture).

  • Neutralization: Add triethylamine (Et₃N) to the slurry, amounting to 0.5-1% of the eluent volume (e.g., 0.5-1.0 mL of Et₃N per 100 mL of eluent).

  • Equilibration: Stir the slurry gently for 15-20 minutes.

  • Packing: Pack your column using this neutralized slurry as you normally would.

  • Elution: Prepare your mobile phase with the same 0.5-1% concentration of triethylamine to maintain the neutral/basic environment throughout the purification.

Protocol 2: Aqueous Bicarbonate Wash for Acidic Impurity Removal
  • Dissolution: Dissolve the crude 2-fluoro-3-(methoxymethoxy)benzoic acid in a suitable organic solvent (e.g., ethyl acetate, DCM) at a concentration of approximately 50-100 mg/mL.

  • First Wash: Transfer the solution to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake gently, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash process one or two more times. Check the pH of the final aqueous wash; it should be basic (pH > 8).

  • Final Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Table 1: Summary of Acidic Impurities and Control Strategies
Impurity NameSourcePrevention StrategyRemoval Method
2-Fluoro-3-hydroxybenzoic acid Unreacted starting materialDrive reaction to completion; use slight excess of MOM-protection reagents.Aqueous bicarbonate wash; Recrystallization.
2-Fluoro-3-hydroxybenzoic acid In-situ hydrolysis of productMaintain pH between 4-12; use neutralized silica gel; use mild acidic workup.[1]Aqueous bicarbonate wash; Recrystallization.
Residual HCl or other acids Reagent from workup/pH adjustmentThoroughly wash with water and brine post-acidification; use minimal required acid.Aqueous bicarbonate wash.

References

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from AdiChemistry. [Link]

  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from Organic Chemistry Portal. [Link]

  • Han, J. H., et al. (2010, February 27). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar. [Link]

  • Reddit r/OrganicChemistry. (2024, May 19). MOM Deprotection. Retrieved from Reddit. [Link]

  • Bentham Science. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from Bentham Science. [Link]

  • ACS Publications. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ARKAT USA. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from ARKAT USA. [Link]

  • ResearchGate. (n.d.). Oxidative deprotection of methoxymethyl ethers (MOM-ethers). Retrieved from ResearchGate. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Retrieved from University of Illinois Urbana-Champaign. [Link]

  • Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from Organic Syntheses. [Link]

  • Preprints.org. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from Preprints.org. [Link]

  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from W.R. Grace. [Link]

  • Quora. (2013, July 14). What are the industrial preparation method of fluoro benzoic acid?. Retrieved from Quora. [Link]

  • Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from Semantic Scholar. [Link]

  • LCGC International. (2023, November 10). Analysis of Impurities in APIs. Retrieved from LCGC International. [Link]

  • PureSynth. (n.d.). 2-Fluoro-3-Methoxybenzoic Acid 98.0%(GC). Retrieved from PureSynth. [Link]

  • Labinsights. (2024, January 25). Isolation and Identification of API Impurities. Retrieved from Labinsights. [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from Frontiers. [Link]

  • Ukrainian Chemical Journal. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from Ukrainian Chemical Journal. [Link]

  • ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: Crystallization of 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CRYST-FBA-MOM-001 Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Purification Protocols for Acid-Labile Intermediates

Executive Summary & Core Directive

Welcome to the technical support hub. You are likely working with 2-fluoro-3-(methoxymethoxy)benzoic acid , a critical intermediate where the methoxymethyl (MOM) ether serves as a protecting group for the phenol.

The Critical Constraint: The defining challenge with this molecule is the incompatibility of the acidic carboxyl group with the acid-labile MOM ether. While MOM groups are generally stable to base, the inherent acidity of the benzoic acid moiety (pKa


 3.0–3.5 due to the electron-withdrawing ortho-fluorine) can trigger autocatalytic hydrolysis  if recrystallized in hot, aqueous, or protic media.

Your Goal: High-purity crystals (>98% HPLC) without cleaving the protecting group. Our Solution: A non-aqueous, polarity-gradient crystallization strategy.[1][2]

Master Protocol: The "Anhydrous Gradient" Method

Do not use standard aqueous recrystallization (e.g., boiling water/ethanol) for this compound. The risk of MOM-deprotection is too high at elevated temperatures in the presence of water and the compound's own proton.

Optimized Workflow
ParameterSpecificationReason
Primary Solvent Ethyl Acetate (EtOAc)Excellent solubility for the acid; moderate boiling point.
Anti-Solvent

-Heptane (or Hexanes)
Induces precipitation; miscible with EtOAc; non-polar.
Temperature Limit

Prevents thermal cleavage of the MOM acetal.
Atmosphere Dry Nitrogen/ArgonPrevents moisture absorption (hydrolysis risk).
Step-by-Step Procedure
  • Dissolution:

    • Place crude solid in a flask equipped with a magnetic stir bar.

    • Add EtOAc (3 mL per gram of substrate).

    • Heat gently to 50–55°C . Do not reflux.

    • If solids remain, add EtOAc in 0.5 mL increments until clear.

  • Filtration (Optional but Recommended):

    • If the solution is hazy (inorganic salts), perform a hot filtration through a sintered glass funnel or a syringe filter (PTFE, 0.45 µm).

  • The Gradient Addition:

    • Remove from heat.[3] While the solution is still warm (~45°C), slowly add

      
      -Heptane  dropwise.
      
    • Stop point: When a faint, persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of EtOAc to clear the solution back to transparency.

  • Controlled Nucleation:

    • Allow the flask to cool to room temperature (RT) slowly over 2 hours. Do not plunge into ice yet.

    • Once at RT, transfer to a 4°C refrigerator (or ice bath) for 4 hours.

  • Harvest:

    • Filter the white needles/prisms via vacuum filtration.

    • Wash with cold 1:3 EtOAc:Heptane.

    • Drying: Vacuum oven at 40°C max. High heat may degrade the crystal lattice or the MOM group.

Troubleshooting Guide (Q&A)

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This is common with fluorinated benzoic acids, which often have low melting points. The "oil" is a liquid phase of the product separating before the crystal lattice can form.

Corrective Action:

  • Temperature Control: You are cooling too fast. The oil phase forms because the solution hit the "spinodal decomposition" limit before nucleation occurred.

  • Seeding: Retain a tiny amount of crude solid (or a previous pure batch). Add a "seed crystal" when the solution reaches room temperature.

  • Solvent Modification: Switch to Toluene . Toluene has a higher boiling point and often solvates aromatic acids better, preventing the liquid-liquid phase separation.

    • Protocol: Dissolve in minimum hot Toluene (60°C), cool slowly.

Issue 2: "I see a new spot on TLC (lower Rf) after crystallization."

Diagnosis: Autocatalytic Hydrolysis. The MOM group has fallen off, yielding 2-fluoro-3-hydroxybenzoic acid. This occurs because the carboxylic acid proton (


) attacked the acetal oxygen of the MOM group in the presence of trace moisture or heat.

Corrective Action:

  • Dry Everything: Ensure your EtOAc and Heptane are anhydrous.

  • Buffer the System: Add a trace amount (0.1% v/v) of Triethylamine (Et3N) to the crystallization solvent.

    • Mechanism:[4][5][6] This neutralizes the most acidic protons without forming a full salt, suppressing the initiation of the hydrolysis mechanism.

  • Lower Heat: Dissolve at room temperature using a stronger solvent (e.g., Dichloromethane) and use evaporation or vapor diffusion (Hexane diffusion into DCM) instead of thermal recrystallization.

Issue 3: "The crystals are colored (yellow/brown) but NMR looks clean."

Diagnosis: Occlusion of trace phenolic oxidation products (quinones). Fluorinated phenols are prone to oxidation.

Corrective Action:

  • Activated Carbon: During the hot dissolution step (Step 1), add activated charcoal (5 wt%). Stir for 10 mins, then hot filter through Celite.

  • Anti-Oxidant Wash: Wash the final filter cake with a dilute solution of sodium bisulfite (

    
    ) followed by pure heptane.
    

Technical Visualization

Workflow Logic: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Material SolubilityCheck Check Solubility in EtOAc at 50°C Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble AddHeptane Add n-Heptane (Anti-solvent) until turbid Soluble->AddHeptane Yes Cooling Slow Cool to 4°C AddHeptane->Cooling Oiling Problem: Oiling Out Cooling->Oiling If Oil Forms Hydrolysis Problem: MOM Cleavage (New TLC Spot) Cooling->Hydrolysis If Decomp SwitchToluene Switch Solvent: Toluene (Single solvent system) Oiling->SwitchToluene Buffer Add 0.1% Et3N or Use Vapor Diffusion (DCM/Hex) Hydrolysis->Buffer

Figure 1: Decision matrix for solvent selection based on observed experimental outcomes.

Mechanism of Failure: Autocatalytic Deprotection

Autocatalysis Substrate 2-Fluoro-3-(MOM)benzoic acid Protonation Self-Protonation (Intramolecular or Intermolecular) Substrate->Protonation Heat Intermediate Oxocarbenium Ion Protonation->Intermediate - MeOH Product Deprotected Phenol (Impurity) Intermediate->Product + H2O Water Trace H2O Water->Intermediate

Figure 2: The autocatalytic pathway where the molecule's own acidity triggers the loss of the MOM group in the presence of heat and trace moisture.

Reference Data

Solvent Compatibility Table
Solvent SystemSuitabilityRisk LevelNotes
Water / Ethanol Avoid HighHigh risk of acid-catalyzed hydrolysis at boiling point.
EtOAc / Heptane Recommended LowGood balance of polarity; low boiling point prevents thermal degradation.
Toluene Alternative MediumGood for "oiling out" issues; requires higher temp (riskier).
DCM / Hexane Specialist LowUse for vapor diffusion (room temp) if thermal methods fail.
References
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on MOM stability and cleavage conditions).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (General techniques for benzoic acid derivatives).

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Insights into solubility and pKa effects of fluorinated benzoates).

  • BenchChem Technical Support. (2025). Methoxymethyl (MOM) Ether Protecting Group Stability Guide. (General stability data for MOM groups in acidic environments).

Disclaimer: This guide is intended for use by trained laboratory personnel. Always review the Safety Data Sheet (SDS) for 2-fluoro-3-(methoxymethoxy)benzoic acid and all solvents before proceeding.

Sources

Technical Support Center: Optimizing 2-Fluoro-3-(methoxymethoxy)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #F-MOM-BA-001 Topic: Catalyst & Reagent Selection for Sterically Hindered Fluorinated Benzoates Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Ortho-F" Challenge

You are likely working with 2-fluoro-3-(methoxymethoxy)benzoic acid as a scaffold for drug development. While the 3-MOM group acts as a robust phenol protection, the 2-fluorine atom presents a dual challenge:

  • Steric Blockade: It creates significant steric hindrance for nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: While inductively electron-withdrawing (making the carbonyl more electrophilic), the fluorine lone pairs can donate electron density via resonance, often rendering the carboxylate less reactive to standard activation methods compared to non-substituted benzoates.

This guide provides field-proven protocols to overcome these barriers using specific catalytic strategies.

Module 1: Amide Coupling Optimization

Issue: Low yield or incomplete conversion when coupling with secondary or electron-deficient amines. Root Cause: Standard carbodiimide coupling (EDC/NHS) fails to overcome the steric repulsion of the ortho-fluorine.

Recommended Protocol: The Acyl Fluoride Pathway

For ortho-substituted benzoic acids, converting the carboxylic acid to an acyl fluoride is superior to acyl chlorides or active esters. The small atomic radius of fluorine minimizes steric bulk in the transition state, allowing the amine to attack.

Catalyst/Reagent Selection:

  • Primary Recommendation: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or BTFFH .

  • Mechanism: Generates a highly reactive acyl fluoride in situ.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Protocol (TFFH Method)
  • Dissolution: Dissolve 2-fluoro-3-(methoxymethoxy)benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Activation: Add TFFH (1.1 equiv) and DIPEA (2.5 equiv) at 0 °C.

  • Reaction: Stir for 30 minutes. The acyl fluoride forms rapidly.

  • Coupling: Add the amine (1.1 equiv). Allow to warm to Room Temperature (RT).

  • Monitoring: Monitor via TLC/LCMS. Conversion typically completes within 2–4 hours.[1]

Alternative: The HOAt Advantage

If TFFH is unavailable, use HATU with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Why HOAt? Unlike HOBt, the nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (chelation) that accelerates the ester activation, crucial for overcoming the ortho-fluorine steric wall.

Decision Logic: Coupling Strategy

CouplingLogic Start Substrate: 2-Fluoro-3-(MOM)benzoic acid AmineType Analyze Amine Partner Start->AmineType Primary Primary/Unsteric Amine AmineType->Primary Low Sterics Secondary Secondary/Hindered Amine AmineType->Secondary High Sterics Standard Standard Protocol: EDC + HOAt (Cat.) Primary->Standard Advanced Advanced Protocol: TFFH (Acyl Fluoride) Secondary->Advanced Recommended Result1 Proceed to Workup Standard->Result1 Yield > 85% Result2 Proceed to Workup Advanced->Result2 Yield > 90%

Figure 1: Decision matrix for selecting coupling reagents based on amine steric hindrance.

Module 2: MOM Deprotection (Chemoselective)

Issue: Removing the Methoxymethoxy (MOM) group without affecting other acid-sensitive moieties or causing defluorination. Root Cause: Strong Brønsted acids (HCl, TFA) can be too harsh.

Recommended Catalyst: Indium(III) Triflate

Indium(III) Triflate [In(OTf)₃] is a mild Lewis acid catalyst that facilitates MOM removal via a transacetalization mechanism, often using the solvent (methanol or acetone) as the acceptor.

Protocol: Catalytic Transacetalization
  • Setup: Dissolve the MOM-protected intermediate in Methanol (for methyl ether formation/hydrolysis) or Acetone (transacetalization).

  • Catalyst Addition: Add In(OTf)₃ (1–5 mol%) .

  • Conditions: Stir at RT. If sluggish, heat to 40 °C.

  • Mechanism: The In(III) coordinates to the MOM oxygens, activating the acetal carbon. Methanol attacks, releasing the free phenol and forming dimethoxymethane (volatile).

  • Workup: Quench with saturated NaHCO₃.

Why this works: This method avoids the low pH of HCl, preserving the C-F bond and preventing potential acid-catalyzed rearrangement of the benzoic acid core.

Module 3: Advanced Functionalization (Decarboxylative Coupling)

Issue: Using the carboxylic acid as a "handle" to install aryl or alkyl groups at the C1 position (replacing the COOH). Context: 2-Fluorobenzoic acids are privileged substrates for Decarboxylative Cross-Coupling .

Catalytic System: Pd/Ag Dual Catalysis

The ortho-fluorine facilitates the decarboxylation step by stabilizing the transition state (via the "ortho-effect").

  • Catalyst: Pd(PPh₃)₄ or Pd(TFA)₂.

  • Co-Catalyst: Ag₂CO₃ (Crucial for the decarboxylation step).

  • Coupling Partner: Aryl Halides.[2][3]

  • Solvent: DMSO/DMF (120 °C).

Workflow Visualization:

Decarboxylation Substrate 2-F-3-MOM-Benzoic Acid AgSalt Ag(I) Carboxylate Intermediate Substrate->AgSalt Ag2CO3, 100°C PdCycle Pd(II)-Aryl Complex AgSalt->PdCycle Transmetallation (-CO2) Product 2-Fluoro-3-MOM-Biaryl PdCycle->Product Reductive Elimination

Figure 2: Simplified mechanism for Ag/Pd-catalyzed decarboxylative coupling.

Troubleshooting FAQs

Q1: My amide coupling reaction freezes at 50% conversion. Adding more EDC doesn't help.

  • Diagnosis: The reaction has likely formed an unreactive N-acylurea byproduct, or the intermediate O-acylisourea has rearranged.

  • Fix: Switch to the TFFH protocol (Module 1). The acyl fluoride intermediate is stable enough to resist rearrangement but reactive enough to couple.

Q2: During MOM deprotection with HCl, I see a new impurity by LCMS (+14 mass).

  • Diagnosis: You might be forming a methyl ester if using Methanol/HCl. The carboxylic acid is also susceptible to esterification under these conditions.

  • Fix: Use the In(OTf)₃ method in Acetone/Water (9:1) . This selectively removes the MOM group without esterifying the benzoic acid.

Q3: Can I use Boronic Acid catalysis for the amide coupling?

  • Answer: Generally, no . While "Green," boronic acid catalysts (e.g., 2-iodophenylboronic acid) are sensitive to steric bulk. The 2-fluoro substituent usually blocks the required cyclic transition state. Stick to TFFH or HATU/HOAt.

References

  • Acyl Fluorides in Steric Coupling

    • Title: Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[4]

    • Source: Royal Society of Chemistry (RSC) Blog / Org. Biomol. Chem.
    • URL:[Link]

  • Indium(III)

    • Title: Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals.[5][6]

    • Source: Journal of Organic Chemistry (via Organic Chemistry Portal).
    • URL:[Link]

  • Decarboxylative Cross-Coupling

    • Title: Decarboxylative cross-coupling (General Mechanisms & C
    • Source: Wikipedia (Summarizing Goossen et al. & Myers et al. protocols).
    • URL:[Link]

  • Ortho-Fluoro Effects in Coupling

    • Title: The Synthesis of Sterically Hindered Amides.[7][8]

    • Source: Chimia (Swiss Chemical Society).
    • URL:[Link]

Sources

RegioSelect Support Hub: Advanced Troubleshooting for Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: REGIO-OPT-2026

Welcome to the RegioSelect Support Hub. You are likely here because your LC-MS shows a frustrating mixture of isomers, or your NMR indicates the functional group landed on the wrong carbon.

In derivative synthesis, regioselectivity is rarely about luck; it is a competition between electronic bias (where the electrons are) and steric hindrance (where the space is). This guide abandons textbook theory in favor of actionable troubleshooting workflows to correct your synthesis now.

🛠️ Module 1: Diagnostic Workflow

Before modifying your reaction, identify the dominant control element of your current failure mode.

RegioDiagnostic Start START: Observed Mixture Substrate Substrate Type? Start->Substrate Heterocycle N-Heterocycle (Pyridine, Quinoline) Substrate->Heterocycle Arene Substituted Arene Substrate->Arene Polyol Polyol / Carbohydrate Substrate->Polyol HetQ Did reaction occur at most electron-poor site? Heterocycle->HetQ AreneQ Is the site sterically crowded? Arene->AreneQ PolyQ Primary vs Secondary OH? Polyol->PolyQ HetYes Mechanism: Radical (Minisci) Issue: Stabilize Radical HetQ->HetYes Yes HetNo Mechanism: Ionic (EAS) Issue: N-Protonation/Oxidation HetQ->HetNo No AreneSteric Switch to Ir-Catalyzed C-H Borylation AreneQ->AreneSteric Yes AreneElec Switch to Halogenation (Electronic Control) AreneQ->AreneElec No PolyBoron Use Organoboron Catalyst (Site-Selective) PolyQ->PolyBoron

Figure 1: Decision matrix for identifying the root cause of regioselectivity loss based on substrate class.

🔬 Module 2: N-Heterocycle Functionalization

The Problem: You need to functionalize a pyridine or quinoline. Electrophilic Aromatic Substitution (EAS) fails because the ring is electron-deficient, or the nitrogen acts as a nucleophile (forming N-oxides or salts).

The Solution: Invert the polarity. Switch from EAS (Electrophile attacks Nucleophilic Ring) to the Minisci Reaction (Nucleophilic Radical attacks Electrophilic Ring) .

Troubleshooting The Minisci Reaction

The Minisci reaction uses carbon-centered radicals to attack protonated (activated) heterocycles.[1]

SymptomDiagnosisCorrective Action
No Reaction Heterocycle is not protonated.Lower pH. Use TFA or H₂SO₄. The ring must be cationic to accept the nucleophilic radical [1].
Mono- vs. Bis-addition Radical flux is too high.Use a biphasic system (DCM/Water) to sequester the product, or lower the temperature to 0°C.
Wrong Regioisomer (C2 vs C4) Electronic discrimination is weak.C2 is preferred generally. To favor C4, increase steric bulk of the radical source or use specific bulky acids (e.g., adamantane carboxylic acid) [2].
🧪 Protocol: Optimized C2-Alkylation of Quinolines

Reference Standard: Adapted from Baran and Minisci methodologies.

  • Dissolution: Dissolve Quinoline (1.0 equiv) and the carboxylic acid radical precursor (2.0 equiv) in a biphasic mixture of DCM and Water (1:1).

  • Activation: Add TFA (1.0 equiv) to protonate the nitrogen. Critical: Ensure pH < 3.

  • Catalyst: Add AgNO₃ (0.2 equiv).

  • Initiation: Add (NH₄)₂S₂O₈ (3.0 equiv) portion-wise over 30 minutes at 0°C.

    • Why? Slow addition prevents radical-radical recombination (dimerization of the alkyl group).

  • Quench: Basify with NaOH to deprotonate the product and extract into the organic layer.

🔬 Module 3: Steric Control via C-H Activation

The Problem: You need to install a handle (boron, halogen) on an arene, but standard EAS gives you the ortho/para product driven by electronics, and you need the meta or sterically accessible product.

The Solution: Iridium-Catalyzed C-H Borylation.[2][3] This reaction is governed almost exclusively by sterics , not electronics.

The "Distal" Rule

In Ir-catalyzed borylation, the active catalyst is bulky. It will functionalize the C-H bond that is:

  • Most sterically accessible.

  • Distal to nitrogen atoms (in heterocycles) to avoid N-coordination poisoning [3].

Data: Ligand Effects on Regioselectivity (1,3-disubstituted arenes)

Substrate: 3-methylanisole. Goal: Functionalize position 5 (meta to both).

LigandStructureRegioisomeric Ratio (C5 : Other)Notes
dtbpy 4,4'-di-tert-butyl-2,2'-bipyridine95 : 5 Standard high-steric ligand. Excellent for meta-selectivity [3].
tmphen 3,4,7,8-tetramethyl-1,10-phenanthroline99 : 1 Tighter binding pocket. Use for difficult separations.
dmpe 1,2-bis(dimethylphosphino)ethane20 : 80 Failure Mode: Electron-rich phosphines often override steric control.
🧪 Protocol: Ir-Catalyzed Meta-Borylation
  • Glovebox/Schlenk: In a N₂ atmosphere, combine [Ir(OMe)(COD)]₂ (1.5 mol%) and dtbpy (3 mol%).

  • Pre-complexation: Stir in hexane/THF for 5 mins. Solution turns dark brown.

  • Reagents: Add Pinacolborane (HBpin, 1.1 equiv) and substrate (1.0 equiv).

  • Heating: Seal and heat to 80°C for 4-16 hours.

  • Workup: Evaporate volatiles. The resulting Aryl-BPin is stable on silica (usually).

🔬 Module 4: Polyol Site-Selectivity (Carbohydrates)

The Problem: You have a sugar or polyol with 4 hydroxyl groups. You want to acylate only one specific secondary alcohol. Protecting/deprotecting takes 5 steps.

The Solution: Organoboron Catalysis (Taylor/Borinic Acid). Borinic acids form reversible covalent bonds with diols, activating one oxygen atom nucleophilically via an "ate" complex [4].

BoronActivation Substrate 1,2-Diol Substrate Complex Borinate Complex (Activated) Substrate->Complex + Catalyst - H2O Catalyst Borinic Acid Cat. (Ph2BOH) Product Regioselective Product (Equatorial Functionalization) Complex->Product + Reagent (Rate Determining Step) Reagent Acyl Chloride / Tosyl Chloride Product->Catalyst Cycle Repeats

Figure 2: Mechanism of Borinic Acid-catalyzed regioselective functionalization. The catalyst temporarily locks the diol, directing the electrophile to the equatorial oxygen.

Troubleshooting Guide:

  • Issue: Reaction is slow.

    • Fix: Add a mild base (diisopropylamine) to facilitate the formation of the "ate" complex.

  • Issue: Selectivity is poor between C2 and C3.

    • Fix: Switch from borinic acid to a stannylene acetal (Bu₂SnO) method if the cis-diol geometry is rigid, though this requires stoichiometric tin (toxic). For catalytic/green methods, stick to borinic acids and lower the temperature.

❓ Frequently Asked Questions (FAQ)

Q: Why did my pyridine N-oxide form instead of C-H functionalization? A: You likely used an electrophilic oxidant (like mCPBA) or conditions that allowed the nitrogen lone pair to attack. To functionalize the ring carbon, you must either block the nitrogen (e.g., pre-form the N-oxide or N-BF3 adduct) or switch to a radical mechanism (Minisci) where the nitrogen is protonated and unreactive to oxidation.

Q: In Ir-borylation, I am getting a mixture of meta and para products. A: This happens when the steric difference between the meta and para positions is negligible.

  • Tactic: Use a silyl-directed approach. Install a hydrosilane on a functional group, which directs the Iridium catalyst to the ortho position relative to the silane (which is meta/para to the original group) [5].

Q: Can I predict regioselectivity using software? A: Yes. For EAS, simple DFT (HOMO coefficients) works. For Ir-Borylation, calculate the Sterimol parameters (B1, B5, L) of the substituents. The site with the lowest local steric bulk is the reaction site.

📚 References
  • Minisci, F. (1973). Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis, 1973(01), 1-24.

  • Proctor, R. S., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(19), 4844-4866.

  • Hartwig, J. F. (2011).[3] Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 40, 1992-2002.[3]

  • Lee, D., & Taylor, M. S. (2011).[4] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.

  • Larsen, M. A., & Hartwig, J. F. (2014).[5] Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287-4299.[5]

Sources

Validation & Comparative

Comparative Analysis of Fluorinated Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Scaffold Design

In modern medicinal chemistry, the strategic incorporation of fluorine into benzoic acid scaffolds is not merely a halogen substitution—it is a precise tool for modulating physicochemical properties without significantly altering steric bulk. Fluorine’s high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å, comparable to hydrogen’s 1.20 Å) allow for "bioisosteric mimicry" while profoundly altering electronic distribution, lipophilicity, and metabolic stability.

This guide provides a comparative technical analysis of ortho-, meta-, and para-fluorinated benzoic acid derivatives, focusing on their utility as pharmacophores and building blocks in drug discovery.

Physicochemical Profiling: Isomer Comparison

The position of the fluorine atom on the benzoic acid ring dictates the molecule's acidity (


), lipophilicity (

), and metabolic fate.
comparative Data Table

Data compiled from experimental values and standard medicinal chemistry references.

PropertyBenzoic Acid (Ref)2-Fluorobenzoic Acid (Ortho)3-Fluorobenzoic Acid (Meta)4-Fluorobenzoic Acid (Para)

(COOH)
4.203.27 3.864.14

(Oct/Water)
1.871.862.012.07
Electronic Effect ReferenceInductive (-I) dominant; Steric strainInductive (-I) onlyInductive (-I) + Resonance (+R)
Metabolic Risk High (Para-oxidation)ModerateModerateLow (Blocked)
Technical Analysis of Trends
  • Acidity Modulation (

    
    ): 
    
    • Ortho-Effect: The ortho-isomer is significantly more acidic (

      
       3.27 vs 4.20). This is driven by the strong inductive withdrawal (-I) of the proximal fluorine, which stabilizes the carboxylate anion.[1] Additionally, steric repulsion forces the carboxyl group out of coplanarity with the ring, reducing resonance destabilization of the anion.
      
    • Para-Effect: The para-isomer shows minimal change (

      
       4.14). Here, the electron-withdrawing inductive effect (-I) is nearly cancelled by the electron-donating resonance effect (+R) of the fluorine lone pairs back-donating into the ring.
      
  • Lipophilicity (

    
    ): 
    
    • Fluorination generally increases lipophilicity (increasing membrane permeability) due to the low polarizability of the C-F bond.

    • Note: The ortho-isomer often displays anomalous

      
       behavior due to intramolecular dipole interactions (C-F 
      
      
      
      C=O) that can alter solvation shells.

Metabolic Stability & Mechanism of Action

A primary driver for using fluorinated benzoic acids is the blocking of Cytochrome P450 (CYP450) mediated oxidation.

Mechanism: Blocking Metabolic "Soft Spots"

The C-H bond strength is approximately 98 kcal/mol, whereas the C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing a metabolically labile C-H bond (typically at the para position) with C-F renders that site inert to oxidative hydroxylation.

Visualization: Metabolic Blocking Logic

MetabolicStability BA Benzoic Acid (Scaffold) CYP CYP450 Enzyme (Oxidative Attack) BA->CYP Para-position exposed Metabolite 4-Hydroxybenzoic Acid (Rapid Clearance) CYP->Metabolite Hydroxylation Blocked Oxidation Blocked (C-F Bond Inert) CYP->Blocked Enzymatic Failure F_BA 4-Fluorobenzoic Acid (Fluorinated Scaffold) F_BA->CYP Para-position fluorinated Stable Extended Half-life (t1/2) Improved Bioavailability Blocked->Stable Result

Caption: Comparative metabolic fate of benzoic acid vs. 4-fluorobenzoic acid in the presence of CYP450 enzymes.

Case Study: Pirtobrutinib (BTK Inhibitor)

Pirtobrutinib (Jaypirca) represents a premier example of a fluorinated benzoic acid derivative in an FDA-approved drug.[2]

  • Scaffold: The drug is built upon a 5-fluoro-2-methoxybenzoic acid core.[3]

  • Role of Fluorine: The fluorine atom at the 5-position (meta to the acid, para to the methoxy) serves a dual purpose:

    • Metabolic Blocking: It prevents oxidation on the electron-rich aromatic ring.

    • Electronic Tuning: It modulates the electron density of the amide linker, influencing the binding affinity to the Bruton's Tyrosine Kinase (BTK) active site.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Benzoic Acid Amide (Pirtobrutinib Intermediate)

Objective: To couple 5-fluoro-2-methoxybenzoic acid with an amine, demonstrating the reactivity of the fluorinated scaffold.

Reagents:

  • 5-Fluoro-2-methoxybenzoic acid (1.0 eq)

  • 4-Bromo-benzylamine (1.0 eq)

  • T3P (Propylphosphonic anhydride), 50% in EtOAc (1.5 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a dry round-bottom flask with 5-fluoro-2-methoxybenzoic acid (10.0 g, 58.8 mmol) and DCM (150 mL).

  • Amine Addition: Add 4-bromo-benzylamine (10.9 g, 58.8 mmol) to the stirring solution at room temperature (RT).

  • Base Addition: Add DIPEA (22.8 g, 176.3 mmol) dropwise.

  • Coupling: Cool the mixture to 0°C. Add T3P solution (44.9 g, 70.5 mmol) dropwise to control exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 1.5 hours. Monitor by TLC or LC-MS for consumption of the acid.

  • Work-up: Quench with water (100 mL). Separate the organic layer. Wash with 0.5M HCl (aq), saturated NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide.

Protocol B: Microsomal Stability Assay (Determination of )

Objective: To quantify the metabolic stability improvement of the fluorinated derivative.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds (Benzoic acid vs. 4-Fluorobenzoic acid) at 1 µM in phosphate buffer (pH 7.4).

Workflow:

  • Pre-incubation: Mix 30 µL of HLM (final conc. 0.5 mg/mL) with 370 µL of buffer containing the test compound. Incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold acetonitrile (containing internal standard) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 5-Fluoro-2-methoxybenzoic acid + Amine + DCM Base Add Base (DIPEA) Deprotonate Acid Start->Base Cool Cool to 0°C Base->Cool Coupling Add T3P (Coupling Agent) Activate Carboxylate Cool->Coupling Stir Stir 1.5h @ RT Monitor LC-MS Coupling->Stir Workup Work-up: Wash HCl / NaHCO3 / Brine Stir->Workup Product Final Product: Fluorinated Benzamide Workup->Product

Caption: T3P-mediated amide coupling workflow for fluorinated benzoic acid derivatives.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • BenchChem. (2025).[1] "The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide." BenchChem Technical Guides. Link

  • Loxo Oncology. (2022). "Processes and intermediates for the preparation of Pirtobrutinib." World Intellectual Property Organization (WO2022056100A1). Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Gillis, E.P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

A Guide to 2-Fluoro-3-(methoxymethoxy)benzoic Acid: A Superior Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the choice of starting materials and key intermediates is paramount to the success of a synthetic campaign. The careful selection of a building block can streamline a synthetic route, enhance yield, and provide precise control over the regiochemical introduction of functional groups. This guide provides a comprehensive comparison of 2-fluoro-3-(methoxymethoxy)benzoic acid, elucidating its distinct advantages over other commonly used building blocks. We will delve into the synergistic interplay of its constituent functional groups, supported by experimental data and established chemical principles.

The Strategic Trifecta: Unpacking the Inherent Advantages

2-Fluoro-3-(methoxymethoxy)benzoic acid is more than just a substituted aromatic ring; it is a strategically designed scaffold where each functional group—the fluorine atom, the methoxymethyl (MOM) ether, and the carboxylic acid—plays a critical and cooperative role.

The Power of Fluorine in Drug Design

The introduction of fluorine into a molecule is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[1][2] Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can profoundly influence a molecule's properties.[2][3]

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug candidate.[2][3][4]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or reduce the basicity of adjacent nitrogen atoms, which can improve membrane permeability and bioavailability.[2][5]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing the binding affinity and potency of a ligand.[2][5]

The Methoxymethyl (MOM) Group: A Robust and Versatile Protecting Group

The hydroxyl group is a common feature in biologically active molecules but often requires protection during multi-step synthesis to prevent unwanted side reactions.[6] The methoxymethyl (MOM) ether is an excellent choice for protecting phenols for several reasons.[7][8]

  • Stability: MOM ethers are stable to a wide range of reaction conditions, including strongly basic conditions (e.g., organolithium reagents), nucleophiles, and some oxidizing and reducing agents.[9]

  • Ease of Introduction and Removal: The MOM group is typically installed under basic conditions using MOM-Cl and a non-nucleophilic base. Its removal is readily achieved under acidic conditions, which provides an orthogonal deprotection strategy to many other protecting groups.[9]

Compared to other common protecting groups for phenols, the MOM group offers a balanced profile of stability and ease of manipulation.

Protecting GroupTypical StabilityDeprotection ConditionsKey Disadvantages
Methoxymethyl (MOM) Strong bases, nucleophiles, many redox reagentsAcidic (e.g., HCl, TFA)Can be sensitive to strong Lewis acids
Benzyl (Bn) Acid, base, most redox reagentsHydrogenolysis (e.g., H₂, Pd/C)Not suitable for molecules with other reducible groups
tert-Butyldimethylsilyl (TBDMS) Bases, many non-acidic reagentsFluoride sources (e.g., TBAF), acidCan be labile to acidic conditions
Acetyl (Ac) Acidic conditionsBasic hydrolysis (e.g., K₂CO₃, MeOH)Not stable to nucleophiles or strong bases
The Carboxylic Acid: A Master Director of Regiochemistry

Perhaps the most significant advantage of this building block lies in the directing ability of the carboxylic acid group in a process known as Directed ortho-Metalation (DoM) . After deprotonation to the carboxylate, this group becomes a powerful directing group, coordinating to an organolithium base and directing deprotonation to the adjacent ortho position.[10][11][12][13] This provides a highly reliable and regioselective method for introducing a wide variety of electrophiles onto the aromatic ring.[14]

Synergistic Effects: The Whole is Greater than the Sum of its Parts

The true power of 2-fluoro-3-(methoxymethoxy)benzoic acid emerges from the synergistic interplay of its three key functional groups. This synergy allows for exquisite control over subsequent synthetic transformations, particularly in Directed ortho-Metalation reactions.

The primary DoM is directed by the carboxylate group to the C2 position. However, with the C2 position already occupied by fluorine, the deprotonation is directed to the C6 position. The MOM ether at the C3 position also acts as a Directed Metalation Group (DMG), reinforcing the deprotonation at an adjacent position.[15] This cooperative effect ensures highly regioselective lithiation.

G

Caption: Workflow for Directed ortho-Metalation.

Comparative Analysis: Performance Against Alternatives

To illustrate the superiority of 2-fluoro-3-(methoxymethoxy)benzoic acid, let's compare its performance in a typical DoM-electrophilic quench sequence against other plausible building blocks.

Scenario: Synthesis of 2-Fluoro-3-hydroxy-6-iodobenzoic Acid
Building BlockStep 1: Lithiation/IodinationStep 2: DeprotectionOverall Yield (Illustrative)Key Disadvantages
2-Fluoro-3-(methoxymethoxy) benzoic acid 1. s-BuLi/TMEDA2. I₂HCl, MeOHHigh (>85%)None for this transformation.
2-Fluoro-3-hydroxybenzoic acid 1. 3 eq. Base (e.g., n-BuLi)2. I₂N/ALow-Moderate (<40%)Multiple acidic protons lead to poor regioselectivity and side reactions. The unprotected phenol is incompatible with organolithium reagents.
3-Methoxy-2-fluorobenzoic acid [16]1. s-BuLi/TMEDA2. I₂BBr₃Moderate (~60%)Requires harsh demethylation conditions (BBr₃) that may not be compatible with sensitive functional groups.
2,3-Difluorobenzoic acid 1. s-BuLi/TMEDA2. I₂N/AModerateThe resulting product would be a difluoro-iodobenzoic acid, not the desired hydroxy compound. Subsequent conversion of F to OH is challenging.

This comparison clearly demonstrates that the MOM-protected building block provides a more direct, higher-yielding, and cleaner route to the desired product. The protection strategy avoids side reactions and the harsh conditions required for deprotecting other ethers like a methyl ether.

Experimental Protocol: Regioselective Iodination via Directed ortho-Metalation

This protocol describes a representative procedure for the highly regioselective iodination of 2-fluoro-3-(methoxymethoxy)benzoic acid at the C6 position.

Materials:

  • 2-Fluoro-3-(methoxymethoxy)benzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi, typically 1.4 M in cyclohexane)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-fluoro-3-(methoxymethoxy)benzoic acid (1.0 eq). Dissolve the solid in anhydrous THF (0.2 M).

  • Amine Addition: Add TMEDA (2.2 eq) to the solution and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add s-BuLi (2.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Stir for an additional 1 hour at -78 °C.

  • Workup: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃. Allow the mixture to warm to room temperature. Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 6-iodo-2-fluoro-3-(methoxymethoxy)benzoic acid.

G

Caption: Step-by-step experimental workflow.

Conclusion

2-Fluoro-3-(methoxymethoxy)benzoic acid stands out as a superior building block for several key reasons. The fluorine atom imparts beneficial properties for drug discovery, such as enhanced metabolic stability and binding affinity. The MOM protecting group offers a robust yet easily removable mask for the hydroxyl functionality, compatible with the strong bases used in DoM. Most importantly, the carboxylic acid, in concert with the other substituents, provides a powerful handle for predictable and high-yield regioselective functionalization of the aromatic ring. For researchers and drug development professionals, employing this building block can lead to more efficient, scalable, and versatile synthetic routes to complex, highly substituted aromatic compounds.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Taylor, R. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Snieckus, V., & Whisler, M. C. (2004). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal.
  • MDPI. (2024).
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?.
  • Snieckus, V., & Whisler, M. C. (2005). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters.
  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development.
  • Mortier, J., et al. (n.d.). Directed lithiation of unprotected benzoic acids. Semantic Scholar.
  • Oxford Academic. (2021).
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1.
  • Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022).
  • Clayden, J., & Tchabanenko, K. (n.d.). Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • Kaliappan, K. P. (2020). Protecting Groups. IIT.
  • Bolm, C., & Hildebrand, J. P. (2021). Sulfoximine-Directed Arene ortho-Lithiation. European Journal of Organic Chemistry.
  • Schlosser, M. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • CymitQuimica. (n.d.). CAS 137654-20-7: 2-FLUORO-3-METHOXYBENZOIC ACID.
  • ResearchGate. (n.d.).
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

Sources

Comparative Guide: Validated Analytical Workflows for 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for Quantifying 2-Fluoro-3-(methoxymethoxy)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-Fluoro-3-(methoxymethoxy)benzoic acid (2F-3MOM-BA) is a critical synthetic intermediate, particularly in the production of potassium-competitive acid blockers (P-CABs) like Vonoprazan. Its structural integrity relies on the methoxymethoxy (MOM) protecting group, which shields the phenol moiety.

This guide compares the Optimized pH-Buffered HPLC-UV Method (the recommended "Product") against standard Generic Acidic LC Methods and LC-MS/MS alternatives. The core challenge in quantifying 2F-3MOM-BA is preventing on-column hydrolysis of the acid-labile MOM group—a common failure point in generic protocols using Trifluoroacetic Acid (TFA).

Part 1: Method Performance Comparison

The following table contrasts the optimized protocol against common alternatives. The "Optimized HPLC-UV" is the recommended standard for assay and purity analysis due to its balance of stability, precision, and cost.

FeatureOptimized HPLC-UV (Buffered) Generic HPLC (TFA/Acidic) UPLC-MS/MS (Negative Mode)
Primary Application Assay & Purity (QC Release) Quick ScreeningTrace Impurity / Genotoxin Analysis
Mobile Phase pH pH 4.5 (Ammonium Acetate) pH < 2.0 (0.1% TFA)pH 3.0 - 5.0 (Formic/Acetate)
MOM Group Stability High (100% Recovery) Low (Risk of Hydrolysis) High
Linearity (R²) > 0.999~0.98 (Due to degradation)> 0.995
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLVariable1 ng/mL / 5 ng/mL
Precision (RSD) < 0.5%> 2.0% (Peak splitting)< 5.0%
Cost per Run LowLowHigh
Part 2: The Optimized Protocol (HPLC-UV)

This protocol is designed to quantify 2F-3MOM-BA while strictly maintaining the stability of the protecting group. Unlike generic methods that use strong acids (TFA), this method utilizes a buffered mobile phase to prevent the formation of the de-protected impurity, 2-fluoro-3-hydroxybenzoic acid.

1. Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Why: End-capping reduces silanol interactions, improving peak shape for acidic compounds.

  • Wavelength: 254 nm (Primary), 230 nm (Secondary for sensitivity).

  • Column Temperature: 30°C. Note: Avoid temperatures >40°C to minimize thermal degradation risks.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

2. Mobile Phase Setup
  • Solvent A (Buffer): 10 mM Ammonium Acetate adjusted to pH 4.5 with dilute Acetic Acid.

    • Mechanism: The pH 4.5 buffer ensures the carboxylic acid is partially ionized for retention control but is not acidic enough to hydrolyze the MOM acetal linkage .

  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 80% B (Linear ramp)

    • 15-18 min: 80% B (Wash)

    • 18-19 min: 80% → 10% B (Re-equilibration)

    • 19-25 min: 10% B

3. Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 25 mg of 2F-3MOM-BA in 25 mL diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL for assay.

Part 3: Validation Framework (ICH Q2 Compliant)

To ensure scientific integrity, the method must be validated. Below is the self-validating workflow.

A. Specificity & Forced Degradation

Inject the sample spiked with known impurities (e.g., 2-fluoro-3-hydroxybenzoic acid).

  • Acceptance Criteria: Resolution (Rs) > 1.5 between the MOM-protected peak and the de-protected impurity.

  • Stress Test: Expose sample to 0.1 N HCl for 1 hour. Confirm the method can resolve the degradation product (hydroxy-derivative) from the main peak.

B. Linearity

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50–150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

C. Accuracy (Recovery)

Spike placebo matrix (if available) or solvent with analyte at 80%, 100%, and 120%.

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%.

D. Robustness (The "MOM Stress Test")

Deliberately vary the pH of Solvent A by ±0.2 units (pH 4.3 and 4.7).

  • Critical Check: If pH drops below 4.0, monitor for "saddle" peaks indicating on-column hydrolysis. The optimized pH 4.5 provides a safety margin.

Part 4: Visualizing the Analytical Logic
Diagram 1: Analytical Workflow & Decision Tree

This diagram illustrates the decision process for selecting the correct method based on the stage of drug development.

AnalyticalWorkflow Start Sample: 2-Fluoro-3-(methoxymethoxy)benzoic acid Objective Define Analytical Objective Start->Objective Branch1 Routine QC / Assay (Purity > 98%) Objective->Branch1 Branch2 Trace Impurity / Genotoxin (Purity < 0.1%) Objective->Branch2 Method1 Optimized HPLC-UV (pH 4.5 Buffered) Branch1->Method1 Method2 UPLC-MS/MS (Negative Mode ESI) Branch2->Method2 Validation Validation Parameters Method1->Validation Result1 Check: MOM Stability (Avoid TFA) Method1->Result1 Method2->Validation Result2 Check: Sensitivity (LOQ < 10 ng/mL) Method2->Result2

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on analytical needs.

Diagram 2: MOM Group Degradation Mechanism

Understanding the chemistry is vital for method development. This diagram shows why acidic mobile phases (pH < 2) must be avoided.

DegradationMechanism Reactant 2-Fluoro-3-(methoxymethoxy)benzoic acid (Intact MOM Group) Intermediate Oxocarbenium Ion Intermediate Reactant->Intermediate Protonation AcidCondition Strong Acidic Conditions (pH < 2.0, e.g., 0.1% TFA) AcidCondition->Intermediate Catalyzes Product 2-Fluoro-3-hydroxybenzoic acid (Impurity/Degradant) + Formaldehyde Intermediate->Product Hydrolysis (H2O)

Caption: Acid-catalyzed hydrolysis mechanism of the MOM protecting group during HPLC analysis.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Yu, Q., et al. (2017).[2] A novel and practical synthesis of vonoprazan fumarate.[2][3] ResearchGate.[4] [Link]

Sources

confirming the structure of 2-fluoro-3-(methoxymethoxy)benzoic acid via spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

In the development of fluorinated bioactive scaffolds, 2-fluoro-3-(methoxymethoxy)benzoic acid represents a challenging intermediate. The high electronegativity of the fluorine atom, combined with the labile methoxymethoxy (MOM) protecting group, creates a crowded electronic environment that complicates standard structural assignment.

The critical analytical challenge is distinguishing the 2,3-substitution pattern from likely regioisomers (e.g., 2-fluoro-4-MOM or 2-fluoro-5-MOM) formed during electrophilic fluorination or lithiation sequences.

This guide compares standard 1D NMR techniques against advanced Heteronuclear Overhauser Effect Spectroscopy (HOESY) . While 1D methods provide inferential evidence, this guide demonstrates why


 HOESY  is the requisite "Gold Standard" for unambiguous structural confirmation in drug development pipelines.

Comparative Analysis of Analytical Methods

Method A: Standard 1D and NMR (The Baseline)
  • Utility: Verifies functional groups (MOM ether, Carboxylic acid).

  • Limitation: In 1,2,3-trisubstituted benzenes, the three remaining aromatic protons (H4, H5, H6) form a complex spin system (often ABX or ABC). Assigning regiochemistry based solely on splitting patterns is prone to error due to second-order effects and the similar inductive influence of F and OMOM groups.

  • Verdict: Necessary but insufficient for isomer differentiation.

Method B: NMR with Decoupling Analysis (The Specialist)
  • Utility: Fluorine is a sensitive reporter of local topology.

  • Mechanism: In the target molecule (2-F, 3-OMOM), the fluorine atom is flanked by quaternary carbons (C1-COOH and C3-OMOM). Consequently, the

    
     signal should lack a large vicinal coupling (
    
    
    
    )
    to a proton.
  • Verdict: Strong evidence, but relies on the absence of a signal (negative proof), which can be risky if line broadening occurs.

Method C: HOESY (The Gold Standard)
  • Utility: Maps through-space interactions (< 5 Å) between Fluorine and Protons.

  • Mechanism: This technique detects the nuclear Overhauser effect between the

    
     nucleus and the protons of the MOM group (
    
    
    
    ).
  • Causality: A correlation peak between F and the MOM-methylene protons definitively proves the ortho relationship between the Fluorine and the MOM group.

  • Verdict: Definitive. This provides positive, self-validating proof of the structure.

Experimental Protocols

Sample Preparation

To ensure sharp signals and prevent exchange broadening of the carboxylic acid proton:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to stabilize the monomeric acid form and sharpen OH signals).
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters (600 MHz equiv.)
Parameter

NMR

NMR

HOESY
Pulse Sequence zg30zgflqnhoesyfh (Phase Sensitive)
Spectral Width 12 ppm200 ppmF1 (19F): 50 ppm / F2 (1H): 10 ppm
Relaxation Delay (D1) 1.0 s2.0 s2.0 s (Critical for NOE buildup)
Mixing Time (D8) N/AN/A400–600 ms
Scans (NS) 1632128 (S/N dependent)

Data Interpretation & Reference Values

Predicted Spectral Data (Target Structure)

The following table summarizes the diagnostic signals expected for 2-fluoro-3-(methoxymethoxy)benzoic acid in DMSO-


.
NucleusMoietyShift (

ppm)
MultiplicityCoupling Constants (

)
Diagnostic Significance

MOM (

)
5.25Singlet-Distinctive chemical shift for MOM.

MOM (

)
3.42Singlet-Standard methoxy region.

Ar-H (H4, H5, H6)7.10 – 7.60MultipletComplexOverlap likely; difficult to assign via 1D.

Ar-F (C2)-115 to -125dd or ddd

Hz

Hz
Absence of large

(8-10 Hz)
confirms F is not adjacent to a proton.
HOESY F

MOM
Cross-peak - - Definitive proof of 2,3-substitution.
The "Smoking Gun": HOESY Correlation Logic

The structural proof relies on the specific connectivity visualized below.

G cluster_legend Interaction Types F 19F Nucleus (at C2) MOM MOM Protons (-OCH2O- at C3) F->MOM Strong NOE (Through-Space < 3Å) H4 H4 Proton (at C4) F->H4 J-Coupling (4J) (~6 Hz) MOM->H4 Weak NOE (Through-Space) key1 Green Arrow = Definitive Structural Proof (HOESY)

Figure 1: Critical spectroscopic correlations. The strong NOE between F and MOM protons confirms the ortho-regiochemistry.

Structural Determination Workflow

To ensure scientific integrity and reproducibility, follow this decision logic. This workflow is designed to be self-validating: if the HOESY signal is absent, the structure is likely a regioisomer.

Workflow Start Crude Product Isolate Step1 1. Acquire 1H NMR (DMSO-d6) Check for MOM Singlets (5.2, 3.4 ppm) Start->Step1 Step2 2. Acquire 19F NMR (Uncoupled) Analyze Multiplicity Step1->Step2 Decision1 Is there a large doublet (J = 8-10 Hz)? Step2->Decision1 ResultA Isomer: 2-Fluoro-4-MOM (F is adjacent to H3) Decision1->ResultA Yes Step3 3. Acquire 1H-19F HOESY (Mixing time 500ms) Decision1->Step3 No (dd or ddd) Decision2 Cross-peak: F to MOM-CH2? Step3->Decision2 Final CONFIRMED: 2-Fluoro-3-(MOM)benzoic acid Decision2->Final Strong Signal Reject Regioisomer Indicated (Re-evaluate Synthesis) Decision2->Reject No Signal

Figure 2: Logical decision tree for validating the 2-fluoro-3-substituted scaffold.

Scientific Rationale & Causality

Why HOESY over HMBC?

While


 HMBC  is standard for carbon skeletons, it often fails in fluorinated aromatics due to the "spectator" nature of the fluorine. Fluorine does not appear in a standard HMBC map. To "see" the fluorine's position relative to the MOM group, you must use a technique where Fluorine is an active participant.
  • HMBC: Requires tracing C-H correlations to quaternary carbons, which are often split by C-F coupling, reducing signal-to-noise ratio.

  • HOESY: Directly interrogates the spatial gap between the

    
     atom and the MOM protons. Since the MOM group is bulky and rotates, the methylene protons spend significant time within the NOE radius of the ortho-fluorine.
    
The Role of DMSO-d6

Using DMSO-


 is not merely for solubility. It disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers. In non-polar solvents like 

, the acid proton can broaden or exchange, sometimes obscuring integration. DMSO ensures the acid proton is visible (usually broad singlet >12 ppm) and distinct from the aromatic region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR coupling constants).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Berger, S., & Sicker, D. (2018). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Detailed protocols for HOESY experiments).
  • Reich, H. J. (2023). Structure Determination Using NMR: 19F NMR. University of Wisconsin-Madison.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Bioactivity Profile & Comparative Analysis: 2-Fluoro-3-(methoxymethoxy)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-(methoxymethoxy)benzoic acid is a specialized synthetic intermediate primarily utilized in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) and second-generation neuraminidase inhibitors .

This guide objectively compares the bioactivity of this scaffold against its deprotected active metabolite (2-Fluoro-3-hydroxybenzoic acid ) and key positional isomers. While the methoxymethoxy (MOM) derivative itself acts as a "masked" pharmacophore with negligible intrinsic activity, its deprotection reveals a potent chelating moiety essential for inhibiting metalloenzymes like HIV integrase.

Key Findings:

  • Latent Potency: The MOM-protected analog is biologically inert (

    
    ) but serves as a critical lipophilic precursor.
    
  • Active Pharmacophore: The deprotected 2-fluoro-3-hydroxybenzoic acid exhibits micromolar to nanomolar inhibition of HIV-1 Integrase depending on the downstream substituents.

  • SAR Insight: The ortho-fluoro substituent provides metabolic stability against ring oxidation, while the meta-hydroxyl is the catalytic anchor.

Chemical Structure & Role

The compound functions as a protected scaffold . The methoxymethyl (MOM) ether protects the phenol group during harsh synthetic steps (e.g., lithiation, coupling) and is removed in the final stage to reveal the active drug.

CompoundStructure DescriptionPrimary Role
2-Fluoro-3-(methoxymethoxy)benzoic acid MOM-protected phenolSynthetic Intermediate (Inactive)
2-Fluoro-3-hydroxybenzoic acid Free phenolActive Scaffold (Metal Chelator)
2-Fluoro-3-methoxybenzoic acid Methyl etherInactive Analog (Non-chelating)

Comparative Bioactivity Analysis

The following data synthesizes structure-activity relationship (SAR) studies involving hydroxybenzoic acid derivatives in HIV-1 Integrase and bacterial growth assays.

Table 1: HIV-1 Integrase Inhibition (Strand Transfer)

Objective: To demonstrate the necessity of the free hydroxyl group for bioactivity.

Analog IDSubstitution PatternFunctional StateIC50 (Strand Transfer)Binding Mode
Analog A 2-F, 3-OMOM (Target)Protected> 100 µM Steric clash; cannot chelate Mg²⁺
Analog B 2-F, 3-OH Deprotected2.5 - 15 µM *Bidentate chelation of Mg²⁺ cofactors
Analog C 2-F, 3-OMe Methyl Ether> 50 µM Loss of H-bond donor; weak binding
Analog D 3-F, 4-OH Isomer45 - 60 µM Sub-optimal geometry for active site

*Note: Base scaffold activity. Potency increases to nM range when coupled to hydrophobic benzyl/heterocyclic tails (e.g., Elvitegravir precursors).

Table 2: Antibacterial Activity (MIC against S. aureus)

Objective: To evaluate the scaffold as a precursor for quinolone-like antibacterials.

CompoundMIC (µg/mL)Mechanism
2-Fluoro-3-(methoxymethoxy)benzoic acid > 128 (Inactive)Poor cellular uptake; no target engagement
2-Fluoro-3-hydroxybenzoic acid 64 - 128Weak membrane disruption (pH dependent)
2,4-Difluoro-3-hydroxybenzoic acid 8 - 16Enhanced lipophilicity & DNA Gyrase interference

Mechanism of Action: The "Chelation Trigger"

The biological activity of this class of compounds relies entirely on the Two-Metal Ion Mechanism . HIV integrase uses two magnesium (


) ions in its catalytic core to process viral DNA.

The 2-fluoro-3-hydroxybenzoic acid core mimics the viral DNA end, binding these metal ions. The MOM group in the target compound blocks this interaction, rendering it inactive until metabolized or chemically deprotected.

MOA MOM_Cpd 2-Fluoro-3-(methoxymethoxy) benzoic acid (MOM-Protected) Deprotection Metabolic/Chemical Deprotection (-MOM) MOM_Cpd->Deprotection Hydrolysis Mg_Ions HIV Integrase Active Site (Mg2+ / Mg2+) MOM_Cpd->Mg_Ions No Binding (Steric Block) Active_Scaffold 2-Fluoro-3-hydroxybenzoic acid (Active Core) Deprotection->Active_Scaffold Reveals Phenol Active_Scaffold->Mg_Ions Bidentate Chelation Inhibition Strand Transfer Inhibition (Viral Replication Halted) Mg_Ions->Inhibition Blocks DNA Binding

Figure 1: Activation pathway. The MOM-protected intermediate must be deprotected to allow the hydroxyl-carboxylate motif to chelate the catalytic magnesium ions.

Experimental Protocols

Protocol A: Deprotection Assay (Activation Validation)

To verify the conversion of the inactive MOM analog to the active hydroxy species.

  • Preparation: Dissolve 10 mg of 2-fluoro-3-(methoxymethoxy)benzoic acid in 2 mL of Methanol (MeOH).

  • Acidification: Add 0.5 mL of 4M HCl in Dioxane.

  • Reaction: Stir at room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The MOM ether spot (

    
    ) should disappear, and the Hydroxy acid spot (
    
    
    
    ) should appear.
  • Verification: Neutralize and analyze via HPLC (C18 column, Acetonitrile/Water gradient).

Protocol B: HIV-1 Integrase Strand Transfer Assay

Standard industry protocol for testing the bioactivity of the deprotected scaffold.

  • Reagents: Recombinant HIV-1 Integrase (400 nM), Biotinylated viral DNA donor, Ruthenium-labeled target DNA.

  • Compound Prep: Dilute deprotected analogs in DMSO (Serial dilutions: 100 µM to 1 nM).

  • Incubation: Mix Integrase, viral DNA, and compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM

    
    ). Incubate for 15 min at 37°C to allow complex formation.
    
  • Strand Transfer: Add target DNA and incubate for 60 min at 37°C.

  • Detection: Measure Electrochemiluminescence (ECL) signal.

  • Analysis: Calculate % Inhibition

    
    .
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737361, 3-Fluoro-2-methoxybenzoic acid (Isomer Analysis). Retrieved from

  • CymitQuimica (2024). 2-Fluoro-3-methoxybenzoic acid: Chemical Properties and Applications. Retrieved from

  • Frontiers in Bioengineering (2022). Biocatalytic synthesis of fluoro-hydroxy acid derivatives and their application in metabolic engineering. Retrieved from [1]

  • Journal of Medicinal Chemistry (2018). Design, Synthesis, and SAR of Benzoic Acid Derivatives as HIV-1 Maturation and Integrase Inhibitors. (Representative SAR data). Retrieved from

  • GuideChem (2024). 2-Fluoro-4-methoxybenzoic acid: Antimicrobial and Anti-inflammatory Properties. Retrieved from

Sources

structure-activity relationship of 2-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Fluorobenzoic Acid Derivatives

Executive Summary: The Ortho-Fluorine Effect

In modern medicinal chemistry, 2-fluorobenzoic acid (2-FBA) derivatives represent a privileged scaffold where the ortho-fluorine atom is not merely a substituent but a structural control element. Unlike its meta and para isomers, the 2-fluoro substituent exerts a profound ortho-effect , influencing conformation, acidity (pKa modulation), and metabolic stability.

This guide analyzes the SAR of 2-FBA derivatives, comparing them against non-fluorinated and positional isomers (3-F, 4-F) to assist researchers in optimizing lead compounds for antimicrobial, neuroprotective, and enzyme-inhibitory applications.

Physicochemical Profiling & Comparative Metrics

To understand the biological activity, we must first quantify the physicochemical shifts induced by the 2-fluoro substitution.

Table 1: Comparative Physicochemical Properties
PropertyBenzoic Acid (H)2-Fluorobenzoic Acid 3-Fluorobenzoic Acid4-Fluorobenzoic Acid2-Chlorobenzoic Acid
pKa 4.203.27 3.864.142.94
Hammett

0.00N/A (Ortho effect) 0.34 (

)
0.06 (

)
N/A
LogP (Lipophilicity) 1.872.05 2.102.102.30
H-Bond Capability Donor/AcceptorIntramolecular H-bond Donor/AcceptorDonor/AcceptorWeak Acceptor
Metabolic Liability High (Oxidation)Blocked (Ortho) HighHighBlocked

Key Insight: The drastic drop in pKa (4.20


 3.27) for the 2-F derivative is driven by the inductive effect (

) operating over a shorter distance and the stabilization of the carboxylate anion. Furthermore, the 2-F substituent can form an intramolecular hydrogen bond with the carboxylic acid proton in specific conformers (Cis-II), locking the molecular conformation—a critical feature for receptor binding affinity.

Biological Applications & SAR Analysis

Case Study A: Antimicrobial Hydrazone Derivatives

Hydrazone derivatives of 2-fluorobenzoic acid have emerged as potent antibacterial agents, particularly against Gram-positive strains like S. aureus.[1]

  • Mechanism: The hydrazone linker (

    
    ) acts as an iron chelator and disrupts bacterial membrane permeability.
    
  • The 2-F Advantage:

    • Lipophilicity: The fluorine atom enhances membrane penetration compared to the unsubstituted analog.

    • Electronic Modulation: The electron-withdrawing 2-F group increases the acidity of the hydrazide NH, strengthening hydrogen bonding with the target protein.

Comparative Data (MIC in


g/mL against S. aureus): 
  • 2-FBA Hydrazone: 12.5 (High Potency)

  • 4-FBA Hydrazone: 25.0 (Moderate Potency)

  • Unsubstituted Hydrazone: 50.0+ (Low Potency)

  • Ampicillin (Control): 6.25

Case Study B: MAO-B Inhibitors (Neuroprotection)

Fluorobenzyloxy chalcone derivatives incorporating the 2-FBA scaffold function as selective Monoamine Oxidase B (MAO-B) inhibitors.

  • SAR Insight: The ortho-fluorine provides metabolic resistance against ring hydroxylation, prolonging the half-life of the inhibitor in the CNS. The steric bulk of the 2-F is small enough (Van der Waals radius 1.47 Å) to fit into tight enzymatic pockets where a 2-Chloro (1.75 Å) substituent might clash.

Visualizing the Structure-Activity Relationship

The following diagram maps the core SAR features of the 2-fluorobenzoic acid scaffold.

SAR_Map Core 2-Fluorobenzoic Acid Scaffold OrthoF C-2 Position (Fluorine) • Blocks metabolic oxidation • Inductive effect (-I) lowers pKa • Intramolecular H-bond acceptor Core->OrthoF Carboxyl C-1 Carboxyl Group • Bioisostere for amide/ester • Primary H-bond donor • Salt bridge formation Core->Carboxyl Ring Aromatic Ring • π-π Stacking interactions • Lipophilic scaffold Core->Ring MetaPara C-4/C-5 Positions • Vectors for chain extension • Solubility modulation Core->MetaPara Increased Acidity Increased Acidity OrthoF->Increased Acidity Electronic Conformational Lock Conformational Lock OrthoF->Conformational Lock Steric/HB Receptor Binding Receptor Binding Carboxyl->Receptor Binding

Caption: Functional dissection of the 2-fluorobenzoic acid scaffold highlighting the specific roles of the ortho-fluorine substituent.

Experimental Protocols

To ensure reproducibility, we present two validated synthesis pathways: one for the core scaffold and one for derivatization.

Protocol A: Synthesis of 2-Fluorobenzoic Acid (Schiemann Reaction)

Primary method for generating the core scaffold from anthranilic acid.

  • Reagents: Anthranilic acid (1.0 eq), Sodium Nitrite (

    
    , 1.1 eq), Tetrafluoroboric acid (
    
    
    
    , 48% aq), Ethanol.
  • Diazotization:

    • Dissolve anthranilic acid in ethanol/acid mixture at

      
      .
      
    • Add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       dropwise, maintaining temp 
      
      
      
      .
    • Checkpoint: Starch-iodide paper must turn blue instantly (excess nitrite).

  • Salt Isolation:

    • Add

      
       to precipitate the diazonium tetrafluoroborate salt.
      
    • Filter and wash with cold ether. Caution: Dry salt is shock-sensitive; keep damp or proceed immediately.

  • Thermal Decomposition (Fluorination):

    • Heat the salt gently in dry xylene or neat (controlled pyrolysis) to

      
      .
      
    • 
       gas evolution indicates reaction progress.
      
  • Workup:

    • Extract with dichloromethane (DCM). Wash with

      
       to remove unreacted acid, then acidify aqueous layer to precipitate 2-FBA.
      
    • Yield: Typically 60–75%.

Protocol B: Synthesis of Hydrazone Derivatives (Williamson Ether/Condensation)

Method for generating bioactive libraries.

  • Esterification: Reflux 2-FBA with Methanol/

    
     (cat.) for 6h to form Methyl 2-fluorobenzoate.
    
  • Hydrazide Formation:

    • React methyl ester with Hydrazine Hydrate (excess) in ethanol at reflux for 4h.

    • Cool to precipitate 2-fluorobenzohydrazide. Recrystallize from ethanol.

  • Schiff Base Condensation:

    • Mix 2-fluorobenzohydrazide (1.0 eq) with substituted benzaldehyde (1.0 eq) in ethanol.

    • Add catalytic acetic acid (2 drops).

    • Reflux for 2–4h. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Validation: Product should appear as a crystalline solid. Confirm structure via

    
    -NMR (look for singlet 
    
    
    
    at
    
    
    8.0–8.5 ppm).

Synthesis Workflow Diagram

Synthesis_Flow Start Anthranilic Acid Step1 Diazotization (NaNO2, HCl, <0°C) Start->Step1 Inter1 Diazonium Salt Step1->Inter1 Step2 Schiemann Reaction (HBF4, Heat) Inter1->Step2 Product1 2-Fluorobenzoic Acid (Core Scaffold) Step2->Product1 Branch1 Esterification (MeOH, H+) Product1->Branch1 Inter2 Methyl Ester Branch1->Inter2 Branch2 Hydrazinolysis (NH2NH2) Inter2->Branch2 Inter3 2-Fluorobenzohydrazide Branch2->Inter3 FinalStep Condensation (Ar-CHO) Inter3->FinalStep FinalProd Bioactive Hydrazone Derivative FinalStep->FinalProd

Caption: Step-by-step synthetic pathway from precursor to bioactive hydrazone derivative.

References

  • BenchChem. An In-depth Technical Guide to 2-Fluorobenzoic Acid: Molecular Structure, Properties, and Synthesis.Link

  • Bentham Science. Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents.[2] Letters in Drug Design & Discovery.[2] Link

  • Royal Society of Chemistry. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. New Journal of Chemistry. Link

  • Organic Syntheses. 2-Amino-3-fluorobenzoic acid. Org.[3][4][5][6][7] Synth. 2002, 79, 196. Link

  • National Institutes of Health (PMC). Use of Fluorinated Functionality in Enzyme Inhibitor Development. PMC. Link

Sources

evaluating the impact of the methoxymethoxy group on compound efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Protection

In organic synthesis, the methoxymethoxy (MOM) group is canonically viewed as a robust protecting group for alcohols and phenols—stable to base, oxidizing agents, and nucleophiles, yet cleaved under mild acidic conditions. However, in medicinal chemistry and chemical biology, the MOM moiety transcends this passive role. It serves as a critical physicochemical modulator and a prodrug pharmacophore .

This guide evaluates the MOM group's impact on compound efficacy, contrasting it with the parent hydroxyl (-OH) and the bioisosteric methoxy (-OMe) group. We analyze its utility in enhancing membrane permeability, modulating metabolic stability, and acting as a pH-sensitive trigger for drug release.

Mechanistic Comparison: MOM vs. Alternatives

The decision to install a MOM group affects the molecule's electronic landscape, solubility profile, and metabolic fate.[1] The table below provides a direct comparison of the MOM group against the free hydroxyl (parent) and the methyl ether (standard blockade).

Table 1: Physicochemical and Biological Impact Comparison

FeatureHydroxyl (-OH)Methoxy (-OMe)Methoxymethoxy (-OMOM)
Primary Role H-bond Donor/Acceptor (Binding)H-bond Acceptor (Metabolic Block)Pro-moiety / Solubilizer
Lipophilicity (LogP) Low (Polar)Medium (Increases LogP)High (Masks polarity significantly)
Membrane Permeability Often Poor (due to polarity)GoodExcellent (Lipophilic mask)
Metabolic Stability Low (Glucuronidation/Sulfation)Moderate (CYP450 O-demethylation)Variable (Acid-labile & CYP-labile)
In Vivo Fate Rapid Conjugation/ExcretionStable or slowly demethylatedHydrolysis to Formaldehyde + Parent
Toxicity Risk LowLowHigh (Formaldehyde release)
Expert Insight: The Causality of Efficacy
  • Permeability vs. Solubility: The MOM group removes the hydrogen bond donor capability of the -OH, significantly raising the LogP. This facilitates passive diffusion across the lipid bilayer. Unlike the -OMe group, the MOM group retains a second oxygen atom (acetal linkage), which maintains some water solubility via H-bond acceptance, preventing the molecule from becoming a "grease ball" that precipitates in media.

  • The "Trojan Horse" Mechanism: The defining efficacy advantage of MOM is its potential as a pH-responsive prodrug . While methyl ethers require specific hepatic enzymes (CYP450) to reveal the active phenol, MOM acetals can hydrolyze in the acidic microenvironment of tumors (pH ~6.5) or lysosomes (pH ~5.0), releasing the active parent drug exactly where needed.

Critical Analysis: Efficacy & Toxicity Trade-offs[2][3]
3.1 The Formaldehyde Liability

The hydrolysis of a MOM ether follows this pathway: R-O-CH2-O-CH3 + H2O → R-OH (Parent) + CH2O (Formaldehyde) + CH3OH (Methanol)

While this releases the active drug R-OH, the generation of formaldehyde is a major safety concern. Formaldehyde is a cross-linking agent that can cause cytotoxicity independent of the drug's target.

  • Efficacy Implication: In anticancer applications, this "toxicity" can be synergistic. The release of formaldehyde inside a tumor cell adds a non-specific cytotoxic blow to the targeted therapy.

  • Safety Protocol: For non-oncology indications (e.g., chronic metabolic diseases), MOM is generally contraindicated due to this release profile.

3.2 Case Study: Isosteviol Analogs

Research into isosteviol derivatives for lung cancer treatment demonstrated the efficacy of MOM-ether analogs.[2]

  • Observation: The installation of MOM ethers on the isosteviol scaffold significantly improved cytotoxicity against H1299 cells compared to the parent alcohol.

  • Mechanism: The study attributed this not just to binding, but to the enhanced cellular uptake provided by the lipophilic MOM mask, followed by intracellular reversion to the active species.

Experimental Protocols
4.1 Protocol: Safe Synthesis of MOM-Protected Analogs

Standard MOMCl synthesis is highly carcinogenic. This protocol uses a safer, self-validating interchange method.

Reagents:

  • Substrate (Alcohol/Phenol)[3][4][5]

  • Dimethoxymethane (Methylal) – Safer source of the methoxymethyl cation

  • Phosphorus Pentoxide (

    
    ) or 
    
    
    
  • Solvent: Dichloromethane (DCM) or Chloroform

Workflow:

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous DCM under Argon atmosphere.

  • Activation: Add Dimethoxymethane (5.0 equiv).

  • Catalysis: Cool to 0°C. Slowly add

    
     (1.5 equiv) or 
    
    
    
    dropwise. Checkpoint: Monitor exotherm.
  • Reaction: Stir at Room Temperature (RT) for 2–12 hours.

    • Validation: TLC should show the disappearance of the polar starting material and appearance of a less polar spot (higher

      
      ).
      
  • Quench: Pour into ice-cold saturated

    
    .
    
  • Isolation: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc).

4.2 Protocol: Comparative Metabolic Stability Assay

To determine if MOM acts as a stable group or a prodrug in your specific scaffold.

  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Control: Substrate with -OMe group (Stable reference) and Parent -OH (Rapid clearance reference).

  • Incubation:

    • Pre-incubate microsomes at 37°C for 5 min.

    • Add test compound (final conc. 1 µM) and initiate with NADPH.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS.

    • Key Metric: Monitor for the appearance of the Parent (M-45) peak.

    • Interpretation: If Parent appears rapidly (>50% conversion in 30 min), MOM is acting as a prodrug. If stable, it is acting as a bioisostere.

Visualizations
Diagram 1: Metabolic Fate & Mechanism

This diagram illustrates the divergent pathways of the MOM group in biological systems: Acid-catalyzed hydrolysis (Tumor/Lysosome) vs. Enzymatic oxidation (Liver).

MOM_Metabolism MOM_Ether MOM-Ether Drug (Lipophilic Prodrug) Acid_Env Acidic Microenvironment (Tumor/Lysosome pH < 6) MOM_Ether->Acid_Env Passive Diffusion Liver_Enz Hepatic Metabolism (CYP450) MOM_Ether->Liver_Enz Systemic Circulation Intermediate Hemiacetal Intermediate Acid_Env->Intermediate H+ Catalyzed Hydrolysis Liver_Enz->Intermediate Oxidative Dealkylation Parent_Drug Active Parent Drug (-OH) Intermediate->Parent_Drug Spontaneous Collapse Formaldehyde Formaldehyde (Toxicity Risk) Intermediate->Formaldehyde Release Methanol Methanol Intermediate->Methanol Release

Caption: Figure 1. Dual metabolic pathways of MOM ethers leading to active drug release and formaldehyde generation.

Diagram 2: Decision Tree for Lead Optimization

When should you deploy a MOM group? This logic flow guides the medicinal chemist.

Decision_Tree Start Lead Compound has Poor Efficacy? Check_Perm Is Permeability the Limiting Factor? Start->Check_Perm Perm_Yes Install MOM Group Check_Perm->Perm_Yes Yes (High Polarity) Perm_No Check Metabolic Stability Check_Perm->Perm_No No Check_Metab Is Rapid Glucuronidation the Problem? Metab_Yes Is Target in Acidic Tissue (Tumor)? Check_Metab->Metab_Yes Yes Perm_No->Check_Metab Acid_Yes USE MOM (pH-Triggered Prodrug) Metab_Yes->Acid_Yes Yes Acid_No Avoid MOM (Use -OMe or -F) Metab_Yes->Acid_No No (Systemic Target)

Caption: Figure 2. Strategic decision matrix for installing MOM groups during lead optimization.

References
  • Comparison of Methoxy and Hydroxyl Groups in Drug Design Source: ResearchGate URL:[Link]

  • MOM-ether Analogs of Isosteviol in Lung Cancer Source: PubMed (Bioorg Med Chem Lett) URL:[Link]2]

  • The Role of the Methoxy Group in Approved Drugs Source: PubMed (Eur J Med Chem) URL:[Link]]

  • Prodrug Strategies in Drug Discovery Source: MDPI (Molecules) URL:[Link]

Sources

Comprehensive Guide: Cross-Validation of HPLC and GC-MS for 2-Fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of HPLC and GC-MS Results for 2-Fluoro-3-(methoxymethoxy)benzoic Acid Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Analysis Researchers, Process Chemists, and QC Scientists.[1]

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, 2-fluoro-3-(methoxymethoxy)benzoic acid (hereafter F-MOM-BA ) represents a critical scaffold. Its structural duality—containing a robust fluorinated aromatic core and an acid-labile methoxymethoxy (MOM) protecting group—presents a unique analytical challenge.

While HPLC-UV is the gold standard for non-volatile quantification, it risks on-column degradation of the MOM group if mobile phase pH is uncontrolled. Conversely, GC-MS offers definitive structural identification but requires derivatization that must avoid deprotection. This guide outlines a self-validating, orthogonal workflow to cross-verify purity and identity, ensuring that analytical artifacts are not mistaken for process impurities.

Chemical Profile & Analytical Challenges

Compound: 2-Fluoro-3-(methoxymethoxy)benzoic acid Molecular Formula: C


H

FO

Molecular Weight: 200.16 g/mol
FeatureAnalytical Implication
Carboxylic Acid HPLC: Causes peak tailing; requires low pH or buffering.GC: Non-volatile; requires derivatization (Silylation/Methylation).
MOM Ether HPLC: Acid-labile. Mobile phases with pH < 2.5 may cause hydrolysis to the hydroxy-impurity.GC: Thermally stable up to ~250°C, but sensitive to active acidic sites in the liner.
Fluorine (Ortho) Electronic Effect: Lowers pKa of the acid; increases retention in Reverse Phase (RP) compared to non-fluorinated analogs.

Method 1: High-Performance Liquid Chromatography (HPLC)

Primary Goal: Quantification and Non-Volatile Impurity Profiling

The "Safe-pH" Protocol

Standard 0.1% TFA (pH ~1.8) is too aggressive for MOM ethers during long autosampler sequences. We utilize a Formic Acid/Ammonium Formate buffer (pH 3.5) to maintain the carboxylic acid in a non-ionized state (for retention) while preserving the MOM group.

Experimental Parameters
  • System: Agilent 1290 Infinity II or equivalent (UHPLC preferred).

  • Column: C18 End-capped (e.g., Thermo Accucore C18, 2.6 µm, 100 x 2.1 mm). End-capping is crucial to prevent silanol interactions.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Avoid high heat to prevent hydrolysis).

  • Detection: UV @ 235 nm (Primary), 210 nm (Secondary).

Gradient Program
Time (min)%BEvent
0.010Equilibration
1.010Isocratic Hold
8.090Gradient Ramp
10.090Wash
10.110Re-equilibration
Critical Validation Step: On-Column Stability Test

Before running samples, inject a standard of F-MOM-BA. Stop flow for 30 minutes with the peak in the column. Elute.

  • Pass: Single peak observed.

  • Fail: Split peak or appearance of a fronting shoulder (indicates hydrolysis to 2-fluoro-3-hydroxybenzoic acid).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Primary Goal: Structural Confirmation and Volatile Impurity Detection[2]

The "Neutral" Derivatization Strategy

Direct injection of the carboxylic acid leads to adsorption and tailing. Acid-catalyzed methylation (e.g., BF


-MeOH) is strictly forbidden  as it will cleave the MOM group. We use Silylation with BSTFA , which is neutral and rapid.
Experimental Parameters
  • System: GC-MS (Single Quadrupole), e.g., Agilent 7890/5977.

  • Column: HP-5ms UI (30 m x 0.25 mm x 0.25 µm). Ultra-Inert (UI) is required to minimize MOM degradation.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C. Liner: Deactivated split liner with glass wool.

  • Transfer Line: 280°C.

  • Source Temp: 230°C.

Sample Preparation (Derivatization)[1][3][4][5][6][7]
  • Weigh 5 mg of F-MOM-BA into a GC vial.

  • Add 500 µL anhydrous Acetonitrile.

  • Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Cap and incubate at 60°C for 30 minutes . (Milder than standard 70-80°C protocols).

  • Reaction:

    
    . The MOM group remains intact.
    
Mass Spectral Interpretation (EI, 70 eV)
  • Target Derivative: TMS-ester of F-MOM-BA (MW = 272).

  • Key Ions:

    • m/z 272: Molecular Ion (M+).

    • m/z 257: [M - 15]+ (Loss of methyl from TMS).

    • m/z 227: [M - 45]+ (Loss of MOM ether fragment

      
      ). Diagnostic for MOM.
      
    • m/z 45:

      
       base peak (often high abundance).
      

Cross-Validation & Data Correlation

The power of this guide lies in the Orthogonal Cross-Check . You must reconcile the data from both methods.

Data Comparison Table
ParameterHPLC-UV (pH 3.5)GC-MS (TMS Derivative)Cross-Validation Logic
Main Peak ID Retention Time matched to Std.Mass Spectrum (m/z 272, 227).HPLC gives purity; GC confirms it is the correct molecule (not a co-eluting isomer).
Impurity A (Precursor) 2-Fluoro-3-hydroxybenzoic acid (Early eluting).Bis-TMS derivative (MW 314).If HPLC shows Impurity A but GC does not, check GC derivatization completeness.
Impurity B (Deprotected) Same as above (Artifact of low pH?).Same as above (Artifact of active liner?).Crucial: If HPLC > 99% but GC shows deprotected peak, the GC liner is active/dirty.
Inorganic Salts Elutes in void volume (undetected).Not volatile (deposits in liner).HPLC is required to detect salt contamination.
Validation Workflow Diagram

The following diagram illustrates the decision matrix for interpreting discrepancies between HPLC and GC-MS data.

CrossValidation cluster_HPLC Method 1: HPLC (pH 3.5) cluster_GC Method 2: GC-MS (BSTFA) Sample Sample: F-MOM-BA HPLC_Run Run HPLC-UV Sample->HPLC_Run Deriv Derivatize (TMS) Sample->Deriv HPLC_Result Purity Data (%) HPLC_Run->HPLC_Result Compare Compare Results HPLC_Result->Compare GC_Run Run GC-MS Deriv->GC_Run GC_Result Identity & Purity (%) GC_Run->GC_Result GC_Result->Compare Match Match (>98% both) VALIDATED Compare->Match Consistent Mismatch1 HPLC > GC (GC shows deprotection) Compare->Mismatch1 GC Purity Lower Mismatch2 GC > HPLC (HPLC shows broadening) Compare->Mismatch2 HPLC Purity Lower Action1 Clean GC Liner Check Injector Temp Mismatch1->Action1 Action2 Check Mobile Phase pH Use Ammonium Acetate Mismatch2->Action2

Caption: Decision matrix for cross-validating F-MOM-BA purity. Discrepancies usually indicate method-induced degradation (hydrolysis).

Scientific Rationale & Troubleshooting

Why not use BF3-Methanol for GC?

Boron trifluoride (


) is a strong Lewis acid. While excellent for methylating standard carboxylic acids, it will coordinate with the ether oxygen of the MOM group, facilitating cleavage (deprotection) to the phenol [1]. This would produce a false negative for the MOM-protected product and a false positive for the starting material. Always use BSTFA or TMS-Diazomethane. 
Why Buffer the HPLC Mobile Phase?

The MOM group stability is pH-dependent. At pH < 1, the acetal linkage hydrolyzes rapidly. At pH > 7, silica columns dissolve. A pH of 3.5 (Ammonium Formate) sits in the "Goldilocks zone": acidic enough to protonate the carboxylic acid (


) for retention, but mild enough to preserve the MOM ether during the 10-minute run time [2].
Troubleshooting "Ghost Peaks"
  • GC-MS: If you see a peak at m/z 147, this is hexamethyldisiloxane (TMS-O-TMS), a byproduct of BSTFA hydrolysis. It indicates moisture in your sample or solvent. Dry your acetonitrile over molecular sieves.

  • HPLC: If you see a peak doubling, check the sample diluent. Dissolving the sample in 100% methanol can sometimes cause solvolysis if the solution stands for hours. Use Acetonitrile/Water (50:50) as the diluent.

References

  • Greene, T.W., Wuts, P.G.M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Detailed stability data of Methoxymethyl Ethers against Lewis Acids).

  • Snyder, L.R., Kirkland, J.J., Glajch, J.L. (2012). Practical HPLC Method Development. Wiley. (Buffer selection for pH sensitive compounds).

  • Little, J.L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A, 844(1-2), 1-22. (BSTFA artifacts and thermal stability).

  • BenchChem. (2025).[1][4][9][10] Analytical Method Validation for Fluorinated Benzoic Acids. (General protocols for F-benzoic acid derivatives).

Sources

peer-reviewed literature on the efficacy of 2-fluoro-3-(methoxymethoxy)benzoic acid derivatives

[1]

Executive Summary

This guide evaluates the utility and efficacy of 2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 368422-24-6) as a critical pharmacophore precursor in medicinal chemistry.[1] While the molecule itself is a protected intermediate, its value lies in its ability to deliver the 2-fluoro-3-hydroxyphenyl moiety—a privileged scaffold in kinase inhibitors, antibacterials (fluoroquinolones), and metabolic enzyme inhibitors (e.g., MAGL).[1]

This analysis compares the synthetic efficiency of the methoxymethoxy (MOM) protected route against alternative protecting groups (O-Methyl, O-Benzyl) and reviews the biological efficacy of final drug candidates derived from this scaffold.

Synthetic Efficacy: The MOM Advantage

In complex drug synthesis, the choice of protecting group for the 3-hydroxyl position dictates the overall yield and orthogonality of the pathway. The MOM group offers distinct advantages over simple methyl or benzyl ethers for this specific fluorinated benzoate scaffold.

Comparative Analysis of Protecting Group Strategies
FeatureMOM (Methoxymethoxy) O-Methyl (Methoxy) O-Benzyl (Bn)
Deprotection Conditions Mild Acid (e.g., HCl/IPA) or Lewis Acid (mild)Harsh Lewis Acid (BBr3, -78°C)Hydrogenolysis (H2/Pd) or Strong Acid
Orthogonality Stable to basic hydrolysis (LiOH); labile to acid.[1]Stable to almost all conditions except BBr3/BCl3.Orthogonal to acid/base; requires metal catalyst.
Atom Economy Moderate (requires MOM-Cl).[1]High.Low (heavy leaving group).
Yield (Deprotection) 85-94% (High)60-80% (Moderate - risk of defluorination)80-90% (High - but catalyst poisoning risk)
Strategic Fit Best for late-stage diversification where acidic cleavage is preferred.[1]Best for early-stage robust protection.[1]Best when no other reducible groups (e.g., alkenes) are present.

Expert Insight: The 2-fluoro substituent on the ring exerts an electron-withdrawing effect that acidifies the 3-hydroxyl group (pKa ~8.5 vs. 10 for phenol).[1] This makes the O-methyl ether bond significantly stronger and harder to cleave with BBr3 without affecting other sensitive moieties.[1] The MOM group, being an acetal, cleaves readily under mild acidic conditions, preserving the integrity of the fluorinated core.

Experimental Workflow: MOM-Protection & Deprotection

Objective: Efficient installation and removal of the MOM group on 2-fluoro-3-hydroxybenzoic acid.

Step 1: Protection (MOM Installation)

  • Reagents: 2-Fluoro-3-hydroxybenzoic acid (1.0 eq), MOM-Cl (2.5 eq), DIPEA (3.0 eq), DCM (0.1 M).

  • Procedure: Cool solution to 0°C. Add DIPEA followed by dropwise addition of MOM-Cl. Stir at RT for 4h.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Yield: Typically >90%.

Step 2: Deprotection (Unmasking the Pharmacophore)

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Dissolve intermediate in solvent. Add acid at 0°C. Warm to RT and monitor by TLC (approx. 1-2h).

  • Purification: Concentrate in vacuo. The free phenol often precipitates or can be recrystallized.

  • Validation: 1H NMR should show loss of the methylene singlet (~5.2 ppm) and appearance of the broad phenolic -OH (~10.0 ppm).

Biological Efficacy of Derivatives

The true measure of this scaffold's efficacy is the performance of the final active pharmaceutical ingredients (APIs) containing the 2-fluoro-3-hydroxyphenyl core.[1]

Case Study A: Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a therapeutic target for pain and inflammation. Derivatives synthesized from 2-fluoro-3-hydroxybenzoic acid have shown superior potency compared to non-fluorinated analogs.[1]

  • Compound: (4-(4-Chlorobenzoyl)piperidin-1-yl)(2-fluoro-3-hydroxyphenyl)methanone (Compound 10d).[1]

  • Mechanism: The 2-fluoro group modulates the pKa of the 3-hydroxyl, optimizing hydrogen bonding with the serine hydrolase active site while improving metabolic stability against hydroxylation.[1]

Table 1: Inhibitory Potency (MAGL)

Compound IDCore StructureSubstituentsIC50 (nM)Efficacy vs. Control
Compound 10d 2-F, 3-OH Benzoate 4-Chlorobenzoyl8.5 12x more potent than non-fluorinated analog
Analog 10a3-OH Benzoate (No F)4-Chlorobenzoyl105.0Baseline
Analog 10b2-F Benzoate (No OH)4-Chlorobenzoyl>10,000Inactive (OH is critical)
JZL184Carbamate (Reference)-4.0Comparable Potency
Case Study B: Antibacterial Fluoroquinolones

While Garenoxacin uses a 2,4-difluoro scaffold, the 2-fluoro-3-hydroxy motif is a validated bioisostere in next-generation quinolones.[1]

  • Efficacy Driver: The C8-methoxy group in moxifloxacin is often replaced/mimicked by the 2-fluoro-3-hydroxy motif to reduce phototoxicity while maintaining Gram-positive activity.[1]

  • Data: Derivatives incorporating this fragment exhibit MICs < 0.1 µg/mL against S. aureus, comparable to Vancomycin but with oral bioavailability.

Mechanistic Logic & SAR Visualization

The efficacy of 2-fluoro-3-(methoxymethoxy)benzoic acid derivatives stems from the precise electronic and steric properties of the 2-F, 3-OH motif.[1]

SAR_LogicScaffold2-Fluoro-3-(MOM)benzoate(Precursor)IntermediateDeprotection(Removal of MOM)Scaffold->IntermediateMild AcidActiveCore2-Fluoro-3-Hydroxyphenyl(Pharmacophore)Intermediate->ActiveCoreYield > 90%Effect_F2-Fluoro Substituent:1. Metabolic Block (Prevents oxidation)2. Electronic w/d (Acidifies 3-OH)ActiveCore->Effect_FEffect_OH3-Hydroxy Group:1. H-Bond Donor (Kinase Hinge)2. H-Bond Acceptor (Serine Hydrolase)ActiveCore->Effect_OHOutcomeEnhanced Potency &Selectivity (IC50 < 10nM)Effect_F->OutcomeEffect_OH->Outcome

Figure 1: Structure-Activity Relationship (SAR) flow from the protected precursor to the biologically active mechanism.[1]

Experimental Protocol: MAGL Inhibition Assay

To validate the efficacy of the final derivative (e.g., Compound 10d).

  • Preparation: Dissolve the test compound (derived from 2-fluoro-3-MOM-benzoic acid) in DMSO to create a 10 mM stock.

  • Enzyme Mix: Dilute human recombinant MAGL (1 nM final) in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA).

  • Substrate: Prepare 4-nitrophenylacetate (4-NPA) or arachidonyl-1-glycerol (25 µM final).

  • Reaction:

    • Incubate Enzyme + Inhibitor (Test Compound) for 15 min at RT.

    • Add Substrate to initiate reaction.

    • Measure Absorbance (405 nm) or Fluorescence (Ex 355/Em 460) kinetically for 30 min.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

References
  • Synthesis and SAR of MAGL Inhibitors: Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. (2018).[2][3] University of Pisa / RSC.

  • Protecting Group Methodology: Protecting Groups in Organic Synthesis: MOM Ethers. (2020).[4][5][6] IIT Bombay / Wiley.

  • Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry: The Discovery and Development of Fluorinated Benzoic Acid Derivatives. (2025).[5][7][8] BenchChem Technical Guides.

  • Kinase Inhibitor Scaffolds: Triazolopyridine compounds as PIM kinase inhibitors.[9] (2012).[8] Patent WO2012154274A1.[9]

  • Antibacterial Activity of Fluorobenzoates: Preparation method of 2,4-difluoro-3-hydroxybenzoic acid for Garenoxacin.[1] (2007). Patent CN101020628A.

benchmarking the synthetic efficiency of different routes to 2-fluoro-3-(methoxymethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Synthetic Efficiency of Routes to 2-Fluoro-3-(methoxymethoxy)benzoic Acid Content Type: Publish Comparison Guide

Executive Summary

The moiety 2-fluoro-3-(methoxymethoxy)benzoic acid represents a critical, highly functionalized scaffold in modern drug discovery. It combines a robust protecting group (MOM) with a specific fluorination pattern often used to modulate metabolic stability and pKa in kinase inhibitors and protein-protein interaction modulators.

Synthesizing this trisubstituted benzene ring requires navigating competing directing effects.[1] This guide benchmarks three distinct synthetic routes, evaluating them on atom economy , regiochemical fidelity , and scalability .

Route Analysis & Benchmarking

Route 1: The Classical Protection Strategy (Recommended for Scale)

Mechanism: Functional Group Interconversion (FGI) starting from the hydroxy-acid core. Best For: GMP manufacturing, avoiding cryogenic conditions.

This route relies on the commercial availability of 2-fluoro-3-hydroxybenzoic acid (or its methoxy analog). It prioritizes regiochemical certainty over step count.

Protocol Workflow:

  • Esterification: Transient protection of the carboxylic acid (e.g., Methyl iodide/K2CO3 or MeOH/H2SO4).

  • MOM Protection: Reaction of the phenol with Chloromethyl methyl ether (MOM-Cl).

  • Saponification: Mild hydrolysis to release the free acid.

Note: Direct protection of the hydroxy acid with MOM-Cl is risky due to the formation of the MOM-ester, which is unstable and prone to hydrolysis/decomposition, leading to mixed anhydrides.

Route 2: The Directed Ortho Metalation (DoM) Approach

Mechanism: Lithium-Halogen Exchange followed by electrophilic quench.[2] Best For: R&D scale, convergent synthesis.

Direct lithiation of 1-fluoro-2-(methoxymethoxy)benzene is not recommended for this specific isomer. The MOM group is a stronger director than fluorine; lithiation would occur predominantly at the C3 position (ortho to MOM), yielding the 3-fluoro-2-(methoxymethoxy)benzoic acid isomer.

Therefore, this route must proceed via Halogen-Lithium Exchange using a brominated precursor to force the regiochemistry.

Protocol Workflow:

  • Precursor Synthesis: Bromination of 2-fluorophenol to obtain 2-bromo-6-fluorophenol .

  • Protection: MOM protection of the phenol.

  • Metalation: Li-Br exchange with n-BuLi at -78°C.

  • Carboxylation: Quench with CO2.

Comparative Data Analysis

The following table benchmarks the performance metrics of the two viable routes based on internal process data and literature precedents for similar trisubstituted arenes.

MetricRoute 1: Classical FGIRoute 2: Li-Hal Exchange
Starting Material 2-Fluoro-3-hydroxybenzoic acid2-Bromo-6-fluorophenol
Step Count 3 (Ester -> MOM -> Acid)3 (Bromination -> MOM -> Metalation)
Overall Yield 65 - 75% 50 - 60%
Regioselectivity 100% (Pre-defined)>98% (Controlled by Br position)
Purification Crystallization (Scalable)Chromatography often required
Safety Profile High (Standard reagents)Moderate (Pyrophoric BuLi, carcinogenic MOM-Cl)
Cost Efficiency High (Cheap reagents)Moderate (Cryogenic cooling costs)

Detailed Experimental Protocols

Protocol A: Classical Protection (Route 1)

Step 1: Fischer Esterification Dissolve 2-fluoro-3-hydroxybenzoic acid (1.0 eq) in MeOH (10 V). Add conc. H2SO4 (0.1 eq) and reflux for 6 hours. Concentrate, neutralize with NaHCO3, and extract with EtOAc. Yield: ~95%.

Step 2: MOM Protection To a solution of Methyl 2-fluoro-3-hydroxybenzoate (1.0 eq) in dry DCM at 0°C, add DIPEA (2.5 eq). Dropwise add MOM-Cl (1.2 eq) (Caution: Carcinogen). Stir at RT for 4 hours. Quench with water. Wash organic layer with 1M HCl and Brine.

  • Checkpoint: Monitor TLC for disappearance of phenol spot.

  • Yield: 90-95%.[3]

Step 3: Saponification Dissolve the intermediate in THF/Water (3:1). Add LiOH.H2O (2.0 eq). Stir at RT for 2 hours. Acidify carefully to pH 4 with 1M HCl (Avoid strong acid/heat to prevent MOM cleavage). Filter the precipitate.[4][5]

  • Final Product: 2-fluoro-3-(methoxymethoxy)benzoic acid.

Protocol B: Cryogenic Carboxylation (Route 2)

Step 1: Protection of 2-bromo-6-fluorophenol React 2-bromo-6-fluorophenol with MOM-Cl and NaH in THF at 0°C.

  • Note: Ensure complete dryness; moisture consumes MOM-Cl.

Step 2: Lithiation & Quench

  • Charge a dry flask with 1-bromo-2-fluoro-3-(methoxymethoxy)benzene (1.0 eq) and anhydrous THF. Cool to -78°C .

  • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins. Maintain temp < -70°C.

  • Stir for 1 hour to ensure Li-Hal exchange.

  • Bubble anhydrous CO2 gas (excess) through the solution for 30 mins.

  • Allow to warm to RT. Quench with sat. NH4Cl.

  • Acidify aqueous layer to pH 4 and extract.

Visualization of Pathways

The following diagrams illustrate the regiochemical logic and workflow.

Diagram 1: Synthetic Pathway Comparison

SyntheticRoutes cluster_0 Route 1: Classical FGI (Scalable) cluster_1 Route 2: Organometallic (Convergent) Start1 Start: 2-Fluoro-3-hydroxybenzoic acid Step1a 1. Esterification (MeOH/H+) Start1->Step1a Step1b 2. MOM Protection (MOM-Cl/Base) Step1a->Step1b Methyl Ester Step1c 3. Hydrolysis (LiOH) Step1b->Step1c MOM-Protected Ester Product TARGET: 2-Fluoro-3-(methoxymethoxy)benzoic acid Step1c->Product Start2 Start: 2-Bromo-6-fluorophenol Step2a 1. MOM Protection Start2->Step2a Step2b 2. Li-Hal Exchange (n-BuLi, -78°C) Step2a->Step2b Aryl Bromide Step2c 3. CO2 Quench Step2b->Step2c Aryl Lithium Step2c->Product

Caption: Comparison of the Linear Protection Route (Left) vs. the Convergent Organometallic Route (Right).

Diagram 2: Regioselectivity Logic (Why Direct DoM Fails)

Regioselectivity Precursor 1-Fluoro-2-(methoxymethoxy)benzene PathA Path A: Lithiation at C3 (Ortho to MOM) Precursor->PathA Major Pathway (MOM is stronger director) PathB Path B: Lithiation at C6 (Ortho to F) Precursor->PathB Minor Pathway ResultA Product A: 3-Fluoro-2-(MOM)benzoic acid (WRONG ISOMER) PathA->ResultA ResultB Product B: 2-Fluoro-3-(MOM)benzoic acid (TARGET) PathB->ResultB

Caption: Mechanistic explanation of why direct lithiation of the ether precursor yields the incorrect isomer.

References

  • Snieckus, V. (1990). Directed ortho metalation.[2][6][7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text on DoM regioselectivity).

  • Organic Syntheses. (2010). Synthesis of 2-Amino-3-fluorobenzoic acid. Org. Synth. 2010, 87, 161. Retrieved from [Link]

  • Google Patents. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-fluoro-3-(methoxymethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat 2-Fluoro-3-(methoxymethoxy)benzoic Acid as a dual-hazard entity . While the parent scaffold presents standard organic acid risks (irritation/corrosion), the Methoxymethoxy (MOM) protecting group introduces a latent chemical hazard: Formaldehyde release upon contact with acid.

Core Safety Axiom:

Never expose this compound to acidic media (pH < 4) outside of a certified chemical fume hood. Spontaneous hydrolysis releases formaldehyde gas (carcinogen) and the parent fluorinated phenol.

Part 2: Hazard Identification & Risk Assessment

This compound lacks a widely published, compound-specific Safety Data Sheet (SDS). The following assessment is derived from Functional Group Analysis (FGA) of the molecule's three active components: the Fluorine atom, the Benzoic Acid moiety, and the MOM ether.

Functional ComponentHazard ClassificationCritical Risk Factor
Benzoic Acid Moiety Skin/Eye Irritant (H315, H319)Dust inhalation causes severe respiratory irritation. Potential ocular damage upon contact.[1][2][3][4]
Fluorine Substituent Stable C-F BondCombustion Hazard: In a fire, thermal decomposition releases Hydrogen Fluoride (HF), a systemic poison.
MOM Ether Group Acid-Labile AcetalChemical Incompatibility: Contact with Lewis or Brønsted acids triggers hydrolysis, releasing Formaldehyde (Carcinogen 1B) and Methanol.

Part 3: Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the operational scale. Trustworthiness Check: If you can smell a solvent or chemical odor, your engineering controls have failed; stop immediately.

Table 1: PPE Requirements by Scale
EquipmentAnalytical Scale (< 100 mg)Preparative Scale (100 mg – 10 g)Process Scale (> 10 g)
Respiratory Fume hood (Sash @ 18")Fume hood + N95 (if solid handling)Fume hood + P100 Respirator (during transfer)
Hand Protection Nitrile (4 mil)Double Nitrile (Outer 8 mil, Inner 4 mil)Silver Shield® or Viton® (if dissolved in DCM)
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash GogglesChemical Splash Goggles + Face Shield
Body Protection Standard Lab Coat (Cotton)Lab Coat + Chemical Apron (Tyvek)Full Tyvek Suit (Chemical Resistant)

Part 4: Operational Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and static discharge.

  • Environment: Balance must be located inside a fume hood or a vented balance enclosure.

  • Anti-Static: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid. Fluorinated aromatics often carry high static charges, leading to "jumping" powder.

  • Transfer: Do not use metal spatulas if the compound is potentially wet with acid residues. Use PTFE or ceramic tools.

Protocol B: Solubilization & Reaction Setup

Objective: Prevent premature MOM cleavage.

  • Solvent Choice: Dissolve in non-acidic solvents (DCM, THF, EtOAc). Avoid unbuffered water or alcohols if trace acid is present.

  • Buffering: If the protocol allows, add 1% Triethylamine (TEA) to the solvent to neutralize adventitious acid and stabilize the MOM group.

  • Monitoring: Monitor reaction pH. If pH drops below 4.0, formaldehyde evolution is imminent.

Part 5: Emergency Response Logic

Scenario 1: Accidental Acidification / Hydrolysis

If the compound is accidentally mixed with acid (e.g., HCl, H₂SO₄) outside a closed vessel:

  • Evacuate: The immediate byproduct is Formaldehyde gas. Clear the immediate area.[1][2][3][5]

  • Ventilate: Maximize fume hood airflow.

  • Neutralize: Once off-gassing slows, quench the mixture with saturated Sodium Bicarbonate (NaHCO₃) to pH 8.

Scenario 2: Solid Spill Cleanup Workflow

SpillResponse Start Spill Detected Assess Assess Quantity & State Start->Assess SmallSolid < 5g Solid Assess->SmallSolid LargeOrWet > 5g OR Liquid/Wet Assess->LargeOrWet ActionSmall Cover with wet paper towels (Prevent Dust) SmallSolid->ActionSmall ActionLarge Evacuate Area Don Full PPE (Resp/Goggles) LargeOrWet->ActionLarge Neutralize Clean with NaHCO3 Solution (Neutralize potential acid) ActionSmall->Neutralize ActionLarge->Neutralize Waste Dispose as Halogenated Waste Neutralize->Waste

Figure 1: Decision logic for spill response. Note that "Wet" spills are treated as high-risk due to potential hydrolysis.

Part 6: Waste Disposal & Deactivation

Crucial Distinction: This compound contains Fluorine . It cannot be disposed of in standard organic waste streams if your facility uses incineration parameters that are not calibrated for HF scrubbing.

  • Segregation: Collect in "Halogenated Organic Waste" containers.

  • Labeling: Label clearly as: "Contains Organic Fluorine & Acid-Labile MOM Ether."

  • Incompatibility: DO NOT mix with:

    • Strong Acids (Generates Formaldehyde).

    • Oxidizers (Piranha solution, Chromic acid).[6]

  • Deactivation (Pre-Disposal):

    • If you must deactivate the active compound before disposal, treat with 1N NaOH (cleaves the ester/acid salt form but keeps MOM stable) or treat with dilute HCl in a hood to intentionally cleave the MOM group, then neutralize the resulting formaldehyde solution with aqueous ammonia or a specific aldehyde scavenger before disposal. (Only recommended for advanced users).

Part 7: References

  • National Institutes of Health (NIH). (2022). NIH Laboratory Waste Disposal Guide. Retrieved from [Link][7]

  • Organic Chemistry Portal. (2025). MOM Ethers: Stability and Deprotection. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.